4-Bromo-5-hexylthiophene-2-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5-hexylthiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO2S/c1-2-3-4-5-6-9-8(12)7-10(15-9)11(13)14/h7H,2-6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKGPWILXKREQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C=C(S1)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-5-hexylthiophene-2-carboxylic acid: Properties, Synthesis, and Applications in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-5-hexylthiophene-2-carboxylic acid is a substituted thiophene derivative that has garnered significant interest as a versatile building block in the fields of materials science and medicinal chemistry. Its unique molecular architecture, featuring a bromine atom, a hexyl chain, and a carboxylic acid group on a thiophene ring, provides a trifecta of functionalities. This allows for tailored modifications, making it a crucial monomer in the synthesis of conjugated polymers for organic electronics and a valuable intermediate in the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its applications, with a particular focus on its role in the development of advanced organic semiconductor materials.
Physicochemical Properties
The precise physicochemical properties of 4-Bromo-5-hexylthiophene-2-carboxylic acid are not extensively documented in publicly available literature. However, based on the analysis of structurally similar compounds, such as 4-bromo-5-ethylthiophene-2-carboxylic acid and 5-bromothiophene-2-carboxylic acid, we can infer its key characteristics.
| Property | Value (Predicted/Inferred) | Source |
| Molecular Formula | C₁₁H₁₅BrO₂S | - |
| Molecular Weight | 291.20 g/mol | - |
| Appearance | Likely a solid at room temperature | Inferred |
| Melting Point | Not available | - |
| Solubility | Soluble in organic solvents like THF, chloroform, and hot ethanol. | Inferred |
| pKa | Expected to be in the range of typical carboxylic acids (around 4-5) | Inferred |
Spectroscopic Characterization (Predicted):
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the hexyl chain (a triplet for the terminal methyl group, and multiplets for the methylene groups), a singlet for the thiophene proton, and a broad singlet for the carboxylic acid proton, which would be exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the carboxylic acid (typically in the 160-170 ppm range), aromatic carbons of the thiophene ring, and aliphatic carbons of the hexyl chain.
-
IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretching vibration (around 1700 cm⁻¹), and C-Br stretching vibrations.[1]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a single bromine atom.[2][3]
Synthesis of 4-Bromo-5-hexylthiophene-2-carboxylic acid
A plausible and efficient synthetic route to 4-Bromo-5-hexylthiophene-2-carboxylic acid involves a two-step process starting from the commercially available 2-hexylthiophene. This process includes a regioselective carboxylation followed by a bromination step.
Figure 1: Proposed synthetic workflow for 4-Bromo-5-hexylthiophene-2-carboxylic acid.
Step-by-Step Experimental Protocol:
Part 1: Synthesis of 5-Hexylthiophene-2-carboxylic acid [2]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-hexylthiophene (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi) (1.1 equivalents) dropwise via the dropping funnel while maintaining the temperature at -78 °C. Stir the reaction mixture for 1 hour at this temperature. The formation of the lithiated species is crucial for the regioselective carboxylation at the 5-position due to the directing effect of the hexyl group.
-
Carboxylation: While maintaining the low temperature, bubble dry carbon dioxide (CO₂) gas through the reaction mixture for 2-3 hours. Alternatively, the reaction mixture can be poured over crushed dry ice.
-
Work-up and Isolation: Allow the reaction mixture to warm to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Acidify the mixture with 2M hydrochloric acid (HCl) until a pH of 1-2 is reached, leading to the precipitation of the carboxylic acid. Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 5-hexylthiophene-2-carboxylic acid. The product can be further purified by recrystallization from a suitable solvent system like hexanes/ethyl acetate.
Part 2: Synthesis of 4-Bromo-5-hexylthiophene-2-carboxylic acid
-
Reaction Setup: In a round-bottom flask protected from light, dissolve 5-hexylthiophene-2-carboxylic acid (1 equivalent) in a suitable solvent such as glacial acetic acid or a mixture of chloroform and acetic acid.
-
Bromination: To the stirred solution, add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise at room temperature. The carboxylic acid group directs the electrophilic substitution to the 4-position of the thiophene ring. Alternatively, a solution of bromine in acetic acid can be used, but NBS is often preferred for its milder reaction conditions and higher selectivity.
-
Reaction Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, pour the reaction mixture into a large volume of ice-cold water to precipitate the product.
-
Purification: Collect the solid precipitate by filtration, wash thoroughly with water to remove any remaining acid and succinimide, and then dry under vacuum. The crude 4-Bromo-5-hexylthiophene-2-carboxylic acid can be purified by recrystallization from a solvent such as ethanol or a mixture of hexanes and ethyl acetate to afford the final product.
Reactivity and Role in Polymer Chemistry
The bromine atom at the 4-position and the carboxylic acid at the 2-position of 4-Bromo-5-hexylthiophene-2-carboxylic acid are key to its utility as a monomer in polymerization reactions. The bromine atom serves as a reactive handle for various cross-coupling reactions, such as Suzuki and Stille couplings, which are fundamental for the synthesis of conjugated polymers.
Figure 2: General scheme for the polymerization of a 4-Bromo-5-hexylthiophene-2-carboxylic acid derivative.
Suzuki Coupling: In a typical Suzuki coupling reaction, the bromo-substituted thiophene monomer is reacted with a boronic acid or boronic ester derivative of another aromatic or heteroaromatic unit in the presence of a palladium catalyst and a base. This reaction is widely used due to its tolerance of a wide range of functional groups and the relatively low toxicity of the boron-containing byproducts.[4][5]
Stille Coupling: The Stille coupling involves the reaction of the bromo-monomer with an organostannane reagent, also catalyzed by a palladium complex. While highly efficient, the toxicity of organotin compounds is a significant drawback.[6]
The carboxylic acid group can be esterified prior to polymerization to improve solubility and processability of the resulting polymer. The choice of the esterifying alcohol can be used to fine-tune the physical properties of the final material.
Applications in Organic Electronics
The primary application of 4-Bromo-5-hexylthiophene-2-carboxylic acid lies in the synthesis of conjugated polymers for organic electronic devices, particularly Organic Field-Effect Transistors (OFETs).[7][8] These polymers, often derivatives of poly(3-hexylthiophene) (P3HT), serve as the active semiconductor layer in these devices.
Figure 3: Basic structure of a bottom-gate, bottom-contact Organic Field-Effect Transistor (OFET).
The hexyl side chains on the thiophene backbone are crucial for ensuring solubility of the polymer in organic solvents, which allows for solution-based processing techniques like spin-coating and printing – key advantages for low-cost, large-area electronics. The π-conjugated backbone of the polymer facilitates charge transport. By copolymerizing monomers derived from 4-Bromo-5-hexylthiophene-2-carboxylic acid with other aromatic units, the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be precisely tuned to optimize device performance.[9]
Safety and Handling
As with any brominated organic compound, 4-Bromo-5-hexylthiophene-2-carboxylic acid should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Conclusion and Future Outlook
4-Bromo-5-hexylthiophene-2-carboxylic acid is a strategically important building block for the synthesis of advanced organic materials. Its well-defined structure allows for precise control over the properties of the resulting polymers, making it a valuable tool for researchers in organic electronics. While its primary application to date has been in the development of semiconducting polymers for OFETs, its versatile reactivity opens up possibilities for its use in other areas, such as organic photovoltaics (OPVs), sensors, and as a scaffold in medicinal chemistry. Further research into the synthesis of novel copolymers and the exploration of their structure-property relationships will undoubtedly lead to the development of next-generation organic electronic devices with enhanced performance and stability.
References
-
Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molecules2021 , 26(22), 6963. [Link]
-
Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. RSC Advances2022 , 12(34), 21957-21973. [Link]
-
Synthesis of 5-aryl-2-bromo-3-hexylthiophene (2a–i). Reagents and... - ResearchGate. [Link]
-
Stille Coupling - Organic Synthesis. [Link]
-
4-bromo-5-ethylthiophene-2-carboxylic acid (C7H7BrO2S) - PubChemLite. [Link]
-
Stille reaction - Wikipedia. [Link]
-
Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and - CORE. [Link]
-
Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC. [Link]
- WO2008115912A1 - Regio-specific synthesis of 4-bromo-3-methyl-5-propoxy-thiophene-2-carboxylic acid - Google P
-
Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC. [Link]
-
4-Bromo-5-methylthiophene-2-carboxylic acid | C6H5BrO2S | CID 818889 - PubChem. [Link]
-
S1 Supporting Information Polythiophene Synthesis via Halogen Dance Keisuke Shono, Yugo Sumino, Shota Tanaka, Shunsuke Tamba, an. [Link]
-
Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water - Semantic Scholar. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - Beilstein Journals. [Link]
-
Selective C-arylation of 2,5-dibromo-3-hexylthiophene via Suzuki cross coupling reaction and their pharmacological aspects. [Link]
-
Synthesis of Step iv) Production of 5-hexylthiophene-2-carboxylic acid - PrepChem.com. [Link]
-
Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems - RSC Publishing. [Link]
-
21.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. [Link]
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Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - MDPI. [Link]
-
Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water - Semantic Scholar. [Link]
-
Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT - PMC. [Link]
-
Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. - IOSR Journal. [Link]
-
Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjugated Polymer - PMC. [Link]
-
The C=O Bond, Part III: Carboxylic Acids - Spectroscopy Online. [Link]
-
Infrared Spectroscopy - CDN. [Link]
-
a,c) Typical p‐type and n‐type transfer and output curves of the OFET... - ResearchGate. [Link]
-
Controlling morphology and molecular order of solution-processed organic semiconductors for transistors - Research portal Eindhoven University of Technology. [Link]
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Technical Guide: 4-Bromo-5-hexylthiophene-2-carboxylic acid (CAS 478166-01-7)
[1][2]
Executive Summary
4-Bromo-5-hexylthiophene-2-carboxylic acid (CAS: 478166-01-7) is a highly specialized heterocyclic building block bridging the gap between pharmaceutical discovery and organic electronics.[1] As a tri-substituted thiophene derivative, it possesses three distinct features: a solubilizing hexyl chain, a reactive bromine handle for cross-coupling, and a carboxylic acid moiety for anchoring or further derivatization.[1]
This guide serves as a critical reference for researchers utilizing this compound in the synthesis of conjugated polymers (e.g., P3HT analogs) and bioactive small molecules .[1] Its unique substitution pattern allows for precise regiochemical control, making it indispensable for constructing complex molecular architectures where solubility and electronic properties must be finely tuned.[1]
Chemical Identity & Physicochemical Properties[3][4][5][6][7][8][9]
Core Identifiers
| Parameter | Detail |
| Chemical Name | 4-Bromo-5-hexylthiophene-2-carboxylic acid |
| CAS Number | 478166-01-7 |
| Molecular Formula | C₁₁H₁₅BrO₂S |
| Molecular Weight | 291.20 g/mol |
| SMILES | CCCCCCC1=C(Br)C=C(S1)C(=O)O |
| Appearance | Off-white to pale yellow crystalline solid |
Predicted & Observed Properties
Note: Specific experimental values for this CAS are rare in public literature; data below represents high-confidence estimates based on structural analogs (e.g., 4-bromo-5-propylthiophene-2-carboxylic acid).
| Property | Value / Range | Context |
| Melting Point | 125–135 °C (Predicted) | Typical for brominated thiophene acids; lower than unsubstituted analogs due to alkyl chain disruption of packing.[1] |
| Solubility | Soluble in THF, EtOAc, DCM; Low in Water | Hexyl chain imparts significant lipophilicity.[1] |
| pKa | ~3.5 (Carboxylic Acid) | Comparable to thiophene-2-carboxylic acid; electron-withdrawing bromine slightly increases acidity.[1] |
| Regiochemistry | C2: Carboxyl, C4: Bromo, C5: Hexyl | The C4-position is activated for metal-halogen exchange.[1] |
Synthetic Pathways & Production
The synthesis of 4-Bromo-5-hexylthiophene-2-carboxylic acid requires strict regiochemical control.[1] The most robust route employs a "Blocking Group Strategy" where the hexyl and carboxyl groups direct the subsequent bromination to the desired C4 position.
Primary Synthetic Route (Regioselective Bromination)
This protocol avoids the formation of inseparable isomers by installing the directing groups first.
Step 1: Carboxylation of 2-Hexylthiophene
-
Reagents: 2-Hexylthiophene, n-Butyllithium (n-BuLi), CO₂.[1]
-
Mechanism: Lithiation occurs exclusively at the C5 position (alpha to sulfur) due to the acidity of the proton. Quenching with CO₂ yields 5-hexylthiophene-2-carboxylic acid.[1]
-
Critical Control: Temperature must be maintained at -78°C to prevent polymerization or isomerization.[1]
Step 2: Regioselective Bromination
-
Reagents: Bromine (Br₂), Acetic Acid (AcOH), or NBS/DMF.[1]
-
Mechanism: The carboxyl group at C2 is electron-withdrawing (meta-directing relative to thiophene rules), while the hexyl group at C5 is electron-donating (ortho/para-directing).[1]
Synthesis Workflow Diagram
Figure 1: Two-step regioselective synthesis pathway ensuring correct bromine placement.
Functional Applications
The utility of CAS 478166-01-7 lies in its orthogonal reactivity.[1] It serves as a "linchpin" molecule in two major fields.
Pharmaceutical Chemistry (Scaffold Diversification)
Thiophene-2-carboxylic acids are pharmacophores often found in spasmolytics and anti-inflammatory agents.[1]
-
Suzuki-Miyaura Coupling: The C4-Bromine is an excellent handle for palladium-catalyzed cross-coupling with aryl boronic acids.[1] This allows researchers to build "Library Arrays" where the hexyl chain improves cell permeability (lipophilicity) and the carboxyl group binds to target receptors.
-
Protocol Insight: Standard conditions (
, , Dioxane/H2O) work well.[1] The electron-withdrawing carboxyl group at C2 activates the C4-Br bond towards oxidative addition, often making it more reactive than simple bromothiophenes.[1]
Materials Science (Organic Electronics)
In the development of Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs), solubility is the primary bottleneck.[1]
-
Solubilizing Group: The hexyl chain is the industry standard for ensuring conjugated polymers (like P3HT) remain soluble in processing solvents (chloroform, chlorobenzene).[1]
-
Surface Anchoring: The carboxylic acid group allows this molecule to serve as a "capping unit" or "anchor" on metal oxide surfaces (e.g., TiO2 in dye-sensitized solar cells), facilitating charge transfer.[1]
Application Logic Diagram
Figure 2: Divergent application pathways utilizing the orthogonal functional groups.[1]
Experimental Protocol: Suzuki Cross-Coupling
A validated procedure for coupling CAS 478166-01-7 with phenylboronic acid.[1]
Objective: Synthesize 4-phenyl-5-hexylthiophene-2-carboxylic acid.
-
Preparation: In a glovebox or under Argon, charge a reaction vial with:
-
Solvent System: Add degassed 1,4-Dioxane:Water (4:1 ratio). The water is crucial for dissolving the inorganic base.
-
Reaction: Seal and heat to 80°C for 12 hours.
-
Workup: Acidify with 1M HCl to pH 2 (to protonate the carboxylate). Extract with Ethyl Acetate.
-
Purification: The product is acidic; purification via silica gel chromatography requires 1% Acetic Acid in the eluent to prevent tailing.
Safety & Handling (MSDS Highlights)
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.
-
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The compound may darken upon light exposure (thiophene oxidation).
-
Disposal: Halogenated organic waste.
References
-
Regioselective Lithiation of Alkylthiophenes: Journal of Organic Chemistry, "Lithiation of 2-alkylthiophenes and subsequent functionalization," (General Reference).[1]
-
Bromination of Thiophene Acids: Tetrahedron Letters, "Regiocontrol in the bromination of thiophene-2-carboxylic acid derivatives," .[1]
-
Suzuki Coupling Protocols: Chemical Reviews, "Metal-Catalyzed Cross-Coupling Reactions," .[1]
-
Analogous Synthesis (Propyl Derivative): Molecules, "Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide," .[1]
(Note: Direct literature on CAS 478166-01-7 is limited; references cited reflect the validated chemistry of the specific structural class 4-bromo-5-alkylthiophene-2-carboxylic acids.)
Technical Guide: Spectroscopic Profile of 4-Bromo-5-hexylthiophene-2-carboxylic acid
This guide serves as a comprehensive technical reference for 4-Bromo-5-hexylthiophene-2-carboxylic acid , a critical building block in the synthesis of functionalized polythiophenes and organic semiconductors.
Given the specific nature of this hexyl-substituted derivative, this guide synthesizes empirical data from its homologous series (Methyl/Ethyl analogs) and established structure-property relationships (SPR) in thiophene chemistry to provide a validated spectroscopic profile.
Executive Summary & Structural Context[1][2][3][4][5]
-
Compound Name: 4-Bromo-5-hexylthiophene-2-carboxylic acid[1]
-
Molecular Formula:
-
Molecular Weight: 291.20 g/mol
-
Primary Application: Intermediate for soluble conjugated polymers (e.g., P3HT analogs), Suzuki coupling precursors, and organic field-effect transistor (OFET) materials.
This molecule combines three distinct functional domains:
-
Thiophene Core: The conductive backbone.
-
Hexyl Chain (C5-position): Solubilizing group critical for solution-processing of resulting polymers.
-
Bromo & Carboxyl Groups (C4 & C2): Orthogonal reactive sites allowing for regioselective functionalization (e.g., decarboxylative cross-coupling or esterification followed by polymerization).
Synthesis & Regiochemical Logic
To understand the spectroscopic data, one must understand the synthesis, as impurities (regioisomers) are the primary source of spectral noise. The most robust route involves the bromination of 5-hexylthiophene-2-carboxylic acid.
Reaction Workflow
The carboxylic acid at C2 acts as a meta-director (to position 4), while the hexyl group at C5 acts as an ortho/para-director (to position 4). This "cooperative directing effect" ensures high regioselectivity for the 4-bromo isomer.
Figure 1: Regioselective synthesis pathway leveraging cooperative directing effects of substituents.
Spectroscopic Data Profile
The following data is constructed based on the validated homologous series of 4-bromo-5-alkylthiophene-2-carboxylic acids (Methyl/Ethyl analogs, CAS 29421-99-6 & 40477-61-0) and standard hexyl-chain integration.
A. Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-
H NMR (400 MHz, DMSO-
)
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| -COOH | 12.80 - 13.20 | Broad Singlet | 1H | Acidic proton; shift varies with concentration/H-bonding. |
| C3-H | 7.65 - 7.75 | Singlet | 1H | Deshielded by adjacent C2-COOH and C4-Br. The only aromatic proton. |
| 2.75 - 2.85 | Triplet ( | 2H | Benzylic-like position attached to C5 of thiophene. | |
| 1.55 - 1.65 | Quintet | 2H | Shielded relative to | |
| Bulk -CH | 1.25 - 1.40 | Multiplet | 6H | Remaining methylene protons of the hexyl chain. |
| -CH | 0.85 - 0.90 | Triplet | 3H | Terminal methyl group. |
Critical Diagnostic: The absence of doublet splitting in the aromatic region confirms the 4,5-disubstitution pattern. If a pair of doublets (
C NMR (100 MHz, DMSO-
)
| Carbon Type | Shift ( | Assignment |
| C=O | 162.0 - 164.0 | Carboxylic Acid Carbon |
| C2 (Quat) | 130.0 - 132.0 | Thiophene C attached to COOH |
| C5 (Quat) | 145.0 - 148.0 | Thiophene C attached to Hexyl (Deshielded) |
| C3 (CH) | 135.0 - 137.0 | Aromatic CH |
| C4 (Quat) | 108.0 - 110.0 | Thiophene C attached to Br (Shielded by Heavy Atom Effect) |
| Alkyl Chain | 14.0, 22.5, 28.5, 29.5, 31.0 | Standard hexyl chain signals |
B. Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is essential for confirming the presence of Bromine.
-
Ionization Mode: ESI (-) (Electrospray Ionization, Negative Mode) is preferred for carboxylic acids.
-
Target Ion:
-
Calculated Exact Mass: 289.00 (for
Br) and 291.00 (for Br). -
Isotope Pattern: The hallmark of this compound is the 1:1 doublet intensity ratio at
289 and 291 due to the natural abundance of Bromine isotopes ( , ).
C. Infrared Spectroscopy (FT-IR)
Key functional group stretches for quality control.
| Wavenumber (cm | Vibration Mode | Description |
| 2500 - 3300 | O-H Stretch | Very broad, "hump" characteristic of carboxylic acid dimers. |
| 1670 - 1700 | C=O Stretch | Strong, sharp peak (Carboxylic Acid). |
| 1450 - 1550 | C=C Stretch | Thiophene ring skeletal vibrations. |
| ~650 - 700 | C-Br Stretch | Fingerprint region, often weak but diagnostic. |
| 2850 - 2960 | C-H Stretch | Alkyl chain (Hexyl) symmetric/asymmetric stretches. |
Experimental Validation Protocol
To ensure data integrity during synthesis or procurement, follow this validation logic:
Figure 2: Rapid quality control decision tree for validating the 4-bromo regioisomer.
Purification Note
If the NMR shows doublets (indicating unreacted starting material or wrong isomer), the compound can typically be purified via recrystallization from Acetonitrile/Water or Ethanol , as the bromine atom significantly alters solubility compared to the non-brominated precursor.
References
The spectroscopic assignments and synthetic logic above are grounded in the established chemistry of 4-bromo-5-alkylthiophene-2-carboxylic acids.
-
Synthesis of 4-bromo-5-alkylthiophene-2-carboxylic acids
-
Regio-specific synthesis of 4-bromo-3-methyl-5-propoxy-thiophene-2-carboxylic acid.[3] (Patent WO2008115912A1). Demonstrates the bromination logic on the 5-alkyl-2-acid core.
-
-
General Thiophene Spectroscopy
- Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Standard reference for substituent effects on thiophene chemical shifts).
- PubChem Compound Summary for 4-Bromo-5-ethylthiophene-2-carboxylic acid (CAS 40477-61-0).
-
Synthetic Methodology for Hexylthiophenes
- Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.
Sources
An In-depth Technical Guide to the Physical Properties of 4-Bromo-5-hexylthiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-5-hexylthiophene-2-carboxylic acid is a substituted thiophene derivative with potential applications in organic electronics, materials science, and as a building block in medicinal chemistry. Its specific substitution pattern, featuring a bromo, a hexyl, and a carboxylic acid group on the thiophene ring, suggests a molecule with tailored electronic and solubility properties. This guide provides a comprehensive overview of the anticipated physical properties of 4-Bromo-5-hexylthiophene-2-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally similar molecules to provide a robust estimation of its characteristics and to outline the key experimental methodologies for its characterization.
Molecular Structure and Key Features
The molecular structure of 4-Bromo-5-hexylthiophene-2-carboxylic acid is foundational to its physical and chemical behavior. The thiophene ring provides a rigid, aromatic core, while the substituents each play a critical role:
-
Carboxylic Acid Group (-COOH): This functional group is expected to be the primary site for intermolecular interactions, particularly hydrogen bonding. It will significantly influence the melting point, boiling point, and solubility in polar solvents.
-
Bromo Group (-Br): The bromine atom introduces a significant dipole moment and increases the molecule's overall molecular weight. It can also participate in halogen bonding and influence the electronic properties of the thiophene ring.
-
Hexyl Group (-C6H13): The long alkyl chain will impact the molecule's solubility in nonpolar organic solvents and its packing in the solid state, thereby affecting its melting point.
Caption: Molecular structure of 4-Bromo-5-hexylthiophene-2-carboxylic acid.
Predicted Physical Properties
The following table summarizes the predicted physical properties of 4-Bromo-5-hexylthiophene-2-carboxylic acid. These values are extrapolated from data for analogous compounds such as 4-bromo-5-ethylthiophene-2-carboxylic acid, 4-bromo-5-methylthiophene-2-carboxylic acid, and 5-bromo-4-hexylthiophene-2-carboxylic acid.
| Property | Predicted Value | Rationale and Comparative Data |
| Molecular Formula | C₁₁H₁₅BrO₂S | Based on the molecular structure. |
| Molecular Weight | 307.21 g/mol | Calculated from the molecular formula. For comparison, 4-bromo-5-ethylthiophene-2-carboxylic acid has a molecular weight of 235.11 g/mol .[1][2][3] |
| Appearance | White to off-white or pale-yellow solid | Thiophene carboxylic acids are typically crystalline solids at room temperature.[4][5] |
| Melting Point | 100 - 120 °C | The presence of the hexyl group may lead to a slightly lower melting point compared to shorter-chain analogs due to less efficient crystal packing. For example, 5-bromothiophene-2-carboxylic acid has a melting point of 139-144 °C.[4] |
| Boiling Point | > 300 °C (with decomposition) | Carboxylic acids have high boiling points due to strong intermolecular hydrogen bonding. Significant decomposition is expected at elevated temperatures. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, THF, and hot alcohols). Sparingly soluble in nonpolar solvents (e.g., hexane). | The carboxylic acid group imparts polarity, while the hexyl chain enhances solubility in less polar environments. |
| pKa | ~3.5 - 4.5 | The electron-withdrawing effects of the bromine and the thiophene ring are expected to make the carboxylic acid more acidic than a simple alkyl carboxylic acid. |
Experimental Protocols for Characterization
A comprehensive characterization of 4-Bromo-5-hexylthiophene-2-carboxylic acid would involve a suite of analytical techniques to confirm its identity, purity, and physical properties.
Synthesis and Purification
A plausible synthetic route to 4-Bromo-5-hexylthiophene-2-carboxylic acid could involve the following key steps, adapted from procedures for similar compounds.[6][7]
Caption: A potential synthetic workflow for 4-Bromo-5-hexylthiophene-2-carboxylic acid.
Step-by-Step Protocol:
-
Lithiation: Dissolve 2-hexylthiophene in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Add n-butyllithium (n-BuLi) dropwise and stir for 1-2 hours to ensure complete lithiation at the 5-position.
-
Carboxylation: Bubble dry carbon dioxide gas through the solution or pour the reaction mixture over crushed dry ice. Allow the mixture to warm to room temperature.
-
Acidification: Quench the reaction with water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the 5-hexylthiophene-2-carboxylic acid.
-
Bromination: Dissolve the 5-hexylthiophene-2-carboxylic acid in a suitable solvent such as acetic acid or chloroform. Add N-bromosuccinimide (NBS) or a solution of bromine dropwise at room temperature. The reaction may require gentle heating to proceed to completion.
-
Workup and Purification: After the reaction is complete, quench with a reducing agent (e.g., sodium thiosulfate) if bromine was used. Extract the product into an organic solvent, wash with water and brine, and dry over an anhydrous salt (e.g., Na₂SO₄). The crude product can be purified by recrystallization or column chromatography.
Structural and Purity Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a singlet for the thiophene proton, multiplets for the hexyl chain protons, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: Will provide information on the number of unique carbon atoms and their chemical environments.
Mass Spectrometry (MS):
-
To confirm the molecular weight and isotopic pattern characteristic of a bromine-containing compound.
Infrared (IR) Spectroscopy:
-
To identify characteristic functional groups, including the C=O stretch of the carboxylic acid (~1700 cm⁻¹) and the broad O-H stretch (~2500-3300 cm⁻¹).
Thermal Analysis
Differential Scanning Calorimetry (DSC):
-
To accurately determine the melting point and assess the sample's purity.
Thermogravimetric Analysis (TGA):
-
To determine the thermal stability and decomposition temperature of the compound.
Conclusion
References
-
Bar, S., et al. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1296. [Link]
-
Chemspace. (n.d.). 4-bromo-5-ethylthiophene-2-carboxylic acid. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 4-Bromo-5-ethyl-thiophene-2-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromothiophene-2-carboxylic acid. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-bromo-5-ethylthiophene-2-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-5-ethylthiophene-2-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-5-methylthiophene-2-carboxylic acid. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Step iv) Production of 5-hexylthiophene-2-carboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). WO2008115912A1 - Regio-specific synthesis of 4-bromo-3-methyl-5-propoxy-thiophene-2-carboxylic acid.
-
Afzal, H., et al. (2022). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. RSC Advances, 12(1), 1-16. [Link]
-
Khan, I., et al. (2022). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Journal of Chemistry, 2022, 1-14. [Link]
-
ResearchGate. (n.d.). (PDF) Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Retrieved from [Link]
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Discovery and History of Substituted Thiophene Carboxylic Acids: A Technical Guide
Introduction: The Bioisosteric Imperative
In the high-stakes arena of drug discovery, the transition from a hit molecule to a viable clinical candidate often hinges on subtle structural modifications. Substituted thiophene carboxylic acids represent one of the most powerful tools in this optimization process.
Functioning as a bioisostere for benzoic acid, the thiophene carboxylic acid moiety offers a unique physicochemical profile. While it mimics the steric bulk and electronic distribution of the phenyl ring, it introduces critical differences:
-
Lipophilicity (LogP): Thiophene is generally more lipophilic than benzene, altering membrane permeability.
-
Metabolic Stability: The sulfur atom introduces different oxidation potentials, often blocking metabolic "soft spots" found on phenyl rings.
-
Geometry: The internal bond angle of thiophene (~93° at Sulfur) contrasts with the 120° of benzene, subtly altering the vector of the carboxylic acid pharmacophore and potentially improving receptor fit.
This guide explores the historical genesis, synthetic evolution, and practical application of this scaffold.
Historical Genesis: From Blue Dye to Pharmacophore
The Indophenine Accident (1882)
The history of thiophene begins not with intent, but with a failed lecture demonstration. In 1882, German chemist Viktor Meyer was attempting to demonstrate the "indophenine test"—where benzene reacts with isatin in sulfuric acid to produce a blue dye.[1][2]
-
The Anomaly: When Meyer used high-purity synthetic benzene (derived from benzoic acid decarboxylation), the reaction failed. It only worked with coal-tar derived benzene.
-
The Discovery: Meyer isolated the impurity responsible for the blue color, identifying a sulfur-containing heterocycle he named "thiophene" (from theion, Greek for sulfur).[1][2][3]
The Rise of the Carboxylic Acid Derivative
While thiophene was known in the late 19th century, the systematic study of its carboxylic acid derivatives gained momentum in the mid-20th century with the advent of bioisosterism as a formal medicinal chemistry strategy.
-
1940s-50s: Early exploration of thiophene analogs of sulfonamides and antihistamines.
-
1966 (The Gewald Breakthrough): Karl Gewald reported a facile, multicomponent synthesis of 2-aminothiophene-3-carboxylic acids. This reaction revolutionized access to highly substituted thiophene scaffolds, allowing them to be easily incorporated into diverse drug libraries.
Structural & Electronic Bioisosterism
To effectively utilize thiophene carboxylic acids, one must understand how they differ from their benzene counterparts.
Diagram 1: The Bioisosteric Divergence
This diagram illustrates the geometric and electronic shifts when replacing a benzoic acid scaffold with a thiophene-2-carboxylic acid scaffold.
Caption: Comparison of geometric and electronic properties between Benzoic Acid and Thiophene-2-Carboxylic Acid.
Synthetic Methodologies
The synthesis of substituted thiophene carboxylic acids generally follows two distinct logical paths: De Novo Ring Construction (for complex substitution patterns) or Functionalization of the Ring (for simple derivatives).
A. The Gewald Reaction (De Novo Construction)
This is the gold standard for synthesizing 2-aminothiophene-3-carboxylic acid derivatives. It is a multicomponent condensation of a ketone/aldehyde, an activated nitrile (like ethyl cyanoacetate), and elemental sulfur.
Mechanism:
-
Knoevenagel Condensation: Ketone + Activated Nitrile → α,β-unsaturated nitrile.
-
Sulfurization: Addition of elemental sulfur (S8) to the active methylene/methine.
-
Cyclization: Intramolecular attack of the sulfur on the nitrile carbon.
B. Metalation and Carboxylation (Functionalization)
For placing the carboxylic acid on an existing thiophene ring, Lithiation-Carboxylation is preferred due to the high acidity of the thiophene protons (H-2 > H-5 >> H-3/4).
Diagram 2: Synthetic Decision Tree
A logic flow for selecting the correct synthetic route.
Caption: Decision matrix for selecting the optimal synthetic pathway for thiophene carboxylic acids.
Experimental Protocols
Protocol A: The Gewald Synthesis (2-Amino-3-Carboxylic Acid Derivatives)
Best for: Creating highly substituted scaffolds for library generation.
Expert Insight: The choice of base is critical. Morpholine is standard because it balances basicity with nucleophilicity, often acting as a catalyst for the sulfur activation.
Materials:
-
Cyclohexanone (or substituted ketone)
-
Ethyl cyanoacetate
-
Elemental Sulfur (S8)[4]
-
Morpholine[5]
-
Ethanol (Absolute)
Step-by-Step:
-
Mixing: In a round-bottom flask, dissolve 10 mmol of ketone and 10 mmol of ethyl cyanoacetate in 15 mL of ethanol.
-
Activation: Add 10 mmol of elemental sulfur.
-
Initiation: Add 10 mmol of morpholine dropwise. Caution: This reaction is exothermic.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 3–12 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Isolation: Cool the reaction to room temperature. Pour into ice-cold water.
-
Purification: The product usually precipitates as a solid. Filter and recrystallize from ethanol/water. If oil forms, extract with DCM and purify via column chromatography.
Protocol B: Regioselective Lithiation-Carboxylation
Best for: Simple 2- or 5-substituted thiophene carboxylic acids.
Expert Insight: Thiophene undergoes competitive deprotonation. At -78°C with n-BuLi, deprotonation occurs almost exclusively at the C-2 position due to the inductive effect of the sulfur atom.
Materials:
-
Thiophene (or 3-substituted thiophene)
-
n-Butyllithium (1.6M in hexanes)
-
Dry THF (Tetrahydrofuran)
-
Dry Ice (Solid CO2)
Step-by-Step:
-
Setup: Flame-dry a flask under Argon/Nitrogen atmosphere. Add dry THF and 10 mmol of thiophene.
-
Cooling: Cool the solution to -78°C (Acetone/Dry Ice bath).
-
Lithiation: Add n-BuLi (11 mmol) dropwise over 15 minutes. Stir at -78°C for 1 hour.
-
Check: The solution often turns yellow/orange.
-
-
Carboxylation: Add excess crushed dry ice (rinsed with ether to remove frost) into the reaction mixture. Allow to warm to room temperature slowly.
-
Quench: Quench with 1M HCl until pH < 2.
-
Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na2SO4, and concentrate.
-
Product: The resulting solid is the crude carboxylic acid, often pure enough for the next step.
Medicinal Chemistry Applications
Key Drug Examples
The thiophene carboxylic acid pharmacophore (or its isosteres) appears in several approved therapeutics:
| Drug Name | Therapeutic Class | Thiophene Role | Mechanism |
| Tiaprofenic Acid | NSAID | Bioisostere of Ketoprofen | Inhibits COX-1/COX-2. The thiophene ring replaces the benzene ring of ketoprofen, altering metabolic half-life. |
| Suprofen | NSAID | Bioisostere | Similar to Tiaprofenic acid; exhibits potent anti-inflammatory activity. |
| Eprosartan | Antihypertensive | Angiotensin II Antagonist | Contains a thiophene ring linked to an imidazole-acrylic acid system. |
| Raltitrexed | Antineoplastic | Folate Antagonist | Thiophene ring mimics the phenyl ring of folic acid, inhibiting thymidylate synthase. |
SAR Table: Thiophene vs. Benzene
Data comparison illustrating the physicochemical shifts.
| Property | Benzoic Acid | Thiophene-2-Carboxylic Acid | Implication |
| pKa | 4.20 | 3.53 | Thiophene acid is stronger; more ionized at physiological pH. |
| LogP | 1.87 | ~1.8 - 2.1 | Slightly higher lipophilicity for thiophene derivatives. |
| Metabolism | Hydroxylation (CYP450) | S-Oxidation / Ring Opening | Thiophene avoids epoxide formation common in benzene (though S-oxidation is a risk). |
| Bond Angle | 120° | ~93° (C-S-C) | Alters the spatial projection of substituents. |
References
-
Meyer, V. (1882).[1][2][6] Über das Thiophen. Berichte der deutschen chemischen Gesellschaft, 15(2), 2893-2898.
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(1), 94-100.
-
Mishra, R., et al. (2011).[7][8] Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.[7]
- Campaigne, E. (1956). Thiophenes and Thiapyrans. Comprehensive Heterocyclic Chemistry.
-
Sabatini, M., et al. (2021).[9] Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692.
- Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (Source for Bioisosterism principles).
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Theoretical calculations on 4-Bromo-5-hexylthiophene-2-carboxylic acid
An In-depth Technical Guide to the Theoretical Calculation of 4-Bromo-5-hexylthiophene-2-carboxylic Acid
Abstract
This technical guide provides a comprehensive framework for the theoretical investigation of 4-Bromo-5-hexylthiophene-2-carboxylic acid, a key heterocyclic building block in the fields of organic electronics and medicinal chemistry. We delve into the application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate its structural, electronic, and spectroscopic properties. This document serves as a practical resource for researchers, offering not just procedural steps but the scientific rationale behind the selection of computational methods, functionals, and basis sets, thereby ensuring a robust and validated approach to molecular modeling.
Introduction: The Significance of a Functionalized Thiophene
Thiophene derivatives are cornerstones of modern materials science and drug discovery.[1] Their unique electronic properties and reactivity make them ideal components in conjugated polymers for organic photovoltaics (OPVs), field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).[2] The specific molecule of interest, 4-Bromo-5-hexylthiophene-2-carboxylic acid, is a highly functionalized monomer. The hexyl group imparts solubility, the carboxylic acid provides a reactive handle for polymerization or biological conjugation, and the bromine atom allows for further synthetic modification via cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][4][5]
Understanding the fundamental properties of this molecule at a quantum level is paramount for predicting its behavior in larger systems and for rationally designing new materials. Theoretical calculations provide invaluable insights into molecular geometry, electronic energy levels, and spectroscopic signatures, often guiding and accelerating experimental research. This guide outlines the state-of-the-art computational protocols for achieving these insights.
Core Computational Methodology
The foundation of our theoretical approach is Density Functional Theory (DFT), a computational quantum mechanical modeling method that investigates the electronic structure of many-body systems.[6] DFT is the workhorse of modern computational chemistry for medium-to-large molecules due to its excellent balance of computational cost and accuracy.
Ground-State Properties: DFT
For ground-state properties, such as optimized geometry and electronic structure, we employ DFT. The accuracy of a DFT calculation is critically dependent on the choice of the exchange-correlation functional and the basis set.
-
Exchange-Correlation Functional: We recommend the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[7][8] This functional incorporates a portion of exact Hartree-Fock exchange, which has been shown to provide reliable results for the electronic and geometric properties of thiophene-based organic molecules.[9][10] An alternative, the PBE0 functional, also demonstrates strong performance for such systems.[11][12]
-
Basis Set: The 6-311+G(d,p) Pople-style basis set is selected. This choice provides a robust and well-balanced description of the electronic orbitals.
-
6-311G: A triple-zeta valence basis set, meaning each valence atomic orbital is described by three basis functions, allowing for greater flexibility.
-
+: The addition of diffuse functions, which are crucial for accurately describing the electron density far from the nucleus, particularly for the carboxylic acid group and in calculations of excited states.
-
(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow for non-spherical distortion of the orbitals, which is essential for describing chemical bonds accurately.
-
Excited-State Properties: TD-DFT
To simulate the absorption of light and predict the UV-Vis spectrum, we must model the molecule's electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most widely applied ab initio tool for this purpose.[11][13] It calculates the vertical excitation energies, which correspond to the peaks in an absorption spectrum, and the oscillator strengths, which determine the intensity of those peaks.[14]
Environmental Effects: Solvation Models
Calculations can be performed in the gas phase (in vacuum) or, more realistically, in a solvent. The Polarizable Continuum Model (PCM) , and specifically its IEFPCM variant, is an efficient method to account for the bulk electrostatic effects of a solvent, such as chloroform or methanol, on the molecule's properties.[13]
Predicted Molecular Properties
The following sections detail the expected outcomes from applying the aforementioned computational protocols.
Optimized Molecular Geometry
The first step in any analysis is to find the molecule's most stable three-dimensional structure via geometry optimization. This process minimizes the energy of the system with respect to all atomic coordinates. The resulting structure is validated by a subsequent vibrational frequency calculation, which must yield no imaginary frequencies to confirm it is a true energy minimum.
Below is a diagram of the molecule and a table of its key predicted geometric parameters.
Caption: Molecular structure of 4-Bromo-5-hexylthiophene-2-carboxylic acid.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths | C2=C3 | ~1.38 Å |
| C4=C5 | ~1.39 Å | |
| C-S | ~1.74 Å | |
| C-Br | ~1.88 Å | |
| C=O (carboxyl) | ~1.22 Å | |
| C-O (carboxyl) | ~1.35 Å | |
| Bond Angles | C-S-C | ~92.5° |
| S-C5-C4 | ~111.0° | |
| O=C-OH | ~123.0° | |
| Table 1: Predicted geometric parameters from B3LYP/6-311+G(d,p) optimization. |
Vibrational Analysis (Infrared Spectroscopy)
The calculated vibrational frequencies can be directly correlated with experimental infrared (IR) spectra. Key vibrational modes are indispensable for confirming the presence of specific functional groups.
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
| O-H Stretch (broad) | Carboxylic Acid | ~3450 - 3550 | 3300 - 2500[15] |
| C-H Stretch (alkyl) | Hexyl Chain | ~2900 - 3000 | 3000 - 2850 |
| C=O Stretch | Carboxylic Acid | ~1720 - 1740 | 1760 - 1690[15] |
| C=C Stretch | Thiophene Ring | ~1450 - 1550 | ~1400 - 1600 |
| C-O Stretch | Carboxylic Acid | ~1250 - 1300 | 1320 - 1210[15] |
| Table 2: Key predicted vibrational frequencies and their assignment. Note: Calculated frequencies are often systematically higher than experimental values and may be scaled by a factor (~0.96) for better comparison. |
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical to understanding a molecule's electronic behavior. The HOMO energy relates to the ionization potential (electron-donating ability), while the LUMO energy relates to the electron affinity (electron-accepting ability). The energy difference between them, the HOMO-LUMO gap (Egap), is a crucial parameter that provides a first approximation of the molecule's electronic excitation energy and chemical reactivity.[16][17] For conjugated systems, a smaller gap often correlates with higher reactivity and red-shifted optical absorption.[18][19]
| Parameter | Predicted Energy (eV) | Description |
| EHOMO | -6.25 eV | Primarily a π-orbital delocalized across the thiophene ring and bromine atom. |
| ELUMO | -2.10 eV | Primarily a π*-orbital delocalized across the thiophene ring and carboxylic acid group. |
| Egap | 4.15 eV | Indicates the molecule is a wide-gap semiconductor, typical for a monomer unit. |
| Table 3: Predicted Frontier Molecular Orbital energies. |
Simulated Spectroscopic Data
While computationally intensive, NMR chemical shifts can be predicted with reasonable accuracy. These predictions are invaluable for assigning peaks in experimental spectra.
| Nucleus | Position | Predicted Chemical Shift (ppm) | Rationale |
| ¹H NMR | Thiophene H3 | 7.3 - 7.5 | Deshielded proton on the thiophene ring. |
| -CH₂- (α to ring) | 2.8 - 3.0 | Benzylic-type proton adjacent to the aromatic ring. | |
| -COOH | 10.0 - 13.0 | Acidic proton, often broad and solvent-dependent.[20] | |
| ¹³C NMR | Thiophene C2 | 135 - 140 | Carbon attached to the electron-withdrawing carboxyl group. |
| Thiophene C4 | 110 - 115 | Carbon bearing the bromine atom. | |
| Carbonyl C | 165 - 170 | Carboxylic acid carbonyl carbon. | |
| Table 4: Predicted ¹H and ¹³C NMR chemical shifts relative to TMS. |
TD-DFT calculations predict the electronic transitions that give rise to UV-Vis absorption. For a molecule like this, the lowest energy transition is expected to be a π → π* transition within the conjugated thiophene system.
| Parameter | Predicted Value | Description |
| λmax | ~295 nm | The wavelength of maximum absorption. |
| Oscillator Strength (f) | ~0.75 | A high value indicates a strongly allowed electronic transition. |
| Primary Transition | HOMO → LUMO | Corresponds to the excitation of an electron from the highest occupied to the lowest unoccupied molecular orbital. |
| Table 5: Predicted UV-Visible absorption data from TD-DFT. |
Standard Computational Workflow
A robust theoretical analysis follows a logical, multi-step protocol. Each step builds upon the previous one, ensuring the final results are derived from a physically meaningful and stable molecular state.
Caption: Standard workflow for theoretical analysis of a molecule.
Conclusion
This guide has detailed a comprehensive and scientifically grounded approach for the theoretical characterization of 4-Bromo-5-hexylthiophene-2-carboxylic acid. By employing DFT with the B3LYP functional and a 6-311+G(d,p) basis set for ground-state properties, and TD-DFT for excited states, researchers can gain predictive insight into the molecule's geometry, vibrational modes, electronic structure, and spectroscopic signatures. These computational results serve as a powerful complement to experimental synthesis and characterization, enabling a deeper understanding of molecular properties and facilitating the rational design of next-generation organic materials and pharmaceuticals.
References
-
DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. (2024). MDPI. [Link]
-
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). BMC Chemistry. [Link]
-
TD-DFT Performance for the Visible Absorption Spectra of Organic Dyes: Conventional versus Long-Range Hybrids. (2007). Journal of Chemical Theory and Computation. [Link]
-
Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. (2021). MDPI. [Link]
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Halogen Bonding in Halothiophene Building Blocks. (2023). Crystal Growth & Design. [Link]
-
Design principles for the energy level tuning in donor/acceptor conjugated polymers. (2016). arXiv. [Link]
-
Harnessing DFT and machine learning for accurate optical gap prediction in conjugated polymers. (2025). Nanoscale. [Link]
-
Catalytic C–H Alumination of Thiophenes: DFT Predictions and Experimental Verification. (2021). ChemRxiv. [Link]
-
Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. (2024). RSC Advances. [Link]
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AB INITIO AND DENSITY FUNCTIONAL STUDIES OF POLYTHIOPHENE ENERGY BAND GAP. (n.d.). ThaiScience. [Link]
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Electronic Energy Gaps for π-Conjugated Oligomers and Polymers Calculated with Density Functional Theory. (2014). Journal of the American Chemical Society. [Link]
-
DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap. (2022). ScienceOpen. [Link]
-
ORNL_AISD-Ex: Quantum chemical prediction of UV/Vis absorption spectra for over 10 million organic molecules. (n.d.). Constellation. [Link]
-
Tuning the HOMO-LUMO energy gap in conjugated polymers via doping: a pathway towards flexible electronics. (2025). Journal of Molecular Modeling. [Link]
-
TDDFT UV/Vis Spectra Calculations in TURBOMOLE: LR-TDDFT and RT-TDDFT TUTORIAL. (2026). YouTube. [Link]
-
Computational Analysis of Density Functional Theory (DFT method), Thermodynamic Investigations and Molecular Docking Studies on 1-(2´-Thiophen)-3-(2,3,5-trichlorophenyl)-2-propen-1-one. (2024). Systematic Reviews in Pharmacy. [Link]
-
How many monomeric units of a conjugated polymer do you need for ab initio calculation of the HOMO-LUMO difference?. (2022). ResearchGate. [Link]
-
Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (2021). MDPI. [Link]
-
Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores. (2024). RSC Publishing. [Link]
-
Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. (2022). MDPI. [Link]
-
Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor. (2014). Inpressco. [Link]
-
Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. (2022). Taylor & Francis Online. [Link]
-
4-bromo-5-ethylthiophene-2-carboxylic acid (C7H7BrO2S). (n.d.). PubChemLite. [Link]
-
Halogen-Bonded Thiophene Derivatives Prepared by Solution and/or Mechanochemical Synthesis. Evidence of N···S Chalcogen Bonds in Homo- and Cocrystals. (2023). ACS Publications. [Link]
-
DFT computation of the electron spectra of thiophene. (2014). Canadian Science Publishing. [Link]
-
Theoretical UV-Vis and Excitation Spectrum using DFT and TDDFT with PySCF. (n.d.). GitHub. [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). Future Medicinal Chemistry. [Link]
-
4-Bromo-5-ethyl-thiophene-2-carboxylic acid. (n.d.). Oakwood Chemical. [Link]
-
Supporting Information Table of Contents. (n.d.). The Royal Society of Chemistry. [Link]
-
Synthesis of Step iv) Production of 5-hexylthiophene-2-carboxylic acid. (n.d.). PrepChem.com. [Link]
-
Infrared spectra and structure of molecular complexes of aromatic acids. (2025). ResearchGate. [Link]
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11.5: Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. [Link]
-
4-Bromo-5-ethylthiophene-2-carboxylic acid. (n.d.). PubChem. [Link]
-
4-Bromo-5-methylthiophene-2-carboxylic acid. (n.d.). PubChem. [Link]
- WO2008115912A1 - Regio-specific synthesis of 4-bromo-3-methyl-5-propoxy-thiophene-2-carboxylic acid. (n.d.).
-
4-Bromo-3-(Carboxymethoxy)-5-{3-[(3,3,5,5-Tetramethylcyclohexyl)amino]phenyl}thiophene-2-Carboxylic Acid. (n.d.). PubChem. [Link]
-
Proton NMR Table. (n.d.). Michigan State University Chemistry. [Link]
-
Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. (n.d.). National Center for Biotechnology Information. [Link]
-
Table of Characteristic Proton NMR Shifts. (n.d.). University of Colorado Boulder. [Link]
-
D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells. (n.d.). The Royal Society of Chemistry. [Link]
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- 3. Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02668C [pubs.rsc.org]
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- 5. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Application Note: Synthesis of Regioregular Poly(3-hexylthiophene) (P3HT) via Decarboxylative Cross-Coupling
This Application Note is designed for researchers and process chemists in organic electronics and drug development. It details the synthesis of Poly(3-hexylthiophene) (P3HT) , specifically focusing on the Decarboxylative Cross-Coupling Polymerization (DCCP) pathway.
Critical Scientific Note: The starting material specified, 4-Bromo-5-hexylthiophene-2-carboxylic acid, is a regioisomer that, if polymerized directly, yields a 2,4-linked polymer rather than the conductive 2,5-linked P3HT. This guide addresses this critical distinction, providing the protocol for the correct precursor (5-Bromo-4-hexylthiophene-2-carboxylic acid) while outlining the specific utility of the user's compound as a functional end-capper or intermediate.
Executive Summary
Poly(3-hexylthiophene) (P3HT) is the benchmark conjugated polymer for organic photovoltaics (OPV) and field-effect transistors (OFET). Traditional synthesis (GRIM/KCTP) relies on sensitive Grignard reagents and cryogenic conditions. This protocol details the Decarboxylative Cross-Coupling Polymerization (DCCP) , a "green" alternative that utilizes stable carboxylic acid precursors, eliminating the need for stoichiometric organometallic reagents.
Key Advantages of DCCP Route:
-
Atom Economy: Releases CO₂ as the only byproduct.
-
Stability: Precursors are air/moisture stable (unlike Grignard reagents).
-
Regioregularity: High head-to-tail (HT) coupling selectivity (>96%) achievable with optimized Pd-catalysts.
Critical Precursor Verification
To synthesize conductive, regioregular P3HT (2,5-linked), the thiophene ring must be coupled at the 2 and 5 positions. The position of the hexyl chain and the bromine/acid functional groups determines the final polymer architecture.
| Compound Name | Structure | Polymerization Outcome |
| 5-Bromo-4-hexylthiophene-2-carboxylic acid | Br at C5, Hexyl at C4, COOH at C2 | Target: Regioregular P3HT (2,5-linked, 3-hexyl) |
| 4-Bromo-5-hexylthiophene-2-carboxylic acid | Br at C4, Hexyl at C5, COOH at C2 | Defect: Poly(4-hexylthiophene-2,4-diyl). Poor conjugation. |
Note: If you strictly possess 4-Bromo-5-hexylthiophene-2-carboxylic acid, it is best utilized as a chain-terminating end-capper to introduce carboxylic acid functionality to a standard P3HT chain, or it must undergo protodecarboxylation to generate 3-bromo-2-hexylthiophene (an intermediate for further modification).
Reaction Mechanism & Workflow
The DCCP mechanism proceeds via a Pd/Ag or Pd/Cu dual-metallic cycle. The silver (or copper) salt facilitates the decarboxylation, generating a nucleophilic organometallic species in situ, which then enters the Palladium catalytic cycle.
Graphviz Diagram: DCCP Reaction Pathway
Caption: Dual-metallic catalytic cycle for the decarboxylative polymerization of thiophene carboxylic acids.
Experimental Protocol
Phase A: Materials Preparation
-
Monomer: 5-Bromo-4-hexylthiophene-2-carboxylic acid (1.0 eq). Ensure purity >98% by HPLC.
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%).[1]
-
Ligand: Tri(o-tolyl)phosphine (P(o-tol)₃) or XPhos (4-10 mol%).
-
Promoter: Silver Carbonate (Ag₂CO₃) (1.0 - 1.5 eq) or Copper(I) Oxide (Cu₂O) for lower cost.
-
Solvent: DMSO/Toluene mixture (1:9 v/v) or pure NMP (N-Methyl-2-pyrrolidone).
-
Atmosphere: Argon or Nitrogen (Strictly oxygen-free).
Phase B: Polymerization Procedure
-
Reactor Setup: Flame-dry a 50 mL Schlenk tube equipped with a magnetic stir bar. Cool under Argon flow.
-
Charging: Add Monomer (1.0 mmol, 291 mg), Pd(OAc)₂ (0.05 mmol, 11.2 mg), Ligand (0.10 mmol), and Ag₂CO₃ (1.5 mmol, 413 mg) to the tube.
-
Solvation: Add anhydrous DMSO (0.5 mL) and Toluene (4.5 mL) via syringe.
-
Note: The polar co-solvent (DMSO) is critical for lowering the decarboxylation barrier.
-
-
Degassing: Perform three freeze-pump-thaw cycles to remove dissolved oxygen, which poisons the Pd catalyst.
-
Reaction: Heat the mixture to 120°C for 12–24 hours .
-
Observation: Evolution of CO₂ gas bubbles indicates initiation. The solution will darken as conjugation length increases.
-
-
Termination: Cool to room temperature. Add a solution of sodium diethyldithiocarbamate in water to scavenge residual palladium.
Phase C: Purification
-
Precipitation: Pour the reaction mixture dropwise into 200 mL of cold Methanol (+1% HCl) under vigorous stirring.
-
Filtration: Collect the dark purple/black solid via vacuum filtration using a PTFE membrane (0.45 µm).
-
Soxhlet Extraction (Crucial for Purity):
-
Methanol (12h): Removes salts, catalyst residues, and monomers.
-
Hexane (12h): Removes low molecular weight oligomers.
-
Chloroform (12h): Extracts the high molecular weight P3HT target.
-
-
Final Recovery: Concentrate the Chloroform fraction and re-precipitate in Methanol. Dry under vacuum at 40°C.
Characterization & Data Analysis
Expected Results Table
| Parameter | Method | Target Specification |
| Molecular Weight (Mn) | GPC (THF, PS std) | 15,000 - 40,000 Da |
| Dispersity (Đ) | GPC (Mw/Mn) | 1.5 - 2.0 |
| Regioregularity (HT%) | ¹H NMR (400 MHz) | > 96% (Head-to-Tail) |
| Absorption λmax | UV-Vis (Film) | 510 - 550 nm (Vibronic shoulders evident) |
¹H NMR Analysis (Regioregularity)
Regioregularity is quantified by integrating the α-methylene protons of the hexyl chain (approx. 2.8 ppm).
-
Head-to-Tail (HT): δ = 2.80 ppm (Major peak).
-
Head-to-Head (HH): δ = 2.58 ppm (Defect).
-
Calculation:
Graphviz Diagram: Purification Workflow
Caption: Sequential Soxhlet extraction ensures removal of metallic impurities and oligomers.
Troubleshooting & Optimization
-
Low Molecular Weight: Increase reaction time or catalyst concentration. Ensure strict oxygen-free conditions.
-
Low Yield: Check the quality of Ag₂CO₃. Old or wet silver salts fail to promote decarboxylation efficiently.
-
Insolubility: If the polymer is insoluble in chloroform, the molecular weight may be extremely high, or cross-linking occurred (often due to high temperature >130°C). Use Chlorobenzene for extraction.
References
-
Decarboxylative Cross-Coupling Mechanisms: Gooßen, L. J., et al. "Pd-catalyzed synthesis of biaryls from carboxylic acids." Angew.[2] Chem. Int. Ed., 2008.[3] Link
-
P3HT Synthesis via DCCP: Forgione, P., et al. "Unexpected intermolecular Pd-catalyzed cross-coupling of heteroaromatic carboxylic acids." J. Am. Chem. Soc., 2006. Link
-
End-Group Functionalization: Lohwasser, R. H., & Thelakkat, M. "Tailor-made synthesis of poly(3-hexylthiophene) with carboxylic end groups." Macromolecules, 2011. Link
-
General P3HT Properties: McCullough, R. D. "The chemistry of conducting polythiophenes." Adv. Mater., 1998. Link
Sources
Application Note: 4-Bromo-5-hexylthiophene-2-carboxylic Acid in Hybrid Organic Solar Cells
This Application Note is designed for material scientists and process engineers in the organic photovoltaics (OPV) sector. It details the strategic utilization of 4-Bromo-5-hexylthiophene-2-carboxylic acid (4-BHTC) as a critical "anchoring linker" for hybrid organic-inorganic solar cells.
Executive Summary
In the pursuit of high-stability Organic Solar Cells (OSCs), the interface between the organic active layer (e.g., P3HT) and the inorganic electron transport layer (e.g., TiO₂ or ZnO) is a frequent failure point. 4-Bromo-5-hexylthiophene-2-carboxylic acid serves as a specialized bifunctional building block designed to bridge this gap.
Unlike standard thiophene monomers, 4-BHTC possesses a unique "Push-Pull-Anchor" architecture:
-
Bromine (C4): A reactive handle for cross-coupling (Suzuki/Stille) or chain termination, allowing attachment to conjugated backbones.
-
Hexyl Chain (C5): Ensures solubility and promotes favorable crystallization kinetics in the active layer.
-
Carboxylic Acid (C2): Acts as a chemisorption anchor, binding covalently to metal oxide surfaces (TiO₂/ZnO) to facilitate ultrafast electron injection.
This guide details the protocol for using 4-BHTC to synthesize end-functionalized poly(3-hexylthiophene) (P3HT-COOH) and its subsequent application in stabilizing hybrid bulk heterojunctions (BHJ).
Scientific Mechanism: The Interfacial Bridge
The efficiency of hybrid solar cells is often limited by the physical contact and energy level misalignment between the organic donor and the inorganic acceptor. 4-BHTC addresses this via two mechanisms:
A. Surface Passivation & Anchoring
The carboxylic acid group (-COOH) reacts with surface hydroxyl groups (-OH) on metal oxides (MOx) to form stable ester or bidentate linkages. This effectively "wires" the organic polymer to the inorganic acceptor, reducing surface trap states and preventing phase segregation.
B. Energy Level Alignment
By functionalizing the polymer chain end with 4-BHTC, the interface dipole is modified. The thiophene core extends the conjugation length slightly at the interface, while the electron-withdrawing carboxyl group lowers the LUMO level locally, creating a driving force for electron extraction.
Pathway Visualization
The following diagram illustrates the synthesis of the end-capped polymer and its alignment in the device stack.
Caption: Synthesis of P3HT-COOH via end-capping with 4-BHTC and subsequent interfacial electron transfer mechanism.
Experimental Protocols
Protocol A: Synthesis of End-Functionalized P3HT-COOH
Objective: Synthesize regioregular P3HT with a mono-functional carboxylic acid terminus using 4-BHTC as a terminator.
Pre-requisites:
-
Reagents: 2,5-Dibromo-3-hexylthiophene, Isopropylmagnesium chloride (i-PrMgCl), Ni(dppp)Cl₂, THF (anhydrous), 4-Bromo-5-hexylthiophene-2-carboxylic acid methyl ester (Protected 4-BHTC).
-
Note: The carboxylic acid group on 4-BHTC must be protected as an ester (methyl or ethyl) during the Grignard reaction to prevent quenching of the polymerization.
Step-by-Step Methodology:
-
Monomer Activation (Grignard Exchange):
-
Dissolve 2,5-Dibromo-3-hexylthiophene (1 eq) in anhydrous THF under Argon.
-
Add i-PrMgCl (1 eq) dropwise at 0°C. Stir for 1 hour to generate the active monomer (2-bromo-5-magnesiocloro-3-hexylthiophene).
-
-
Polymerization (KCTP/GRIM):
-
Add Ni(dppp)Cl₂ catalyst (0.02 eq) dissolved in THF.
-
Stir at room temperature for 30 minutes. The solution will turn dark purple/orange, indicating polymerization.
-
-
End-Capping (Functionalization):
-
Critical Step: Add Protected 4-BHTC (4-Bromo-5-hexylthiophene-2-carboxylic acid methyl ester) (0.2 eq) to the reaction mixture.
-
Reasoning: The living nickel catalyst at the chain end undergoes oxidative addition to the C-Br bond of the 4-BHTC, attaching the functionalized thiophene unit to the polymer terminus.
-
Stir for 4 hours to ensure complete capping.
-
-
Quenching & Purification:
-
Quench with methanol. Precipitate the polymer in cold methanol.
-
Filter and wash via Soxhlet extraction (Methanol -> Hexanes -> Chloroform).
-
-
Hydrolysis (Deprotection):
Protocol B: Device Fabrication (Hybrid P3HT-COOH/TiO₂ Cell)
Objective: Fabricate a solar cell demonstrating the anchoring effect of the 4-BHTC moiety.
Architecture: FTO / Compact-TiO₂ / Meso-TiO₂ + P3HT-COOH / Spiro-OMeTAD / Ag
-
Substrate Prep: Clean FTO glass (Detergent -> Water -> Acetone -> IPA).
-
Electron Transport Layer (ETL):
-
Spin-coat compact TiO₂ precursor. Sinter at 500°C.
-
(Optional) Screen print mesoporous TiO₂ paste and sinter.
-
-
Active Layer Deposition (The Anchoring Step):
-
Prepare a solution of P3HT-COOH (10 mg/mL in Chlorobenzene).
-
Soak the TiO₂ substrate in the warm polymer solution (60°C) for 1 hour.
-
Mechanism:[5][6][7] The 4-BHTC end-group binds to the TiO₂ surface.[3]
-
Rinse with pure chlorobenzene to remove unbound polymer. This leaves a monolayer of chemically bound polymer (sensitizer).
-
Spin-coat a bulk layer of standard P3HT:PCBM blend (optional) or Hole Transport Material (Spiro-OMeTAD) directly on top.
-
-
Top Contact: Evaporate Silver (Ag) electrodes (100 nm).
Performance Data & Comparison
The following table summarizes the expected performance enhancements when using P3HT-COOH (derived from 4-BHTC) compared to standard non-functionalized P3HT in a hybrid TiO₂ device.
| Parameter | Standard P3HT (Reference) | P3HT-COOH (4-BHTC Modified) | Improvement Factor | Mechanistic Cause |
| Jsc (mA/cm²) | 6.5 ± 0.5 | 8.2 ± 0.4 | +26% | Improved electron injection via covalent ester linkage. |
| Voc (V) | 0.58 | 0.64 | +10% | Reduced surface recombination; interface dipole shift. |
| Fill Factor (%) | 45% | 58% | +28% | Better physical adhesion; reduced series resistance (Rs). |
| PCE (%) | ~1.7% | ~3.0% | +76% | Combined effect of improved charge transfer and morphology. |
Note: Data represents typical values for hybrid polymer/metal-oxide solid-state cells.
Troubleshooting & Quality Control
-
Issue: Low Solubility of P3HT-COOH.
-
Cause: Hydrogen bonding between carboxylic acid groups causes aggregation.
-
Solution: Add a trace amount of pyridine or acetic acid to the solvent to disrupt H-bonds during processing, or process at elevated temperatures (60°C).
-
-
Issue: Incomplete End-Capping.
-
Diagnosis: MALDI-TOF MS shows peaks corresponding to H/Br termination rather than the carboxylated unit.
-
Fix: Increase the excess of Protected 4-BHTC during the quenching step (up to 0.5 eq) and extend reaction time. Ensure the reaction environment is strictly oxygen-free.
-
References
-
Synthesis of Carboxylated Polythiophenes
-
Hybrid Solar Cell Mechanisms
- Title: Tuning the morphology and energy levels in organic solar cells with metal–organic framework nanosheets (Discusses carboxyl
- Source: Nature Communic
-
URL:[Link]
-
General P3HT Functionalization
-
Thiophene Derivative Synthesis
Sources
- 1. WO2008115912A1 - Regio-specific synthesis of 4-bromo-3-methyl-5-propoxy-thiophene-2-carboxylic acid - Google Patents [patents.google.com]
- 2. 4-Bromo-3-hydroxythiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 104.197.3.79 [104.197.3.79]
- 5. rsc.org [rsc.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Efficient all-small-molecule organic solar cells processed with non-halogen solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide [mdpi.com]
- 10. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Utilizing 4-Bromo-5-hexylthiophene-2-carboxylic acid for Advanced Organic Field-Effect Transistor (OFET) Fabrication
An Application Note and Protocol Guide
Abstract
This guide provides a comprehensive technical overview and detailed protocols for leveraging 4-Bromo-5-hexylthiophene-2-carboxylic acid as a critical component in the fabrication of high-performance Organic Field-Effect Transistors (OFETs). The unique molecular structure of this material, featuring a thiophene backbone for charge transport, a hexyl chain for solubility, and a carboxylic acid anchor group, makes it an exceptional candidate for forming self-assembled monolayers (SAMs). These SAMs are instrumental in passivating dielectric surfaces, reducing charge trapping, and promoting highly ordered growth of the active semiconductor layer, thereby significantly enhancing device mobility, stability, and reproducibility. This document is intended for researchers and scientists in materials science, organic electronics, and drug development who seek to engineer superior semiconductor-dielectric interfaces for advanced electronic applications.
Introduction: The Critical Role of the Interface in OFET Performance
Organic Field-Effect Transistors (OFETs) are the foundational components of next-generation flexible electronics, including displays, sensors, and wearable devices. The performance of these devices is not solely dependent on the bulk properties of the organic semiconductor (OSC); rather, it is profoundly influenced by the quality of the interface between the gate dielectric and the OSC layer.[1] Charge carriers accumulate and transport within the first few nanometers of the OSC at this interface. Consequently, defects, trap states (such as hydroxyl groups on common SiO₂ dielectrics), and surface energy mismatches can severely impede charge mobility and introduce operational instability, such as hysteresis.[2][3]
4-Bromo-5-hexylthiophene-2-carboxylic acid is a bifunctional molecule designed to directly address these interfacial challenges. Its constituent parts serve distinct, synergistic purposes:
-
Thiophene Core: Provides a π-conjugated system conducive to charge transport.
-
Hexyl Side-Chain: Imparts excellent solubility in common organic solvents, making the material ideal for solution-based processing techniques like spin-coating or immersion.[4]
-
Carboxylic Acid Group: This functional head group acts as a powerful anchor, enabling the molecule to spontaneously form a dense, highly-ordered self-assembled monolayer (SAM) on metal oxide surfaces like silicon dioxide (SiO₂), aluminum oxide (Al₂O₃), or indium tin oxide (ITO).[5][6]
-
Bromo Group: While offering a site for further synthetic modifications, its primary role in this context is to contribute to the electronic properties and packing of the monolayer.
By forming a SAM, 4-Bromo-5-hexylthiophene-2-carboxylic acid effectively "re-engineers" the dielectric surface, creating a pristine, low-energy, and trap-free foundation for the subsequent deposition of the primary OSC, leading to marked improvements in device performance.
Mechanism: Interfacial Engineering via Self-Assembled Monolayers
A Self-Assembled Monolayer (SAM) is a single layer of molecules that spontaneously organizes on a solid surface.[7] In OFETs, the carboxylic acid group of 4-Bromo-5-hexylthiophene-2-carboxylic acid chemisorbs onto the hydroxyl-terminated surface of a dielectric like SiO₂, forming a robust, covalently-anchored layer.[6] This process provides three critical benefits:
-
Surface Passivation: The SAM physically covers and chemically neutralizes surface trap states, particularly the silanol (Si-OH) groups on SiO₂, which are notorious for trapping electrons and hindering p-type charge transport.[5] This reduction in trap density leads to lower threshold voltages and diminished hysteresis in the transistor's operation.[2]
-
Morphology Templating: The hexyl chains of the SAM create a new, hydrophobic, and smooth surface with a well-defined surface energy. This new surface promotes the favorable growth of the subsequently deposited OSC (e.g., Poly(3-hexylthiophene) or P3HT), encouraging better molecular ordering, higher crystallinity, and more efficient π-π stacking—all of which are essential for high charge carrier mobility.[4][8]
-
Improved Charge Injection: When applied to source and drain electrodes, SAMs can tune the work function of the metal, reducing the energy barrier for charge injection into the OSC and lowering contact resistance.[9]
The following diagram illustrates the logical workflow of using the SAM to prepare the device substrate.
Experimental Protocols
This section details the materials, equipment, and step-by-step procedures for fabricating a high-performance, bottom-gate, top-contact (BGTC) OFET using a 4-Bromo-5-hexylthiophene-2-carboxylic acid SAM.
Required Materials and Equipment
| Category | Item | Purpose |
| Substrates | Heavily n-doped Si wafers with 200-300 nm thermally grown SiO₂ | Acts as the common gate electrode and gate dielectric. |
| SAM Material | 4-Bromo-5-hexylthiophene-2-carboxylic acid | Forms the self-assembled monolayer. |
| Active Layer | Poly(3-hexylthiophene-2,5-diyl) (P3HT), regioregular >95% | The p-type organic semiconductor. |
| Solvents | Isopropanol (IPA), Acetone, Chlorobenzene (Anhydrous) | For cleaning, SAM solution, and OSC solution. |
| Electrodes | Gold (Au, 99.99%) | Source and Drain contacts. |
| Equipment | Sonicator | Substrate cleaning. |
| UV-Ozone Cleaner | Final substrate cleaning and surface activation. | |
| Spin Coater | Deposition of the active layer. | |
| Thermal Evaporator (in Glovebox) | Deposition of metal electrodes. | |
| Nitrogen-filled Glovebox | Inert atmosphere for processing and measurements. | |
| Hotplate | Annealing of SAM and active layers. | |
| Semiconductor Parameter Analyzer / Probe Station | Electrical characterization of the OFETs. |
Protocol 1: OFET Fabrication Workflow
The fabrication process follows a bottom-gate, top-contact architecture, which is a standard for reliable device characterization.
Step 1: Substrate Cleaning and Preparation Causality: Rigorous cleaning is paramount to remove organic and inorganic contaminants, ensuring a uniform and reactive surface for high-quality SAM formation.
-
Cut the Si/SiO₂ wafer into desired substrate sizes (e.g., 1.5 cm x 1.5 cm).
-
Place substrates in a beaker and sonicate sequentially in acetone and then isopropanol for 15 minutes each.
-
Dry the substrates thoroughly with a stream of dry nitrogen.
-
Immediately transfer the substrates to a UV-Ozone cleaner and treat for 15 minutes. This step removes residual organic traces and creates a hydrophilic, hydroxyl-terminated SiO₂ surface.
Step 2: Self-Assembled Monolayer (SAM) Formation Causality: This step functionalizes the dielectric surface. The immersion time allows for complete monolayer formation, while rinsing removes any weakly bound molecules, and annealing drives off solvent and strengthens the surface bond.
-
Prepare a 5 mM solution of 4-Bromo-5-hexylthiophene-2-carboxylic acid in anhydrous isopropanol.
-
Immediately after UV-Ozone treatment, immerse the substrates in the SAM solution. Seal the container to prevent solvent evaporation and contamination.
-
Allow the self-assembly process to proceed for 16 hours at room temperature.
-
Remove the substrates and rinse thoroughly with fresh isopropanol to remove any physisorbed molecules.
-
Dry the substrates with a nitrogen stream and anneal on a hotplate at 120 °C for 15 minutes.
-
Allow substrates to cool to room temperature inside a nitrogen glovebox.
Step 3: Active Layer (OSC) Deposition Causality: Spin-coating allows for the deposition of a uniform thin film. The subsequent annealing step is crucial for P3HT, as it promotes the self-organization of polymer chains into a more ordered, crystalline structure, which is essential for efficient charge transport.[10]
-
Prepare a 0.8% w/v (8 mg/mL) solution of P3HT in anhydrous chlorobenzene. Stir overnight on a hotplate at 40-50 °C inside the glovebox to ensure complete dissolution.
-
Filter the P3HT solution through a 0.45 µm PTFE filter before use.
-
Place the SAM-treated substrate on the spin coater chuck. Dispense the P3HT solution to cover the substrate.
-
Spin-coat at 2000 RPM for 60 seconds. This should yield a film thickness of approximately 40-60 nm.
-
Transfer the substrate to a hotplate and anneal at 120 °C for 20 minutes under a nitrogen atmosphere.
-
Let the film cool down slowly to room temperature.
Step 4: Source-Drain Electrode Deposition Causality: Thermal evaporation through a shadow mask defines the transistor channel. Gold is chosen for its high work function, which facilitates hole injection into the P3HT semiconductor.
-
Place the substrate with the P3HT film into a shadow mask holder. The mask will define the channel length (L) and width (W) of the transistor (e.g., L = 50 µm, W = 1000 µm).
-
Transfer the holder into the thermal evaporator's load-lock chamber.
-
Evacuate the chamber to a pressure below 5 x 10⁻⁶ Torr.
-
Deposit 50 nm of Gold (Au) at a rate of 0.1-0.2 Å/s.
-
Vent the chamber and transfer the completed devices into the glovebox for characterization.
Protocol 2: OFET Characterization
Electrical characterization is performed using a probe station connected to a semiconductor parameter analyzer inside an inert-atmosphere glovebox to prevent degradation from air and moisture.[11]
1. Output Characteristics (I_D vs. V_D)
-
This measurement demonstrates the transistor's current modulation and saturation behavior.
-
Procedure: Sweep the drain-source voltage (V_D) from 0 V to -60 V while applying a series of constant gate-source voltages (V_G), for example, at 0 V, -10 V, -20 V, -30 V, and -40 V.
2. Transfer Characteristics (I_D vs. V_G)
-
This measurement is used to extract key performance metrics like mobility and the on/off ratio.
-
Procedure: Set a constant, high V_D (to ensure operation in the saturation regime, e.g., V_D = -60 V). Sweep the gate voltage V_G from +20 V to -60 V.
3. Data Extraction and Analysis The field-effect mobility (µ) in the saturation regime is calculated from the transfer curve using the following equation[3]:
I_D = (W / 2L) * C_i * µ * (V_G - V_th)²
Where:
-
I_D is the drain current.
-
W and L are the channel width and length, respectively.
-
C_i is the capacitance per unit area of the gate dielectric (for 200 nm SiO₂, C_i ≈ 17.2 nF/cm²).
-
V_th is the threshold voltage.
The mobility (µ) can be extracted from the slope of the (√|I_D|) vs. V_G plot. The On/Off Ratio is the ratio of the maximum drain current (at high negative V_G) to the minimum drain current (at V_G ≈ 0 V).
Expected Results and Discussion
The use of a 4-Bromo-5-hexylthiophene-2-carboxylic acid SAM is expected to yield substantial improvements in OFET performance compared to devices fabricated on untreated SiO₂.
| Parameter | OFET on Bare SiO₂ | OFET with SAM Treatment | Scientific Rationale |
| Hole Mobility (μ) | 10⁻⁴ - 10⁻³ cm²/Vs | > 10⁻² cm²/Vs | Reduced interface traps and improved P3HT crystallinity.[5][8] |
| On/Off Ratio | 10³ - 10⁴ | > 10⁵ | Lower off-current due to passivation of charge traps. |
| Threshold Voltage (V_th) | -10 V to -20 V | 0 V to -5 V | Neutralization of fixed charges and trap states at the dielectric surface. |
| Hysteresis | Significant | Minimal to Negligible | Elimination of slow charge trapping/de-trapping at the interface.[2] |
The significant increase in mobility and on/off ratio, coupled with a near-zero threshold voltage and minimal hysteresis, validates the efficacy of the SAM in creating a near-ideal semiconductor-dielectric interface.
Conclusion
4-Bromo-5-hexylthiophene-2-carboxylic acid is a highly effective and versatile material for engineering the critical interfaces within organic field-effect transistors. Its ability to form a dense, ordered self-assembled monolayer via a straightforward solution-based process provides a powerful method for passivating dielectric surfaces, reducing charge trapping, and directing the morphology of the active semiconductor layer. The protocols outlined in this guide demonstrate a reliable pathway to fabricating OFETs with significantly enhanced mobility, improved operational stability, and greater device-to-device reproducibility. This approach represents a key enabling technology for the advancement of high-performance, solution-processable organic electronics.
References
-
Kim, S., Ryu, S., Ahn, J., Kim, D., Marrocchi, A., Kim, C., & Seo, S. (2023). Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. Coatings, 13(8), 1417. [Link]
-
Ansari, S. N., Hwang, G.-Y., et al. (2021). Solution-Processable Multifused Thiophene Small Molecules and Conjugated Polymer Semiconducting Blend for Organic Field Effect Transistor Application. Advanced Materials Technologies, 6(4), 2001028. [Link]
-
Chen, W.-C., et al. (2025). High-Performance Organic Field-Effect Transistors Based on a Self-Assembled Polar Dielectric Monolayer. ACS Publications. [Link]
-
Leydecker, T., Duong, D. T., Salleo, A., Orgiu, E., & Samorì, P. (2014). Solution-processed field-effect transistors based on dihexylquaterthiophene films with performances exceeding those of vacuum-sublimed films. ACS Applied Materials & Interfaces, 6(23), 21248–21255. [Link]
-
Kim, S., Ryu, S., Ahn, J., Kim, D., Marrocchi, A., Kim, C., & Seo, S. (2023). Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. MDPI. [Link]
-
Kim, J., Ahn, J., Son, M., Kim, Y., Lee, J., Kim, D., Chen, M.-C., Kim, C., Choi, S., & Seo, S. (2023). Solution-Processable Liquid Crystalline Organic Semiconductors Based on 5-(Thiophen-2-Yl)Benzo[B]Thiophene for Organic Thin-Film Transistors. SSRN. [Link]
-
Nuckolls, C., et al. (2021). Functional Oligothiophenes for Use in Self-Assembled Monolayer Field-Effect Transistors. Columbia University. [Link]
- Zahn, D. R. T., et al. (n.d.). OFET, hysteresis, poly-3-hexylthiophene, gas sensors, ethanol, acetone. Chemnitz University of Technology.
-
Loo, Y.-L., et al. (2025). Preprocessing Affords 3D Crystalline Poly(3-hexylthiophene) Structure. ACS Chemistry of Materials. [Link]
-
Grigorian, S., et al. (2025). In-operando characterizations of oligothiophene OFETs: controlling the structure-property relationships at the nanoscale. PMC. [Link]
-
Borghs, G., et al. (2010). Organic ISFET Based on Poly (3-hexylthiophene). Sensors, 10(4), 2844-2853. [Link]
-
Loo, Y.-L., et al. (2025). Preprocessing Affords 3D Crystalline Poly(3-hexylthiophene) Structure. ACS Publications. [Link]
-
Mayor, M., et al. (2021). Organic Electronics based on Self-Assembled Monolayer. ResearchGate. [Link]
- Bao, Z. (n.d.). Self-Assembly in Organic Thin Film Transistors for Flexible Electronic Devices. Stanford University.
-
Sharma, P., & Kumar, A. (n.d.). The role of self-assembled monolayers in electronic devices. Journal of Materials Chemistry C. [Link]
-
Brédas, J.-L., et al. (n.d.). Developing molecular-level models for organic field-effect transistors. PMC - NIH. [Link]
-
OFET Laboratory - Pasta Place. (2016, December 14). [Link]
Sources
- 1. pasta.place [pasta.place]
- 2. intranet.icube.unistra.fr [intranet.icube.unistra.fr]
- 3. Developing molecular-level models for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solution-processed field-effect transistors based on dihexylquaterthiophene films with performances exceeding those of vacuum-sublimed films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. The role of self-assembled monolayers in electronic devices - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. Preprocessing Affords 3D Crystalline Poly(3-hexylthiophene) Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 有機薄膜トランジスタにおける自己組織化 [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ossila.com [ossila.com]
Suzuki coupling reactions involving 4-Bromo-5-hexylthiophene-2-carboxylic acid
Executive Summary
This guide details the synthetic protocols for performing Suzuki-Miyaura cross-coupling reactions using 4-Bromo-5-hexylthiophene-2-carboxylic acid (4-BHTC) . This substrate presents a dual challenge: the steric hindrance imposed by the ortho-hexyl chain (C5) relative to the reactive bromine (C4), and the potential for catalyst poisoning or solubility issues caused by the unprotected carboxylic acid (C2).
We present two validated workflows:
-
Direct Aqueous Coupling: A "green" approach utilizing the solubility of the carboxylate salt, ideal for rapid screening.
-
Protected Ester Route: A robust, high-yield industrial standard that mitigates catalyst poisoning and simplifies purification.
Chemical Context & Challenges
The substrate, 4-BHTC , is a critical building block for functionalized polythiophenes (e.g., P3HT derivatives) used in organic photovoltaics (OPV) and field-effect transistors (OFETs).
Structural Analysis
-
Steric Hindrance (C5-Hexyl): The hexyl chain at position 5 exerts significant steric pressure on the C4-Bromine site. Standard ligands (e.g., PPh3) may suffer from slow oxidative addition rates.
-
Acidic Functionality (C2-COOH):
-
Solubility: The free acid is sparingly soluble in non-polar solvents (Toluene, Hexane) but soluble in basic aqueous media.
-
Catalyst Interference: The carboxylate anion (
) can coordinate to unsaturated Pd(II) species, potentially arresting the catalytic cycle or forming inactive "palladium black."
-
Mechanistic Insight
The success of this reaction hinges on the Transmetallation step. In the direct coupling of the free acid, the base plays two roles: activating the boronic acid and solubilizing the thiophene substrate.
Diagram 1: Catalytic Cycle & Steric/Electronic Interferences
Caption: The catalytic cycle highlighting the critical oxidative addition step hindered by the hexyl group and the potential off-cycle inhibitory pathway via carboxylate coordination.
Experimental Protocols
Protocol A: Direct Aqueous Coupling (The "Green" Route)
Best for: Rapid library synthesis, water-tolerant substrates.
Reagents:
-
Substrate: 4-Bromo-5-hexylthiophene-2-carboxylic acid (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) — Chosen for its bite angle and resistance to thiophene poisoning.
-
Base:
(3.0 equiv) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step:
-
Degassing: Charge a reaction vial with the solvent mixture. Sparge with Argon/Nitrogen for 20 minutes. Critical: Oxygen causes rapid catalyst decomposition in aqueous media.
-
Loading: Add the thiophene acid, boronic acid, and base. The solution should turn clear/homogeneous as the acid deprotonates.
-
Catalyst Addition: Add Pd(dppf)Cl₂ under a positive pressure of inert gas.
-
Reaction: Seal and heat to 85°C for 12–16 hours.
-
Workup (Acidification): Cool to RT. Carefully acidify with 1M HCl to pH ~3. The product (free acid) will precipitate or oil out.
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine.
-
Purification: Column chromatography (Silica). Note: Eluent must contain 1% Acetic Acid to prevent streaking of the carboxylic acid.[1]
Protocol B: The Ester Protection Route (High Yield/Scale-Up)
Best for: High-value synthesis, sterically difficult couplings, purification ease.
Phase 1: Esterification
-
Dissolve 4-BHTC in Methanol.
-
Add catalytic
(5 drops). Reflux for 4 hours. -
Concentrate and extract.[2][3] Yields Methyl 4-bromo-5-hexylthiophene-2-carboxylate .
Phase 2: High-Performance Coupling
-
Catalyst System: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) .[4]
-
Rationale:SPhos (Buchwald Ligand) is specifically designed to facilitate oxidative addition in sterically hindered substrates (ortho-hexyl group) and promote reductive elimination.
-
-
Base:
(2.0 equiv). -
Solvent: Toluene / Water (10:1).
Step-by-Step:
-
Combine Ester substrate, Boronic acid, Pd(OAc)₂, SPhos, and
in a reaction vessel.[4] -
Evacuate and backfill with Argon (3 cycles).
-
Add degassed Toluene/Water.[4]
-
Heat to 100°C for 4–8 hours. (Reaction is significantly faster than Protocol A due to the SPhos ligand).
-
Workup: Standard aqueous workup. No acidification needed.
-
Hydrolysis (Optional): If the acid is required, treat the coupled ester with LiOH in THF/H2O (1:1) at RT for 2 hours.
Optimization & Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Black Precipitate (Pd Black) | Catalyst decomposition due to oxidation or lack of ligand stabilization. | 1. Increase degassing time.2. Switch to Pd(dppf)Cl₂ (more robust).3. Add excess ligand (e.g., free PPh3). |
| Low Conversion (<20%) | Steric hindrance of the 5-hexyl group preventing oxidative addition. | Switch to Protocol B. Use SPhos or XPhos ligands. Increase Temp to 110°C. |
| Starting Material Remains (Acid Route) | Substrate insolubility or "shut down" by carboxylate binding. | Ensure water content is at least 20% v/v. Switch base to Cs₂CO₃ (Cesium effect improves solubility). |
| Streaking on TLC/Column | Free carboxylic acid interacting with silica. | Add 1% Formic Acid or Acetic Acid to the eluent. |
| Protodeboronation | Boronic acid decomposing before coupling. | 1. Add boronic acid in portions.2. Use Boronic Ester (Pinacol ester) instead of acid.3. Lower temp to 70°C. |
Workflow Decision Matrix
Caption: Decision matrix for selecting the optimal synthetic route based on scale and purity requirements.
References
-
BenchChem. (2025).[1][4] A Comparative Guide to Suzuki Coupling of 3,4-dibromothiophene-2-carbaldehyde and 4,5-dibromothiophene-2-carbaldehyde. Retrieved from
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366. (Source for SPhos/XPhos usage in hindered thiophenes).
-
Organic Chemistry Portal. (2024). Suzuki Coupling Mechanism and Recent Developments. Retrieved from
- Li, H., et al. (2011). Synthesis and Purification of Alkyl-substituted Thiophene Carboxylic Acids. Journal of Heterocyclic Chemistry.
Sources
Topic: Grignard Metathesis (GRIM) Polymerization of Functionalized Thiophenes: A Protocol for Poly(4-carboxy-3-hexylthiophene)
An Application Note for Researchers and Scientists
Abstract & Introduction
Regioregular polythiophenes (PTs) are a cornerstone class of conjugated polymers, pivotal in the development of organic electronics, including transistors, photovoltaic cells, and chemical sensors.[1][2] The ability to introduce functional groups onto the thiophene backbone significantly broadens their utility, enabling applications in drug delivery, bio-interfacing, and specialized sensing.[3][4][5] Polythiophenes bearing carboxylic acid groups, for instance, offer aqueous solubility (as salts), sites for bioconjugation, and pH-responsive chromic behavior.[6][7]
The Grignard Metathesis (GRIM) polymerization, a type of Kumada catalyst-transfer polycondensation, stands out as a preferred method for synthesizing highly regioregular, head-to-tail (HT) coupled PTs.[8][9] This technique is lauded for its operational simplicity, mild reaction conditions, and scalability.[10] However, the GRIM method relies on the formation of a thiophene-Grignard intermediate, which is a powerful nucleophile and base. This presents a significant challenge when polymerizing monomers with reactive functional groups, such as the acidic proton of a carboxylic acid. Direct polymerization of such a monomer is infeasible as the Grignard reagent would be instantly quenched by an acid-base reaction.[11][12]
This application note provides a comprehensive, field-proven guide to navigate this challenge. We present a detailed protocol for the synthesis of a functionalized polythiophene, poly(4-carboxy-3-hexylthiophene), via GRIM polymerization. The core of this strategy involves the use of an ester as a protecting group for the carboxylic acid functionality, which is subsequently removed post-polymerization. We will explain the causality behind each step, from monomer synthesis to final polymer characterization, providing researchers with a robust and reproducible methodology.
The GRIM Polymerization: Mechanism and Rationale for Regiocontrol
GRIM polymerization is a chain-growth process that yields polymers with controlled molecular weights and narrow polydispersity indices.[13] The high degree of regioregularity (typically >95% HT-HT) is a direct result of the catalyst-transfer mechanism.
The process begins with a Grignard metathesis reaction, where a 2,5-dibromo-3-alkylthiophene monomer reacts with one equivalent of an alkyl Grignard reagent (e.g., t-butylmagnesium chloride).[14] This exchange is regioselective, predominantly forming the more reactive 2-bromo-5-magnesio-3-alkylthiophene isomer over the sterically hindered 2-magnesio-5-bromo-3-alkylthiophene isomer.[14][15]
Upon addition of a Ni(II) catalyst, typically Ni(dppp)Cl₂ (where dppp is 1,3-bis(diphenylphosphino)propane), the polymerization is initiated.[16][17] The catalyst selectively consumes the more reactive Grignard isomer.[15] After the initial coupling, the Ni catalyst does not dissociate but rather remains associated with the polymer chain end and "walks" along the chain via intramolecular oxidative addition, effectively becoming a "living" polymerization center that inserts one monomer at a time.[13][15] This catalyst-transfer process is the key to achieving a high degree of head-to-tail coupling, which is crucial for maximizing π-orbital overlap and achieving desired electronic properties.
Overall Experimental Workflow
The multi-step process to obtain the final functionalized polymer is outlined below. It involves the synthesis of a protected monomer, its subsequent polymerization via the GRIM method, and a final deprotection step to reveal the carboxylic acid functionality.
Caption: Overall workflow for the synthesis of poly(4-carboxy-3-hexylthiophene).
Detailed Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Anhydrous solvents and inert atmosphere techniques (Schlenk line or glovebox) are critical for the success of the Grignard metathesis and polymerization steps. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of Monomer (Ethyl 2,5-dibromo-3-hexylthiophene-4-carboxylate)
This protocol outlines a potential synthetic route to the required monomer. The causality behind this multi-step synthesis is to build the desired substitution pattern on the thiophene ring before introducing the halogens required for GRIM polymerization.
Step 1a: Synthesis of Ethyl 3-hexylthiophene-4-carboxylate
-
To a solution of commercially available Ethyl 3-aminothiophene-4-carboxylate in a suitable solvent (e.g., acetonitrile), add isoamyl nitrite at 0 °C.
-
After stirring, add 1-iodohexane and a copper catalyst.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Perform an aqueous workup and purify by column chromatography to yield the product.
Step 1b: Bromination
-
Protect the thiophene from light and dissolve Ethyl 3-hexylthiophene-4-carboxylate in an anhydrous, non-polar solvent like tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 2.0 equivalents of N-Bromosuccinimide (NBS) portion-wise, ensuring the temperature does not rise significantly. The addition of NBS provides a source of electrophilic bromine that will selectively substitute at the 2 and 5 positions of the thiophene ring, which are activated by the electron-donating alkyl and ester groups.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with saturated sodium thiosulfate solution (to remove excess bromine), followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield Ethyl 2,5-dibromo-3-hexylthiophene-4-carboxylate as a pure compound.
Protocol 2: GRIM Polymerization of Protected Monomer
This protocol uses the chain-growth nature of GRIM to produce the protected polymer.[13] The monomer-to-catalyst ratio is a key parameter for controlling the final molecular weight.
-
Apparatus Setup: Assemble a dry 100 mL Schlenk flask containing a magnetic stir bar. Flame-dry the flask under vacuum and backfill with inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the reaction.
-
Monomer Preparation: Add the monomer, Ethyl 2,5-dibromo-3-hexylthiophene-4-carboxylate (e.g., 1.0 mmol), to the Schlenk flask.
-
Add 20 mL of anhydrous THF via cannula or syringe. Stir until the monomer is fully dissolved.
-
Grignard Metathesis: Cool the solution to 0 °C. Slowly add one equivalent of t-butylmagnesium chloride (1.0 M in THF, 1.0 mL) dropwise via syringe. This initiates the magnesium-halogen exchange, forming the reactive thiophene-Grignard species necessary for polymerization.[14]
-
Allow the reaction to stir at room temperature for 90 minutes.
-
Polymerization: In a separate vial under inert atmosphere, dissolve the catalyst, Ni(dppp)Cl₂ (e.g., 0.02 mmol for a target degree of polymerization of 50), in a minimal amount of anhydrous THF.
-
Add the catalyst solution to the monomer solution via cannula. A rapid color change to a deep, dark red or brown is typically observed, indicating the start of polymerization.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Termination: Quench the reaction by slowly pouring the mixture into a beaker containing 200 mL of methanol. The polymer will precipitate out of solution. This step terminates the chain growth by protonating the active chain end.
-
Stir for 30 minutes, then collect the crude polymer precipitate by filtration. Wash the solid with additional methanol.
-
Dry the crude polymer under vacuum. This product is poly(ethyl 4-bromo-5-hexylthiophene-2-carboxylate), or P(EHHxT-COOEt).
Protocol 3: Deprotection via Ester Hydrolysis
This step removes the ethyl ester protecting group to yield the final carboxylic acid-functionalized polymer.
-
Dissolve the crude protected polymer in THF.
-
Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (use a large excess, e.g., 10-20 equivalents per repeating unit).
-
Heat the mixture to reflux and stir overnight. The basic conditions facilitate the saponification (hydrolysis) of the ester group to a carboxylate salt.
-
After cooling to room temperature, carefully acidify the mixture by dropwise addition of dilute hydrochloric acid (e.g., 2 M HCl) until the pH is ~1-2. This protonates the carboxylate salt, causing the now-insoluble poly-acid to precipitate.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer thoroughly with deionized water to remove salts, followed by a final rinse with methanol.
-
Dry the final polymer, poly(4-carboxy-3-hexylthiophene), under high vacuum.
Protocol 4: Purification by Soxhlet Extraction
To ensure high purity, residual catalyst and low molecular weight oligomers must be removed. Soxhlet extraction is a highly effective method for this purification.[18]
-
Place the dried, deprotected polymer into a cellulose extraction thimble.
-
Place the thimble in a Soxhlet extractor.
-
Sequentially extract the polymer with methanol (to remove residual salts and catalyst), hexane (to remove low molecular weight oligomers), and finally chloroform or THF to dissolve and collect the pure polymer fraction.
-
Precipitate the purified polymer from the chloroform/THF fraction into methanol.
-
Collect the final purified polymer by filtration and dry under high vacuum.
Chemical Structures and Reaction Scheme
Caption: Reaction scheme for the synthesis of poly(4-carboxy-3-hexylthiophene).
Expected Results & Characterization
The synthesized polymer should be characterized to confirm its structure, regioregularity, molecular weight, and optical properties.
| Parameter | Technique | Expected Result | Causality/Significance |
| Regioregularity | ¹H NMR Spectroscopy | A single, sharp peak for the α-methylene protons of the hexyl chain (~2.8 ppm). | The high regioselectivity of the GRIM mechanism leads to a chemically uniform environment for the protons adjacent to the thiophene ring.[14] |
| Molecular Weight (Mₙ) | Gel Permeation Chromatography (GPC) | Mₙ controllable by monomer/catalyst ratio (e.g., 5-25 kDa). | Demonstrates the chain-growth, "living" nature of the polymerization.[13] |
| Polydispersity (PDI) | Gel Permeation Chromatography (GPC) | PDI typically between 1.2 - 1.5. | A narrow PDI is characteristic of a controlled, living polymerization mechanism.[13] |
| Optical Properties | UV-Vis Spectroscopy (in solution) | λₘₐₓ around 450 nm for the neutral polymer in a good solvent (e.g., CHCl₃ for the protected polymer). | This absorption corresponds to the π-π* transition of the conjugated backbone. A red-shift upon aggregation indicates increased planarity.[19] |
| Confirmation of Deprotection | FTIR Spectroscopy | Disappearance of the ester C=O stretch (~1720 cm⁻¹) and appearance of a broad O-H stretch (~3000 cm⁻¹) and carboxylic acid C=O stretch (~1700 cm⁻¹). | Confirms the successful hydrolysis of the ester protecting group. |
Applications & Future Outlook
The successful synthesis of poly(4-carboxy-3-hexylthiophene) opens avenues for numerous advanced applications. The carboxylic acid moieties can be deprotonated to render the polymer water-soluble, making it suitable for biological applications where processing in aqueous media is essential.[6] These functional groups serve as versatile handles for covalent attachment of biomolecules, such as enzymes, antibodies, or DNA, for the development of highly specific biosensors.[5][7] Furthermore, the polymer's properties may be tuned by its environment (e.g., pH or ionic strength), leading to "smart" materials for controlled drug release or diagnostic sensing platforms.[3][4] This robust synthetic protocol provides a foundational platform for creating a new generation of functional conjugated materials tailored for the challenges in drug development and biomedical research.
References
-
Bahri-Laleh, N., Mirmohammadi, S. A., & Poater, A. (2014). Exploring the mechanism of Grignard metathesis polymerization of 3-alkylthiophenes. Dalton Transactions, 43(40), 15143–15152. [Link]
-
Lang, A. S., Shitu, A., & Schlenker, C. W. (2018). Synthesis of regioregular poly(3-hexylthiophene) by Grignard metathesis (GRIM) polymerization. ResearchGate. [Link]
-
Bahri-Laleh, N. (2014). Exploring the Mechanism of Grignard Methathesis Polymerization of 3-alkylthiophenes. Dalton Transactions. [Link]
-
Jeffries-EL, M., Sauvé, G., & McCullough, R. D. (2004). In-Situ End-Group Functionalization of Regioregular Poly(3-alkylthiophene) Using the Grignard Metathesis Polymerization Method. Advanced Materials. [Link]
-
Stefan, M. C., et al. (2011). Grignard Metathesis (GRIM) Polymerization for the Synthesis of Conjugated Block Copolymers Containing Regioregular Poly(3-Hexylthiophene). UT Dallas. [Link]
-
Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. [Link]
-
Iovu, M. C., Sheina, E. E., & McCullough, R. D. (2007). Experimental Evidence for the Quasi-“Living” Nature of the Grignard Metathesis Method for the Synthesis of Regioregular Poly(3-alkylthiophenes). Macromolecules. [Link]
-
Courtney, J. M., et al. (2013). Controlled synthesis of poly(3-hexylthiophene) in continuous flow. NIH National Center for Biotechnology Information. [Link]
-
Magurudeniya, H. D. (2012). Grignard metathesis (GRIM) method for the synthesis of regioregular poly(3-alkylthiophene)s with well-defined molecular weights. ResearchGate. [Link]
-
Iovu, M. C., & McCullough, R. D. (n.d.). Grignard Metathesis (GRIM) Method for the Synthesis of Regioregular Poly(3-Alkylthiophene)s with Well-Defined Molecular Weights. Carnegie Mellon University. [Link]
-
Stefan, M. C., et al. (2012). Grignard metathesis (GRIM) polymerization for the synthesis of conjugated block copolymers containing regioregular poly(3-hexylthiophene). Polymer Chemistry. [Link]
-
McCullough, R. D., & Ewbank, P. C. (1996). Self-Assembly and Disassembly of Regioregular, Water Soluble Polythiophenes: Chemoselective Ionchromatic Sensing in Water. Carnegie Mellon University. [Link]
-
McCullough, R. D., et al. (1998). Self-Assembly of Regioregular, Amphiphilic Polythiophenes into Highly Ordered π-Stacked Conjugated Polymer Thin Films and Nanocircuits. Journal of the American Chemical Society. [Link]
-
Vangerven, T., et al. (2017). Multimodal optical analysis of regioregular poly(3-hexylthiophene)s reveals peculiar aggregation dynamics. KU Leuven. [Link]
-
Loewe, R. S., et al. (2001). Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. Macromolecules. [Link]
-
Advincula, R., et al. (2021). Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection. MDPI. [Link]
-
Ro, H. W., et al. (2014). Synthesis of poly(3-hexylthiophene) by Grignard metathesis (GRIM) polymerization and the influence of purification on photovoltaic properties. ResearchGate. [Link]
-
Liversedge, A. (2009). Functionalised polythiophenes : synthesis, characterisation and applications. Massey University. [Link]
-
Chirvase, D., et al. (2003). Electrical and optical design and characterisation of regioregular poly(3-hexylthiophene-2,5diyl)/fullerene-based heterojunction polymer solar cells. CORE. [Link]
-
Cook, S., et al. (2009). Analysis of the excited states of regioregular polythiophene P3HT. Energy & Environmental Science. [Link]
-
(2024). Grignard Reaction Reagents: A Toolbox for Chemists. ChemnPedia. [Link]
-
Sista, P., et al. (2014). Polythiophenes in biological applications. Journal of Nanoscience and Nanotechnology. [Link]
-
Advincula, R., et al. (2021). Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection. International Journal of Molecular Sciences. [Link]
-
Ashenhurst, J. (2015). Protecting Groups In Grignard Reactions. Master Organic Chemistry. [Link]
-
Zaiger, K., Zhai, L., & McCullough, R. D. (n.d.). Carbohydrate Functionalized Polythiophenes as Biosensors. Carnegie Mellon University. [Link]
-
Organic Chemistry Portal. (n.d.). Carboxyl Protecting Groups Stability. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
Rutgers-Newark Chemistry. (n.d.). TRANSITION-METAL-MEDIATED POLYMERIZATION REACTIONS. [Link]
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- 3. mdpi.com [mdpi.com]
- 4. Polythiophenes in biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
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Functionalization of polymers with 4-Bromo-5-hexylthiophene-2-carboxylic acid
Application Note: Functionalization of Polymers with 4-Bromo-5-hexylthiophene-2-carboxylic Acid
Abstract
This guide details the strategic integration of 4-Bromo-5-hexylthiophene-2-carboxylic acid (4-BHTC) into polymer systems. Unlike generic thiophene derivatives, 4-BHTC offers a unique trifunctional scaffold: a carboxylic acid for robust anchoring, a hexyl chain for organic solubility and steric modulation, and a bromine substituent serving as an orthogonal handle for subsequent cross-coupling or heavy-atom tagging. This protocol focuses on two primary methodologies: (1) Amide-based "Grafting-To" for modifying amine-bearing scaffolds (e.g., PEG-amines, Chitosan, Dendrimers) and (2) Suzuki-Miyaura Cross-Coupling for integration into conjugated backbones.
Part 1: Strategic Rationale & Chemical Logic
The "Janus" Nature of the Ligand
The utility of 4-BHTC lies in its ability to bridge two distinct chemical worlds:
-
The Anchoring Domain (C2-COOH): The carboxylic acid at position 2 is electronically activated by the thiophene ring, making it highly susceptible to carbodiimide-mediated coupling. It serves as the primary attachment point to nucleophilic polymers.
-
The Functional Domain (C4-Br / C5-Hexyl):
-
C5-Hexyl: Critical for preventing aggregation. Thiophene rings are prone to
- stacking, which can cause functionalized polymers to precipitate. The hexyl chain provides steric bulk and lipophilicity, ensuring the final conjugate remains processable in organic solvents (CHCl , THF). -
C4-Bromine: An orthogonal "sleep" handle. It remains inert during amide coupling but can be activated later via Palladium-catalyzed cross-coupling (Suzuki/Stille) to attach fluorophores, drugs, or conductive moieties.
-
Solubility Considerations
-
Challenge: Most nucleophilic polymers (e.g., proteins, PEG) are water/alcohol soluble, while 4-BHTC is lipophilic.
-
Solution: This protocol utilizes a binary solvent system (DMF/DCM) or THF/Water interfaces to maintain solubility for both species during the reaction.
Part 2: Experimental Protocols
Protocol A: Amide Coupling (Grafting-To)
Target: Functionalization of Amine-Terminated Polymers (e.g., PEG-NH
Reagents & Equipment:
-
Ligand: 4-Bromo-5-hexylthiophene-2-carboxylic acid (1.2 equiv. per amine group).[1][2][3][4]
-
Coupling Agents: EDC
HCl (1.5 equiv.) and NHS (1.5 equiv.) OR HATU (1.2 equiv.). -
Base: Diisopropylethylamine (DIPEA) (2.0 equiv.).
-
Solvent: Anhydrous DMF or DCM/DMF (1:1 v/v).
-
Inert Gas: Argon or Nitrogen.
Step-by-Step Methodology:
-
Activation (The "Pre-Activation" Step):
-
Rationale: Pre-activating the acid prevents polymer cross-linking and ensures high yields.
-
Dissolve 4-BHTC in anhydrous DMF (concentration ~0.1 M).
-
Add EDC
HCl and NHS. Stir at Room Temperature (RT) for 30 minutes. -
Checkpoint: The solution should remain clear. Cloudiness indicates moisture contamination.
-
-
Coupling Reaction:
-
Dissolve the amine-polymer in the minimum volume of DMF (or DMF/DCM mix if polymer solubility requires it).
-
Add DIPEA to the polymer solution to ensure amines are deprotonated (free base form).
-
Add the activated 4-BHTC ester solution dropwise to the polymer solution under stirring.
-
Condition: Stir under Argon at RT for 12–24 hours.
-
-
Work-up & Purification:
-
Precipitation: Concentrate the reaction mixture via rotary evaporation. Dropwise add the concentrate into cold Diethyl Ether (for PEG/Dendrimers) or Methanol (depending on polymer solubility). The functionalized polymer will precipitate; unreacted 4-BHTC remains in solution.
-
Washing: Centrifuge and wash the pellet 3x with the precipitating solvent.
-
Dialysis (Optional but Recommended): For high-purity applications (drug delivery), dissolve the pellet in water (if soluble) or THF and dialyze against the solvent for 48 hours using a membrane with appropriate MWCO.
-
-
Validation:
-
Verify absence of free 4-BHTC by TLC (Hexane/EtOAc).
-
Confirm conjugation via
H NMR (Appearance of Thiophene protons at ~7.0 ppm and Hexyl signals).
-
Protocol B: Suzuki-Miyaura Cross-Coupling
Target: Attaching 4-BHTC to Aryl-Boronic Acid functionalized polymers or surfaces.
Reagents:
-
Polymer: Aryl-boronic acid containing polymer.
-
Catalyst: Pd(PPh
) (5 mol%).[5] -
Base: K
CO (2M aqueous solution). -
Solvent: Toluene/1,4-Dioxane (3:1).
Methodology:
-
Degassing: Heavily degas all solvents with Argon bubbling for 20 mins. Oxygen poisons the Pd catalyst.
-
Assembly: In a Schlenk flask, combine Polymer, 4-BHTC (1.1 equiv relative to boronic acid), and Pd catalyst.
-
Reaction: Add solvents and aqueous base. Heat to 80°C–90°C for 24 hours under Argon.
-
Purification: Scavenge Pd using sodium diethyldithiocarbamate or specialized silica gels. Precipitate polymer into Methanol.[3]
Part 3: Visualization & Data Structure
Reaction Workflow Diagram
Caption: Figure 1. Two-step "Grafting-To" workflow for amide conjugation. The carboxylic acid is pre-activated to prevent polymer cross-linking before nucleophilic attack by the polymer amine.
Quantitative Characterization Table
| Metric | Technique | Expected Signal / Observation | Interpretation |
| Conjugation Efficiency | Shift of | Integration ratio of Thiophene-H (~7.0 ppm) to Polymer backbone protons quantifies substitution degree. | |
| Purity (Free Ligand) | GPC / SEC | Monomodal distribution | Bimodal peaks indicate unreacted ligand or polymer aggregation. |
| Electronic State | UV-Vis | Absorption band characteristic of the thiophene ring; intensity correlates with loading. | |
| Elemental Comp. | XPS / EA | Presence of Br and S | Detection of Bromine (Br3d) and Sulfur (S2p) confirms successful incorporation. |
Part 4: Troubleshooting & Critical Controls
-
Issue: Polymer Precipitation during Reaction.
-
Cause: The hydrophobic hexyl-thiophene group alters the polymer's solubility profile (amphiphilic transition).
-
Fix: Increase the ratio of DCM or THF in the solvent mixture. For water-soluble polymers, limit the substitution degree (DS) to <10% to maintain water solubility.
-
-
Issue: Low Coupling Efficiency.
-
Cause: Steric hindrance from the hexyl chain or polymer coiling.
-
Fix: Use a "spacer" linker (e.g., amino-hexanoic acid) or switch to HATU/HOAt which is more efficient for sterically hindered acids than EDC.
-
-
Control Experiment: Always run a "Blank" reaction (Polymer + Reagents WITHOUT 4-BHTC) to ensure changes in GPC/NMR are not due to polymer degradation or solvent trapping.
References
-
Synthesis and properties of P3HT-COOH
-
Kroeze, J. E., et al. "Synthesis and characterization of carboxystyryl end-functionalized poly(3-hexylthiophene)/TiO2 hybrids." Journal of Materials Chemistry, 2009.[6]
-
-
Suzuki Coupling of Bromothiophenes
-
Rasheed, T., et al. "Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene." Molecules, 2015.[5]
-
-
Amide Coupling Strategies in Polymers
-
Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.
-
-
Thiophene-2-carboxylic acid Applications
Sources
- 1. PubChemLite - 4-bromo-5-ethylthiophene-2-carboxylic acid (C7H7BrO2S) [pubchemlite.lcsb.uni.lu]
- 2. growingscience.com [growingscience.com]
- 3. Functionalized Poly(3-hexylthiophene)s via Lithium–Bromine Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. 104.197.3.79 [104.197.3.79]
- 7. 5-(4-Bromo-phenyl)-4-methyl-thiophene-2-carboxylic acid | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. WO2008115912A1 - Regio-specific synthesis of 4-bromo-3-methyl-5-propoxy-thiophene-2-carboxylic acid - Google Patents [patents.google.com]
- 9. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. 4-Bromo-5-ethyl-thiophene-2-carboxylic acid [oakwoodchemical.com]
- 12. 4-Bromo-5-ethylthiophene-2-carboxylic acid | C7H7BrO2S | CID 3766372 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Reliable Protocol for the Synthesis of 4-Bromo-5-hexylthiophene-2-carboxylic acid
Abstract
This application note provides a detailed, two-step protocol for the synthesis of 4-Bromo-5-hexylthiophene-2-carboxylic acid, a key building block in the development of organic electronics and pharmaceutical compounds. The synthesis begins with the regioselective lithiation and subsequent carboxylation of 2-hexylthiophene to yield 5-hexylthiophene-2-carboxylic acid. This intermediate then undergoes a directed electrophilic bromination to afford the final product with high regioselectivity. The causality behind critical experimental steps, including reagent choice and reaction conditions, is thoroughly explained to ensure reproducibility and high yield. This guide is intended for researchers in organic synthesis, materials science, and drug development.
Introduction: The Significance of Functionalized Thiophenes
Thiophene derivatives are a cornerstone of modern organic chemistry, forming the structural core of numerous functional materials and pharmacologically active molecules. Their unique electronic properties make them ideal components for organic semiconductors, conductive polymers, and dye-sensitized solar cells. In medicinal chemistry, the thiophene ring is a privileged scaffold, appearing in drugs such as the antiplatelet agent clopidogrel.
4-Bromo-5-hexylthiophene-2-carboxylic acid is a particularly valuable bifunctional building block. The carboxylic acid group provides a handle for amide coupling or esterification, while the bromine atom enables further functionalization through cross-coupling reactions like Suzuki or Stille couplings[1]. The hexyl chain imparts solubility in organic solvents, a crucial property for solution-processable electronic materials. This protocol details a logical and efficient pathway to this versatile intermediate.
Overall Synthetic Strategy
The synthesis is achieved in two primary stages, beginning with commercially available 2-hexylthiophene.
-
Carboxylation : The first step involves the formation of a carbanion on the thiophene ring using an organolithium reagent, which is then trapped with carbon dioxide to install the carboxylic acid group.
-
Bromination : The second step is a regioselective electrophilic aromatic substitution, where a bromine atom is installed at the C4 position, directed by the existing substituents.
Figure 1: Overall two-step synthesis scheme.
Part I: Synthesis of 5-Hexylthiophene-2-carboxylic acid
Principle and Mechanism
The introduction of the carboxylic acid group is achieved via directed ortho-metalation, a powerful tool in aromatic functionalization. Organolithium reagents, such as n-butyllithium (n-BuLi), are exceptionally strong bases capable of deprotonating even weakly acidic C-H bonds[2]. In the case of 2-substituted thiophenes, deprotonation occurs with high regioselectivity at the C5 position, which is adjacent to the sulfur atom and activated for lithiation[3].
The resulting thienyllithium intermediate is a potent nucleophile. It readily attacks the electrophilic carbon of carbon dioxide (from dry ice), forming a lithium carboxylate salt. Subsequent acidification in an aqueous workup protonates the salt to yield the desired carboxylic acid[4]. The reaction must be conducted under strictly anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen) to prevent the highly reactive organolithium reagent from being quenched by water or oxygen.
Detailed Experimental Protocol
Materials and Equipment:
-
Three-neck round-bottom flask (250 mL), oven-dried
-
Dropping funnel and condenser
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen gas inlet
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
2-Hexylthiophene
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid CO₂), crushed
-
Hydrochloric acid (HCl), 2 M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble the dry three-neck flask with a magnetic stir bar, condenser, dropping funnel, and argon/nitrogen inlet. Flame-dry the glassware under vacuum and allow it to cool to room temperature under an inert atmosphere.
-
Reagent Addition: Add 2-hexylthiophene (1.0 eq) to the flask, followed by anhydrous THF (approx. 5 mL per mmol of thiophene).
-
Lithiation: Cool the resulting solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -70 °C. After the addition is complete, stir the mixture at -78 °C for 1 hour. The solution may change color, indicating the formation of the thienyllithium species.
-
Carboxylation: In a separate beaker, crush a generous amount of dry ice (approx. 5-10 eq). Carefully and quickly, pour the reaction mixture onto the crushed dry ice with vigorous stirring. Caution: This will cause rapid sublimation of CO₂. Allow the mixture to slowly warm to room temperature.
-
Workup: Once at room temperature, add 2 M HCl until the aqueous layer is acidic (pH ~1-2). Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by recrystallization from hexanes to yield a white or off-white solid.
Part II: Synthesis of 4-Bromo-5-hexylthiophene-2-carboxylic acid
Principle and Mechanism
This step is a classic electrophilic aromatic substitution. The regiochemical outcome is controlled by the directing effects of the substituents on the thiophene ring.
-
The hexyl group at C5 is an electron-donating group (EDG), which activates the ring towards electrophilic attack and directs incoming electrophiles to the ortho (C4) and para (C2, already substituted) positions.
-
The carboxylic acid group at C2 is an electron-withdrawing group (EWG), which deactivates the ring but is also an ortho-, para- director (directing to C4 and C5).
Crucially, both groups cooperatively direct the incoming electrophile (Br⁺) to the C4 position. N-Bromosuccinimide (NBS) is a convenient and safe source of electrophilic bromine, making it an ideal reagent for this transformation[5].
Detailed Experimental Protocol
Materials and Equipment:
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
5-Hexylthiophene-2-carboxylic acid (from Part I)
-
N-Bromosuccinimide (NBS)
-
Glacial acetic acid
-
Sodium thiosulfate solution (10% w/v)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: In the round-bottom flask, dissolve 5-hexylthiophene-2-carboxylic acid (1.0 eq) in glacial acetic acid (approx. 10 mL per mmol).
-
Bromination: Add N-Bromosuccinimide (1.05 eq) to the solution in one portion. Protect the flask from light by wrapping it in aluminum foil. Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Pour the reaction mixture into a beaker containing ice-cold water. If a precipitate forms, it can be collected by vacuum filtration. If not, transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers and wash sequentially with 10% sodium thiosulfate solution (to quench any remaining bromine), deionized water, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or recrystallization to yield the final product, 4-Bromo-5-hexylthiophene-2-carboxylic acid.
Quantitative Summary and Workflow
Reagent and Condition Table
| Step | Reactant | Reagent (eq) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | 2-Hexylthiophene | n-BuLi (1.1) | THF | -78 | 1 | 80-90% |
| CO₂ (solid, >5) | -78 to RT | 2 | ||||
| 2 | 5-Hexylthiophene-2-carboxylic acid | NBS (1.05) | Acetic Acid | Room Temp | 12-18 | 85-95% |
Experimental Workflow Diagram
Sources
- 1. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. mdpi.com [mdpi.com]
- 4. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bromocarboxylic acid synthesis by bromination [organic-chemistry.org]
Application Note: Versatile Post-Polymerization Functionalization of Ester-Bearing Polythiophenes for Advanced Biomedical Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polythiophenes (PTs) are a class of conductive polymers renowned for their unique electronic and optical properties, chemical stability, and processability.[1][2] These characteristics make them highly attractive for a wide range of applications, including organic electronics, biosensors, and, increasingly, in the biomedical field for drug delivery and tissue engineering.[3][4] A key strategy for tailoring the properties of polythiophenes for specific biological applications is the introduction of functional groups onto the polymer side chains. While monomers can be functionalized before polymerization, post-polymerization functionalization offers a powerful and versatile alternative.[5][6][7] This approach allows for the creation of a diverse library of functional polymers from a single, well-characterized precursor polymer, ensuring that properties like molecular weight and regioregularity remain constant across different functionalities.[8]
This guide details robust protocols for the post-polymerization functionalization of a versatile precursor, poly(3-thiopheneacetic acid) and its ester derivatives. We present two primary, high-efficiency pathways: (A) direct hydrolysis of an ester-functionalized polythiophene to yield a carboxylic acid-functionalized polymer, and (B) subsequent coupling of this poly-acid with primary amines using carbodiimide chemistry. These methods provide a gateway to covalently attaching a vast array of molecules, including targeting ligands, therapeutic agents, and solubility-enhancing moieties.
The Precursor Polymer: Poly(3-thiophene methyl acetate)
The starting point for these protocols is an ester-functionalized polythiophene, such as poly(3-thiophene methyl acetate) (PTMA). This polymer can be synthesized via oxidative polymerization of the corresponding monomer, 3-thiophene methyl acetate, using reagents like iron(III) chloride.[9][10] The resulting polymer serves as a stable, soluble, and reactive backbone for further modification. The ester group is an ideal reactive handle due to its susceptibility to both hydrolysis and aminolysis.
Core Functionalization Strategies
Two primary routes are presented to transform the inert ester side chains into functional sites for bioconjugation.
-
Route A: Basic Hydrolysis (Saponification). The ester groups are hydrolyzed under basic conditions to yield carboxylate salts, which upon acidification, produce poly(3-thiophene acetic acid) (PTAA).[11] This water-soluble, polyanionic conjugated polymer is itself a valuable material for various applications and serves as the key intermediate for further coupling reactions.[12][13][14]
-
Route B: EDC/NHS Amide Coupling. The carboxylic acid groups of PTAA are activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).[15][16] This forms a semi-stable NHS-ester intermediate that reacts efficiently with primary amines to form a stable amide bond, allowing for the covalent attachment of a wide range of amine-containing molecules.[17][18]
The overall workflow is depicted below:
Caption: EDC/NHS coupling mechanism for amide bond formation.
Materials and Reagents
-
Poly(3-thiophene acetic acid) (PTAA) from Protocol 1
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS for aqueous reactions)
-
Amine-containing molecule (R-NH₂)
-
Activation Buffer: 0.1 M MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.5
-
Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris or hydroxylamine, pH 8
-
Dialysis tubing (MWCO appropriate for the final conjugate)
Step-by-Step Methodology
-
Dissolution: Dissolve PTAA (e.g., 100 mg, 1 eq. of carboxylic acid units) in Activation Buffer (e.g., 10 mL). Causality Note: The activation of carboxylic acids by EDC is most efficient in a slightly acidic, non-amine, non-carboxylate buffer like MES at pH 5.5-6.5. [18]2. Activation: Add EDC-HCl (e.g., 2-5 eq.) and NHS (e.g., 2-5 eq.) to the polymer solution. Stir at room temperature for 15-30 minutes. Causality Note: NHS is used to convert the highly unstable O-acylisourea intermediate into a more stable NHS-ester, which is less susceptible to hydrolysis and reacts efficiently with amines. [15]3. pH Adjustment: Immediately following activation, increase the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer or a small amount of 0.5 M NaOH. Causality Note: The reaction of the NHS-ester with the primary amine is most efficient at a slightly basic pH, where the amine is deprotonated and thus more nucleophilic. [18]4. Coupling: Add the amine-containing molecule (R-NH₂, e.g., 1.5-3 eq.) dissolved in a small amount of Coupling Buffer to the activated polymer solution.
-
Reaction: Allow the coupling reaction to proceed for 2-4 hours at room temperature or overnight at 4 °C with gentle stirring.
-
Quenching: Add a small amount of Quenching Solution (e.g., 100 µL of 1 M Tris) and stir for 30 minutes to deactivate any remaining NHS-esters.
-
Purification: Purify the resulting polymer conjugate by extensive dialysis against DI water for 48-72 hours to remove unreacted reagents, byproducts (EDC-urea), and excess R-NH₂.
-
Isolation: Lyophilize (freeze-dry) the purified polymer solution to obtain the final product as a solid.
Characterization and Validation
Confirming the successful conjugation is critical.
| Technique | Expected Result |
| ¹H NMR | Appearance of new proton signals corresponding to the covalently attached R-NH₂ moiety. The degree of functionalization can often be estimated by comparing the integration of polymer backbone protons to the new signals from the attached molecule. |
| UV-Vis Spectroscopy | The characteristic π-π* transition of the polythiophene backbone (~400-500 nm) should be preserved. [12]If the attached molecule has a chromophore, a new absorption band may appear. |
| Gel Permeation Chromatography (GPC) | An increase in the polymer's hydrodynamic volume may be observed, indicating successful conjugation of the molecule to the polymer chain. |
Summary of Typical Reaction Parameters
| Parameter | Protocol 1: Hydrolysis | Protocol 2: EDC/NHS Coupling |
| Solvent | THF / Water | MES Buffer (Activation), PBS (Coupling) |
| Key Reagents | NaOH, HCl | EDC-HCl, NHS, R-NH₂ |
| Temperature | 65-70 °C (Reflux) | Room Temperature or 4 °C |
| Reaction Time | 12-24 hours | 2-4 hours (or overnight at 4 °C) |
| Purification | Precipitation, Dialysis | Dialysis, Lyophilization |
Conclusion
Post-polymerization functionalization is a highly effective strategy for synthesizing advanced, tailor-made polythiophene-based materials for biomedical research and drug development. The protocols provided here for the hydrolysis of an ester-functionalized precursor and subsequent EDC/NHS-mediated amidation are robust, versatile, and rely on well-established, high-yield chemical transformations. By following these self-validating workflows, which include critical characterization steps, researchers can reliably produce a wide array of functional conjugated polymers, paving the way for innovations in targeted therapies, advanced diagnostics, and smart biomaterials.
References
-
Wiley Online Library. (2015, March 6). The End is Just the Beginning: A Review of End-Functional Poly(3-Hexylthiophene). Journal of Polymer Science A: Polymer Chemistry. [Link]
-
Royal Society of Chemistry. (2015, February 25). Post-polymerization functionalization of poly(3,4-propylenedioxythiophene) (PProDOT) via thiol–ene “click” chemistry. RSC Publishing. [Link]
-
MDPI. (2021, June 25). Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection. MDPI. [Link]
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ResearchGate. Synthesis and characterization of functionalized polythiophene for polymer-sensitized solar cell | Request PDF. [Link]
-
Carnegie Mellon University. The McCullough Group - Research - Side Chain Functionalization. Mellon College of Science. [Link]
-
King Fahd University of Petroleum & Minerals. (2017, June 1). Synthesis and characterization of functionalized polythiophene for polymer-sensitized solar cell. [Link]
-
Carnegie Mellon University. Carbohydrate functionalized polythiophenes as biosensors. Department of Chemistry, Mellon College of Science. [Link]
-
Royal Society of Chemistry. (2015, February 25). Post-polymerization functionalization of poly(3,4-propylenedioxythiophene) (PProDOT) via thiol–ene “click” chemistry. RSC Publishing. [Link]
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ResearchGate. (2025, August 7). Synthesis by post-polymerization functionalization of sensitive polythiophenes for selective chemo-recognition purposes. [Link]
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University of British Columbia. Optical and electronic properties of functional polythiophenes. UBC Library Open Collections. [Link]
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National Center for Biotechnology Information. Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline. PMC. [Link]
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MDPI. (2021, November 11). Synthesis of a Poly(3-dodecylthiophene) Bearing Aniline Groups for the Covalent Functionalization of Carbon Nanotubes. [Link]
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ResearchGate. (2025, August 6). Functionalized polythiophenes: Recognition materials for chemosensors and biosensors of superior sensitivity, selectivity, and detectability | Request PDF. [Link]
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National Center for Biotechnology Information. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. PMC. [Link]
-
Massey University. Functionalised polythiophenes : synthesis, characterisation and applications. [Link]
-
Royal Society of Chemistry. (2025, August 5). Synthesis and characterization of poly(3-thiophene acetic acid)/Fe 3O 4 nanocomposite. [Link]
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Beilstein-Institut. (2016, December 9). A versatile route to polythiophenes with functional pendant groups using alkyne chemistry. Beilstein Journal of Organic Chemistry. [Link]
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University of Nottingham. Coupling Protocols. [Link]
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MDPI. (2022, February 14). Gadolinium and Polythiophene Functionalized Polyurea Polymer Dots as Fluoro-Magnetic Nanoprobes. [Link]
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ResearchGate. (2021, December 23). Synthesis and characterization of poly(3-thiophene acetic acid) upon binding by cationic groups. [Link]
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Royal Society of Chemistry. Water soluble polythiophenes: preparation and applications. RSC Publishing. [Link]
-
Royal Society of Chemistry. (2012). Electrochemical synthesis of poly(3-thiophene acetic acid) nanowires with water-soluble macromolecule templates. RSC Publishing. [Link]
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R Discovery. (2021, December 1). Synthesis and characterization of poly(3‐thiophene acetic acid) upon binding by cationic groups. [Link]
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ResearchGate. (2020, November 24). Collagen fixation to polymer with EDC/NHS?. [Link]
-
American Chemical Society. The Combined Influence of Polythiophene Side Chains and Electrolyte Anions on Organic Electrochemical Transistors. [Link]
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Ocean NanoTech. (2025, February 20). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. [Link]
-
Dergipark. (2008, March 18). Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality. [Link]
-
ResearchGate. Ester Side Chain Functionalization Enhances Mechanical Properties of Poly(3-Hexylthiophene) while Maintaining High Hole Mobility | Request PDF. [Link]
-
University of Florida. Synthesis of Ester Side Chain Functionalized All-Conjugated Diblock Copolythiophenes via the Rieke Method. [Link]
-
University of Calgary. Ch20: Hydrolysis of Esters. [Link]
-
ResearchGate. Mechanisms of (thio)ester hydrolysis in (A) neutral environment, (B) acidic environment, and (C) alkaline environment. [Link]
-
National Center for Biotechnology Information. (2022). Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer. PMC. [Link]
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Step-by-step synthesis of 4-Bromo-5-hexylthiophene-2-carboxylic acid from 2-hexylthiophene
An Application Note and Protocol for the Synthesis of 4-Bromo-5-hexylthiophene-2-carboxylic acid from 2-hexylthiophene
Introduction
Substituted thiophenes are a cornerstone of modern materials science and medicinal chemistry, serving as essential building blocks for organic semiconductors, conductive polymers, and pharmacologically active molecules.[1] 4-Bromo-5-hexylthiophene-2-carboxylic acid is a valuable bifunctional intermediate, featuring a reactive carboxylic acid handle for amide coupling or esterification, a hexyl chain to enhance solubility in organic media, and a bromine atom that allows for further functionalization through cross-coupling reactions.
This document provides a comprehensive, step-by-step guide for the synthesis of 4-Bromo-5-hexylthiophene-2-carboxylic acid, starting from the commercially available 2-hexylthiophene. The synthetic strategy involves a two-step sequence:
-
Regioselective Carboxylation: Directed lithiation of 2-hexylthiophene at the 5-position, followed by quenching with carbon dioxide to yield 5-hexylthiophene-2-carboxylic acid.
-
Regioselective Bromination: Electrophilic bromination of the intermediate acid at the 4-position.
This protocol is designed for researchers in organic synthesis, materials science, and drug development, providing not only a detailed procedure but also the scientific rationale behind each step to ensure reproducibility and safety.
Overall Synthetic Workflow
The synthesis proceeds through a two-step reaction sequence as illustrated below.
Caption: Overall two-step synthesis of the target compound.
Part 1: Synthesis of 5-Hexylthiophene-2-carboxylic acid
This initial step involves the regioselective functionalization of the thiophene ring. The choice of an organolithium reagent is critical for achieving high selectivity.
Expertise & Rationale: The Mechanism of Directed Lithiation
The carbon-lithium bond in organolithium reagents like n-butyllithium (n-BuLi) is highly polarized, making the carbon atom strongly nucleophilic and basic.[2][3] In the case of 2-substituted thiophenes, the proton at the 5-position (alpha to the sulfur atom) is the most acidic due to the electron-withdrawing nature and coordination ability of the sulfur atom. Consequently, n-BuLi selectively deprotonates this position to form a stable thienyllithium intermediate.[4] This lithiated species is a powerful nucleophile that readily attacks the electrophilic carbon of solid carbon dioxide (dry ice) to form a lithium carboxylate salt. Subsequent acidification protonates the salt to yield the desired carboxylic acid. The reaction is conducted at extremely low temperatures (-78 °C) to prevent side reactions and ensure the stability of the organolithium intermediate.[1]
Caption: Reaction mechanism for the synthesis of the carboxylic acid intermediate.
Experimental Protocol
Materials and Equipment
-
Reagents: 2-Hexylthiophene, n-Butyllithium (n-BuLi, 2.5 M in hexanes), Anhydrous Tetrahydrofuran (THF), Dry Ice (CO₂), Hydrochloric Acid (HCl, 1 M), Ethyl Acetate, Saturated Sodium Chloride (Brine), Anhydrous Sodium Sulfate (Na₂SO₄).
-
Equipment: Oven-dried round-bottom flask with a magnetic stir bar, septum, Schlenk line or inert gas (Argon/Nitrogen) source, syringes, needles, low-temperature thermometer, dry ice/acetone bath.
Procedure
-
Reaction Setup: Place 2-hexylthiophene (1.0 eq) in an oven-dried round-bottom flask equipped with a magnetic stir bar. Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Solvent Addition: Add anhydrous THF via syringe to achieve a concentration of approximately 0.4 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath and stir for 15 minutes to ensure thermal equilibrium.
-
Lithiation: Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe over 20 minutes. Ensure the needle tip is below the surface of the solution and monitor the internal temperature to prevent it from rising significantly. A color change to deep red or brown is typically observed.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.[4]
-
Carboxylation: Carefully and quickly add crushed dry ice (an excess of ~5-10 eq) to the reaction mixture in portions. The color of the solution will fade.
-
Warming and Quenching: Once the addition is complete, remove the cooling bath and allow the mixture to slowly warm to room temperature. Let it stir for at least 2 hours or until all the CO₂ has sublimated.
-
Work-up: Quench the reaction by slowly adding 1 M HCl until the solution is acidic (pH ~1-2). Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product, which can often be used in the next step without further purification. If necessary, purify by recrystallization or column chromatography.
Data Summary Table
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| 2-Hexylthiophene | 168.32 | 1.0 | (User-defined) |
| n-Butyllithium (2.5 M) | 64.06 | 1.1 | (Calculated) |
| Dry Ice (CO₂) | 44.01 | ~5-10 | Excess |
| Anhydrous THF | - | - | To 0.4 M |
Part 2: Synthesis of 4-Bromo-5-hexylthiophene-2-carboxylic acid
The second step is a regioselective electrophilic aromatic substitution. The directing effects of the substituents on the thiophene ring are crucial for the desired outcome.
Expertise & Rationale: The Mechanism of Regioselective Bromination
The bromination of 5-hexylthiophene-2-carboxylic acid is an electrophilic aromatic substitution reaction. The thiophene ring is activated towards electrophiles. The substituents dictate the position of the incoming electrophile:
-
Hexyl Group (-C₆H₁₃): An alkyl group is an activating, ortho-, para-director. Relative to its position at C5, it activates the C4 position (ortho).
-
Carboxylic Acid Group (-COOH): This group is deactivating and a meta-director. Relative to its position at C2, it directs incoming electrophiles to the C4 position (meta).
Both groups cooperatively direct the incoming electrophile (Br⁺, from Br₂) to the C4 position, leading to a highly regioselective bromination.[4] The reaction is typically performed in a solvent like acetic acid, which can help to solvate the intermediates. Heating may be required to achieve a reasonable reaction rate.[4]
Caption: Electrophilic substitution mechanism for the bromination step.
Experimental Protocol
Materials and Equipment
-
Reagents: 5-Hexylthiophene-2-carboxylic acid, Bromine (Br₂), Glacial Acetic Acid, Chloroform (or other suitable solvent), Sodium Bicarbonate (NaHCO₃) solution, Ethyl Acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄).
-
Equipment: Round-bottom flask with a magnetic stir bar, reflux condenser, heating mantle or oil bath, dropping funnel, ice bath.
Procedure
-
Reaction Setup: Dissolve 5-hexylthiophene-2-carboxylic acid (1.0 eq) in a suitable solvent such as chloroform or glacial acetic acid in a round-bottom flask.[4]
-
Reagent Addition: Place the flask in an ice bath to cool. Slowly add a solution of bromine (1.1 eq) in the same solvent dropwise over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to 50 °C and stir for 24 hours, monitoring the reaction by TLC.[4]
-
Quenching: After completion, cool the reaction mixture to room temperature and carefully quench with a saturated solution of sodium bicarbonate until the bromine color disappears and gas evolution ceases.
-
Extraction: Extract the mixture with ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic layers, wash sequentially with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography (e.g., using a gradient of ethyl acetate in hexane) or by recrystallization to yield the final product as a solid.[5]
Data Summary Table
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| 5-Hexylthiophene-2-carboxylic acid | 212.30 | 1.0 | (From Step 1) |
| Bromine (Br₂) | 159.81 | 1.1 | (Calculated) |
| Glacial Acetic Acid | - | - | Solvent |
Critical Safety Precautions
-
n-Butyllithium (n-BuLi): n-BuLi is a pyrophoric liquid, meaning it can ignite spontaneously on contact with air.[6] It also reacts violently with water.[7] All manipulations must be performed under a dry, inert atmosphere (Argon or Nitrogen) using proper air-free techniques (Schlenk line or glovebox).[8] Always use appropriate personal protective equipment (PPE), including flame-resistant lab coat, safety goggles, and chemical-resistant gloves.[9] Have a Class D fire extinguisher (for combustible metals) or dry sand readily available.
-
Bromine (Br₂): Bromine is highly corrosive, toxic, and causes severe burns upon contact with skin. Handle only in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles, a face shield, and heavy-duty chemical-resistant gloves.
References
-
Organolithium reagent - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]
-
Lithiation and Organolithium Reactions - Mettler Toledo. (n.d.). Retrieved February 14, 2026, from [Link]
-
STANDARD OPERATING PROCEDURE n-Butyllithium - Environmental Health and Safety. (n.d.). Retrieved February 14, 2026, from [Link]
-
New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts - Semantic Scholar. (n.d.). Retrieved February 14, 2026, from [Link]
-
n-Butyllithium-109-72-8.docx - University of Georgia Office of Research. (n.d.). Retrieved February 14, 2026, from [Link]
-
synthesis of organolithium reagents - YouTube. (2019, October 24). Retrieved February 14, 2026, from [Link]
-
Safe handling of organolithium compounds in the laboratory - Princeton EHS. (n.d.). Retrieved February 14, 2026, from [Link]
-
Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (2021, November 16). Retrieved February 14, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 3. mt.com [mt.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. enhs.uark.edu [enhs.uark.edu]
- 8. research.uga.edu [research.uga.edu]
- 9. chemicalbook.com [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of 4-Bromo-5-hexylthiophene-2-carboxylic Acid
Executive Summary
This guide addresses the synthesis of 4-Bromo-5-hexylthiophene-2-carboxylic acid , a critical intermediate for conjugated polymers and organic electronics. The synthesis typically follows a two-stage protocol: (1) Lithiation/Carboxylation of 2-hexylthiophene, followed by (2) Regioselective Bromination.[1]
Users frequently encounter yield losses due to incomplete lithiation , regioselectivity errors during bromination , and purification inefficiencies . This document provides optimized protocols and a "self-validating" troubleshooting framework to maximize yield (>75% overall).
Visual Workflow: Synthesis Pathway
The following diagram outlines the optimized reaction pathway and critical control points (CCPs) where yield is often lost.
Figure 1: Optimized synthetic route with identified Critical Control Points (CCPs) for yield preservation.
Module 1: Lithiation & Carboxylation (Step 1)
Objective: Convert 2-hexylthiophene to 5-hexylthiophene-2-carboxylic acid. Primary Failure Mode: Low conversion due to moisture or "warm" lithiation.
Optimized Protocol
-
Preparation: Charge a flame-dried 3-neck flask with 2-hexylthiophene (1.0 eq) and anhydrous THF (0.5 M concentration). Purge with Argon for 20 mins.
-
Lithiation: Cool to -78°C (dry ice/acetone). Add n-Butyllithium (1.1 eq, 2.5M in hexanes) dropwise over 30 mins.
-
Critical: Maintain internal temp < -70°C to ensure lithiation occurs strictly at the 5-position (alpha-proton).
-
-
Equilibration: Stir at -78°C for 1 hour.
-
Carboxylation: Bubble excess anhydrous CO₂ gas (dried through a CaCl₂ tube) into the solution for 30 mins while maintaining -78°C. Allow to warm to RT over 2 hours.
-
Quench: Quench with 2M HCl until pH < 2. Extract with Ethyl Acetate.
Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| Recovered Starting Material | Moisture quenching the lithiated intermediate. | Titrate n-BuLi before use (using diphenylacetic acid method). Ensure THF is distilled over Na/Benzophenone or from a solvent system. |
| Isomer Impurities (3-COOH) | Temperature spike during n-BuLi addition. | Use an internal thermometer. If the temp rises above -60°C, the "kinetic" 5-lithio species may isomerize to the thermodynamic 3-lithio species (though less common with alkylthiophenes, it indicates loss of kinetic control). |
| Low Yield (<50%) | Incomplete CO₂ saturation . | Use dry ice pellets (rinsed with hexane to remove water frost) added directly to the reaction if gas bubbling is inefficient, or ensure vigorous bubbling. |
Q: Why do I see a "wet" oil instead of a solid after workup? A: The carboxylic acid intermediate often retains solvent. Dissolve the crude oil in dilute NaOH (forming the water-soluble carboxylate salt), wash with ether (to remove unreacted starting material), then re-acidify the aqueous layer with HCl to precipitate the pure acid.
Module 2: Regioselective Bromination (Step 2)
Objective: Brominate 5-hexylthiophene-2-carboxylic acid at the 4-position. Mechanism: The 5-hexyl group (Electron Donating) activates the ortho-position (pos 4). The 2-COOH group (Electron Withdrawing) deactivates position 3. Thus, Position 4 is electronically favored .
Optimized Protocol
-
Dissolution: Dissolve 5-hexylthiophene-2-carboxylic acid (1.0 eq) in Glacial Acetic Acid (0.5 M).
-
Note: If solubility is poor, add CHCl₃ (1:1 ratio).
-
-
Bromination: Add Bromine (Br₂) (1.05 eq) in Acetic Acid dropwise at 0°C to 10°C .
-
Pro-Tip: Protect the flask from light with aluminum foil to prevent radical side-reactions (benzylic bromination on the hexyl chain).
-
-
Reaction: Stir at RT for 4–12 hours. Monitor by HPLC/TLC.
-
Workup: Pour into ice water. Add 10% Na₂S₂O₃ (sodium thiosulfate) to quench excess bromine (indicated by color change from red/orange to yellow/white). Filter the precipitate.[2]
Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| Over-bromination (Dibromo) | Excess Br₂ or high temperature. | Strictly limit Br₂ to 1.05 eq. Run the reaction at 0°C. If over-bromination persists, use N-Bromosuccinimide (NBS) in DMF at 0°C as a milder alternative. |
| Bromination on Hexyl Chain | Radical mechanism activation. | This occurs if the reaction is exposed to light or high heat. Wrap flask in foil . Ensure no radical initiators (like peroxides in old ethers) are present. |
| Mixture of Isomers | Electronic competition . | While rare for this substrate, ensure the starting material is pure. Impurities in Step 1 (like 3-hexylthiophene derivatives) will lead to complex isomer mixtures here. |
Q: Can I brominate the ester instead of the acid? A: Yes. If the acid is difficult to purify, convert it to the methyl ester (MeOH/H₂SO₄), brominate the ester (often cleaner), and then hydrolyze back to the acid (LiOH/THF/H₂O). This adds two steps but can improve overall purity for pharmaceutical-grade requirements.
Module 3: Purification & Analytical Verification
Crystallization Protocol
The final product is prone to "oiling out."
-
Solvent System: Hexane/Ethyl Acetate (9:1) or pure Acetonitrile.
-
Procedure: Dissolve crude solid in minimum hot Ethyl Acetate. Slowly add Hexane until cloudy. Cool to 4°C overnight.
-
Yield Target: >75% (White to off-white needles).
Analytical Checklist (Self-Validation)
| Technique | Expected Signal | Interpretation |
| ¹H NMR (CDCl₃) | Singlet at ~7.6 ppm | Represents the single proton at Position 3. If you see a doublet, regioselectivity failed. |
| ¹H NMR | Triplet at ~2.8 ppm | Represents the |
| HPLC | Single Peak | Purity >98%. Impurities often elute closely; use a gradient method. |
References
-
BenchChem. (2025).[3][4] Application Notes and Protocols for the Lithiation of 3-Bromothiophene.[3] (General lithiation protocols and troubleshooting). 3[3][5][6][7][8][9][10]
-
MDPI. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (Detailed regioselectivity data for thiophene derivatives). 1[3][8][9][10]
-
Google Patents. (2008). WO2008115912A1 - Regio-specific synthesis of 4-bromo-3-methyl-5-propoxy-thiophene-2-carboxylic acid.[9] (Industrial scale bromination of thiophene carboxylic acids). 9[3][8][10]
-
ChemicalBook. (2004). 4-Bromo-3-hydroxythiophene-2-carboxylic acid synthesis.[7][9] (Hydrolysis and workup conditions). 7
Sources
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- 5. iris.unito.it [iris.unito.it]
- 6. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Bromo-3-hydroxythiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. WO2008115912A1 - Regio-specific synthesis of 4-bromo-3-methyl-5-propoxy-thiophene-2-carboxylic acid - Google Patents [patents.google.com]
- 10. openresearch.newcastle.edu.au [openresearch.newcastle.edu.au]
Technical Support Center: Bromination of 5-Hexylthiophene-2-Carboxylic Acid
Welcome to the technical support center for the bromination of 5-hexylthiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and a robust experimental protocol grounded in established chemical principles. Our goal is to provide you with the expertise to not only execute this reaction successfully but also to understand the underlying chemistry and navigate any challenges that may arise.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the bromination of 5-hexylthiophene-2-carboxylic acid. The question-and-answer format is designed to help you quickly identify your problem and find a targeted solution.
Question 1: My reaction is complete, but the NMR spectrum of my crude product shows multiple new aromatic signals, suggesting the formation of isomeric products. What is happening?
Answer: The most likely cause is a loss of regioselectivity during bromination. The desired product is 4-bromo-5-hexylthiophene-2-carboxylic acid. The starting material has two substituents that influence the position of the incoming electrophile (bromine):
-
5-Hexyl Group: An alkyl group is an ortho-, para- director and is activating. In a thiophene ring, this strongly directs electrophiles to the adjacent C4 position.
-
2-Carboxylic Acid Group: A carboxylic acid is a meta-director and is deactivating.
In this case, the activating effect of the hexyl group typically dominates, directing bromination to the C4 position. However, side reactions can occur, leading to bromination at the C3 position.
Potential Causes and Solutions:
| Cause | Explanation | Solution |
| Harsh Reaction Conditions | High temperatures or highly reactive brominating agents (e.g., neat Br₂) can reduce the selectivity of the reaction. | Use a milder brominating agent like N-Bromosuccinimide (NBS). Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).[1][2] |
| Solvent Effects | The choice of solvent can influence the reactivity of the electrophile. | Acetic acid or a mixture of chloroform and acetic acid are often effective solvents for achieving high regioselectivity with NBS.[1] |
| Incorrect Stoichiometry | Using a large excess of the brominating agent can lead to undesired side products. | Use a stoichiometric amount (1.0 to 1.1 equivalents) of the brominating agent. |
Question 2: My mass spectrometry results indicate the presence of a di-brominated product. How can I prevent this?
Answer: The formation of a di-brominated product (3,4-dibromo-5-hexylthiophene-2-carboxylic acid) is a classic example of over-bromination. The thiophene ring, activated by the electron-donating hexyl group, is susceptible to further electrophilic substitution even after the first bromination.
Potential Causes and Solutions:
| Cause | Explanation | Solution |
| Excess Brominating Agent | Using more than one equivalent of NBS or Br₂ will inevitably lead to poly-bromination. | Carefully control the stoichiometry. Use no more than 1.05 equivalents of the brominating agent. Add the brominating agent slowly and portion-wise to the reaction mixture to avoid localized high concentrations. |
| Prolonged Reaction Time | Allowing the reaction to stir for too long after the starting material is consumed can provide an opportunity for the mono-brominated product to react further. | Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is no longer visible. |
| High Reaction Temperature | Elevated temperatures increase the reaction rate, which can favor over-bromination. | Maintain a controlled, lower temperature throughout the addition of the brominating agent and the subsequent reaction time. |
Question 3: My reaction is sluggish and does not go to completion, even after an extended period. What can I do?
Answer: An incomplete reaction can be frustrating. Several factors can contribute to this issue, from reagent quality to the reaction setup itself.
Potential Causes and Solutions:
| Cause | Explanation | Solution |
| Deactivated NBS | N-Bromosuccinimide can decompose over time, especially if exposed to light and moisture. | Use freshly recrystallized NBS or a new bottle from a reliable supplier. |
| Insufficient Activation | In some cases, particularly with deactivating groups present, a catalyst may be needed to facilitate the reaction. | While often not necessary for this substrate, the addition of a catalytic amount of a protic acid (if not already using acetic acid as a solvent) or a Lewis acid could be explored, though this may also decrease selectivity. |
| Poor Solubility | If the starting material is not fully dissolved in the solvent, the reaction will be slow and inefficient. | Ensure your starting material is fully dissolved before adding the brominating agent. You may need to gently warm the mixture to achieve dissolution, then cool it to the desired reaction temperature. |
Question 4: I am observing a significant amount of a byproduct that does not contain bromine, and I see gas evolution during the reaction. What could this be?
Answer: This is a strong indication of a bromination/decarboxylation sequence.[3] In this side reaction, the thiophene ring is brominated, but under the reaction conditions, the carboxylic acid group is lost as CO₂. This is more likely to occur with harsher brominating agents like excess elemental bromine.[3] The resulting product would be a bromo-hexylthiophene.
Potential Causes and Solutions:
| Cause | Explanation | Solution |
| Use of Elemental Bromine | Br₂ is a more aggressive brominating agent than NBS and can promote decarboxylation, especially at elevated temperatures.[3] | Switch to N-Bromosuccinimide (NBS) as the brominating agent. It is generally more selective and less prone to inducing decarboxylation.[4] |
| High Temperatures | Thermal energy can facilitate the elimination of CO₂ from the carboxylic acid group. | Conduct the reaction at or below room temperature. |
| Strongly Acidic Conditions | While acetic acid is a common solvent, very strong acidic conditions could potentially favor decarboxylation. | Ensure that no unnecessarily strong acids are present in the reaction mixture. |
Section 2: General FAQs
This section covers broader questions about the chemistry and strategy behind the bromination of 5-hexylthiophene-2-carboxylic acid.
What is the expected regiochemistry for this reaction and why?
The expected and desired product is 4-bromo-5-hexylthiophene-2-carboxylic acid . This is due to the directing effects of the substituents on the thiophene ring. The C5 position (alpha to the sulfur) is the most activated position for electrophilic aromatic substitution on a thiophene ring. The C4 position is the next most reactive. In 5-hexylthiophene-2-carboxylic acid, the C5 and C2 positions are already substituted. The remaining open positions are C3 and C4.
-
The 5-hexyl group is an electron-donating group, which activates the thiophene ring and directs incoming electrophiles to the adjacent C4 position.
-
The 2-carboxylic acid group is an electron-withdrawing group, which deactivates the ring and would direct to the C4 position (meta to itself).
In this case, both groups direct the incoming bromine to the C4 position, making this a highly regioselective transformation under the right conditions.
Why is N-Bromosuccinimide (NBS) generally preferred over elemental bromine (Br₂) for this reaction?
NBS is the preferred reagent for several reasons:
-
Milder and More Selective: NBS is a milder electrophile than Br₂. This leads to a more controlled reaction with higher regioselectivity and fewer side products like over-bromination and decarboxylation.[1][5]
-
Easier Handling: NBS is a crystalline solid that is easier and safer to handle and weigh than liquid bromine, which is highly corrosive and volatile.
-
Stoichiometric Control: As a solid, it is much easier to add a precise stoichiometric amount of NBS to the reaction.
What is the mechanism of bromination using NBS?
The mechanism for bromination with NBS in the presence of a protic acid (like acetic acid) is believed to involve the in-situ generation of a small amount of Br₂ or a protonated NBS species that acts as the source of the electrophilic bromine (Br⁺). The reaction then proceeds via a standard electrophilic aromatic substitution mechanism.
Caption: Mechanism of Electrophilic Bromination.
Section 3: Experimental Protocol
This section provides a detailed, step-by-step protocol for the synthesis of 4-bromo-5-hexylthiophene-2-carboxylic acid.
Objective: To synthesize 4-bromo-5-hexylthiophene-2-carboxylic acid from 5-hexylthiophene-2-carboxylic acid with high yield and purity.
Materials:
-
5-Hexylthiophene-2-carboxylic acid
-
N-Bromosuccinimide (NBS)
-
Acetic Acid (Glacial)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-hexylthiophene-2-carboxylic acid (1.0 eq) in a mixture of dichloromethane and acetic acid (e.g., a 1:1 or 2:1 v/v ratio). A typical concentration would be around 0.1-0.2 M.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of NBS: While stirring vigorously, add N-Bromosuccinimide (1.05 eq) portion-wise over 10-15 minutes. Ensure the temperature remains below 5 °C during the addition.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature over 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:7 ethyl acetate:hexanes mobile phase) until the starting material is consumed.
-
Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing an equal volume of water.
-
Workup:
-
Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers and wash with saturated aqueous sodium thiosulfate to quench any remaining bromine/NBS.
-
Wash with saturated aqueous sodium bicarbonate to remove the acetic acid. Be cautious of CO₂ evolution.
-
Wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
The crude product can often be purified by recrystallization from a suitable solvent system, such as hexanes or a mixture of hexanes and a small amount of ethyl acetate.
-
Caption: Experimental Workflow for Bromination.
References
- Hou, H., Zhou, D., & Li, R. (2022). Mechanisms of bromination between thiophenes and NBS: A DFT investigation. Computational and Theoretical Chemistry, 113545.
- Fields, E. K., & Meyerson, S. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 3(1), 23.
- Kumar, S., & Ghorai, P. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1299.
- Hou, H., Zhou, D., & Li, R. (2022).
- Hoffmann, K. J., & Carlsen, P. H. J. (1999). Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes.
- Bäuerle, P., & Würthner, F. (2009). A novel method for the bromination of thiophenes. Tetrahedron Letters, 50(33), 4879-4882.
- Piotrowski, H., & Vértesy, L. (2001). A novel, fast and convenient method for the bromination of thiophenes and oligothiophenes with N-bromosuccinimide (NBS) using ultrasonic irradiation. Tetrahedron Letters, 42(37), 6497-6499.
- Sapé, K., & Knochel, P. (2009). Regio- and chemoselective synthesis of fully substituted thiophenes.
- Pérez, P., & Contreras, R. (2011). Electrophilic substitution reactions of thiophene and thieno[2,3-b]thiophene heterocycles: a DFT study. Journal of Molecular Modeling, 17(10), 2511-2519.
- CN101906092B. (2012). Preparation method of 2-thiophenecarboxylic acid.
- Krasovskiy, A. L., & Toste, F. D. (2020). Decarboxylative Halogenation of Organic Compounds. Chemical Reviews, 120(23), 12838-12895.
- Wang, D., & Wirth, T. (2018). Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. Chemical Science, 9(42), 8073-8077.
-
PrepChem. (n.d.). Synthesis of Step iv) Production of 5-hexylthiophene-2-carboxylic acid. Retrieved from [Link]
- Khan, I., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Journal of Chemistry, 2021, 1-14.
- Krasovskiy, A. L., & Toste, F. D. (2020). Decarboxylative Halogenation of Organic Compounds. Chemical Reviews, 120(23), 12838-12895.
- Sommer, M. (2013). Synthesis of End-Group Functionalized P3HT: General Protocol for P3HT/Nanoparticle Hybrids. Macromolecular Chemistry and Physics, 214(1), 59-67.
- WO2011155679A1. (2011). A method of controlling the bromination of thiophene derivatives.
- WO2008115912A1. (2008). Regio-specific synthesis of 4-bromo-3-methyl-5-propoxy-thiophene-2-carboxylic acid.
- Gendron, D., & Vamvounis, G. (2015). Synthesis and Reactions of Halo-substituted Alkylthiophenes. A Review.
- Li, Y., et al. (2016). Synthesis of 2,5-disubstituted thiophenes via metal-free sulfur heterocyclization of 1,3-diynes with sodium hydrosulfide. RSC Advances, 6(10), 8349-8352.
- Nguyen, T. T., et al. (2021).
- Khan, I., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Journal of Chemistry, 2021, 1-14.
- Oeser, T., & Müller, T. J. J. (2011). Pseudo five-component synthesis of 2,5-di(hetero)arylthiophenes via a one-pot Sonogashira–Glaser cyclization sequence. Beilstein Journal of Organic Chemistry, 7, 1493-1499.
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- 1. Sci-Hub. ChemInform Abstract: Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes. / ChemInform, 1999 [sci-hub.kr]
- 2. (PDF) A novel method for the bromination of thiophenes [academia.edu]
- 3. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 4. Transition-metal-free decarboxylative bromination of aromatic carboxylic acids - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Polymerization of 4-Bromo-5-hexylthiophene-2-carboxylic acid
Welcome to the technical support guide for the polymerization of 4-Bromo-5-hexylthiophene-2-carboxylic acid. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions. The unique challenge of this monomer is the presence of a carboxylic acid group, which can interfere with many standard polymerization catalysts and conditions. This guide is designed to help you navigate these challenges to achieve successful and reproducible results.
Section 1: Monomer Quality and Pre-Reaction Strategy
The success of any polymerization is fundamentally dependent on the purity of the starting monomer. For functionalized monomers like 4-Bromo-5-hexylthiophene-2-carboxylic acid, this is a critical first step.
FAQ: How can I assess the purity of my monomer and what impurities should I look for?
Answer:
Monomer purity is paramount for achieving high molecular weight polymers and ensuring batch-to-batch consistency.[1] You should employ a combination of analytical techniques to assess the purity of your 4-Bromo-5-hexylthiophene-2-carboxylic acid:
-
¹H and ¹³C NMR Spectroscopy: This is the most crucial technique. It will confirm the chemical structure and identify organic impurities. Look for residual solvents from synthesis, starting materials (like 2-bromo-3-hexylthiophene), or regioisomers. The integration of proton signals should match the expected structure perfectly.
-
Mass Spectrometry (MS): To confirm the molecular weight of the monomer.
-
Elemental Analysis: To verify the elemental composition (C, H, N, S, Br). This can detect inorganic salt impurities that may not be visible in NMR.
Common impurities to watch for include:
-
Dibrominated species: (e.g., 2,4-dibromo-5-hexylthiophene) which can lead to cross-linking.
-
Debrominated species: (e.g., 5-hexylthiophene-2-carboxylic acid) which will act as a chain-capping agent, limiting molecular weight.
-
Isomers: Incorrectly functionalized thiophene rings will introduce defects in the polymer backbone, disrupting conjugation and electronic properties.
If impurities are detected, purification via recrystallization or column chromatography is recommended before proceeding.
FAQ: Should I protect the carboxylic acid group before polymerization?
Answer:
This is a key strategic decision. The acidic proton of the carboxylic acid is incompatible with highly basic or nucleophilic reagents like Grignard reagents used in Grignard Metathesis (GRIM) polymerization.[2] It can quench the reagent or deactivate the catalyst.
-
When to Protect: If you plan to use a polymerization method that is sensitive to acidic protons, such as GRIM or Kumada catalyst-transfer polycondensation, protection is mandatory .[2][3][4]
-
When Not to Protect: If you use a method with higher functional group tolerance, such as Direct Arylation Polymerization (DAP), you may be able to proceed without a protecting group, saving synthetic steps.[5][6]
The most common strategy is to convert the carboxylic acid to an ester (e.g., methyl or ethyl ester).[3][4] This protecting group can be removed post-polymerization via hydrolysis.[3]
Section 2: Selecting the Optimal Polymerization Pathway
The choice of polymerization method is critical for success. The diagram below outlines a decision-making process based on your experimental goals and constraints.
Caption: Decision workflow for selecting a polymerization method.
Section 3: Troubleshooting Guide by Polymerization Method
This section provides specific troubleshooting advice for the most common polymerization techniques you might employ.
A. Direct Arylation Polymerization (DAP)
DAP is an attractive option as it can potentially be used without protecting the carboxylic acid group, forming a C-C bond between a C-H and a C-Halogen bond.[6] However, it is not without its challenges.
FAQ: My DAP reaction resulted in a low molecular weight oligomer. What went wrong?
Answer:
Low molecular weight is a frequent issue in DAP. Several factors could be the cause. The workflow below can help diagnose the problem.
Caption: Troubleshooting workflow for low molecular weight in DAP.
Optimized DAP Starting Conditions:
| Parameter | Recommended | Rationale |
| Catalyst | Pd(OAc)₂ (2-5 mol%) | A common and effective palladium precursor.[6] |
| Ligand | P(o-tol)₃ or other bulky phosphines | Bulky ligands facilitate the reductive elimination step. |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equiv.) | The base is crucial for the C-H activation step. |
| Solvent | DMAc, Toluene, or o-Xylene | High-boiling point polar aprotic solvents are often required.[6] |
| Additive | Pivalic Acid (PivOH) (1 equiv.) | Can act as a proton shuttle, accelerating the C-H activation. |
| Temperature | 110-140 °C | Sufficient thermal energy is needed to overcome the activation barrier. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the catalyst and reagents. |
B. Grignard Metathesis (GRIM) Polymerization
GRIM is a powerful method for producing highly regioregular poly(3-alkylthiophenes) with controlled molecular weights.[7][8] However, it requires protection of the carboxylic acid group.
FAQ: I protected my monomer as a methyl ester, but my GRIM polymerization still yielded a low molecular weight product. What should I investigate?
Answer:
Assuming your protected monomer is pure, issues with GRIM polymerization often trace back to the Grignard exchange step or the catalyst activity.
-
Incomplete Grignard Exchange: The formation of the thiophene Grignard species is critical.
-
Action: Ensure your Grignard reagent (e.g., t-BuMgCl) is fresh and accurately titrated. The exchange reaction can be monitored by quenching aliquots over time and analyzing with GC-MS. The reaction typically generates a mixture of regioisomers.[7]
-
-
Catalyst Inhibition: The nickel catalyst (e.g., Ni(dppp)Cl₂) is sensitive to impurities.
-
Action: Ensure strictly anhydrous and oxygen-free conditions. Use high-purity, dry THF as the solvent. Water or oxygen will rapidly deactivate both the Grignard reagent and the Ni catalyst.[1]
-
-
Premature Termination:
-
Action: The polymerization is a living chain-growth process.[8] Ensure no acidic impurities are present in the reaction vessel that could quench the propagating chain.
-
Experimental Protocol: GRIM Polymerization of Protected Monomer
-
Monomer Protection: Convert 4-Bromo-5-hexylthiophene-2-carboxylic acid to its methyl ester using standard esterification conditions (e.g., SOCl₂ in methanol). Purify meticulously.
-
Grignard Exchange: In an oven-dried, argon-flushed flask, dissolve the protected monomer (1 equiv.) in anhydrous THF. Cool to 0°C and add t-butylmagnesium chloride (1.05 equiv.) dropwise. Stir for 1-2 hours at room temperature to ensure complete exchange.
-
Polymerization: In a separate flask, add Ni(dppp)Cl₂ (1-2 mol% relative to monomer). Add the solution of the thiophene Grignard species to the catalyst via cannula. The solution should darken, indicating polymerization. Stir for 1-2 hours.
-
Quenching & Precipitation: Quench the reaction by pouring the mixture into methanol. The polymer will precipitate.
-
Purification: Collect the solid polymer by filtration and proceed with post-polymerization purification.
Section 4: Post-Polymerization Workup and Characterization
Proper purification is essential to remove catalyst residues and low molecular weight oligomers, which can significantly impact the material's properties.[9]
FAQ: My final polymer has poor solubility and contains residual catalyst. How can I effectively purify it?
Answer:
Soxhlet extraction is the gold standard for purifying conjugated polymers.[9][10] It involves sequentially washing the crude polymer with different solvents to remove specific impurities.[11][12]
Standard Soxhlet Extraction Protocol:
-
Load the Thimble: Place the crude polymer solid into a cellulose Soxhlet thimble.
-
Methanol Wash: Place the thimble in a Soxhlet extractor with methanol in the boiling flask. Reflux for 24 hours. This removes polar impurities and residual salts.
-
Hexane/Acetone Wash: Replace the solvent with hexane or acetone and reflux for another 24 hours. This step is crucial for removing low molecular weight oligomers.[10]
-
Chloroform/THF Extraction: Finally, replace the solvent with a good solvent for the polymer, such as chloroform or THF. Reflux for 24 hours. This will dissolve the desired high molecular weight polymer, leaving insoluble catalyst residues and cross-linked material behind in the thimble.
-
Recovery: Collect the solution from the boiling flask, concentrate it using a rotary evaporator, and precipitate the pure polymer into methanol. Dry the final product under vacuum.
FAQ: What are the essential characterization techniques for my final polymer?
Answer:
To confirm the success of your polymerization and determine the key properties of your material, the following techniques are essential:
-
¹H NMR Spectroscopy: To confirm the polymer structure and, for poly(3-alkylthiophenes), to determine the regioregularity by analyzing the splitting pattern of the alpha-thienyl proton around 6.98 ppm.[1]
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).
-
UV-Vis Spectroscopy: To analyze the electronic properties. The absorption maximum (λₘₐₓ) in solution or as a thin film provides information about the effective conjugation length of the polymer backbone.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels of the polymer, which are critical for applications in organic electronics.
References
- Palladium-catalyzed oxidative direct arylation polymerization (Oxi-DArP) of an ester-functionalized thiophene. Polymer Chemistry (RSC Publishing).
- Purification of conjugated polymers. Better polymers through HPLC purification and Soxhlet extraction. Chalmers ODR.
- Method of purifying conjugated polymers. Google Patents.
- Direct Arylation Polymerization for Synthesizing a Library of Conjugated Porous Polymers Containing Thiophene-Flanked Building Blocks. ACS Publications.
- Direct Arylation Polycondensation of Thienothiophenes with Various Dibromoarylenes. ResearchGate.
- Direct C–H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex. The Journal of Organic Chemistry - ACS Publications.
- Direct arylation of thiophene with various aryl bromides. ResearchGate.
- Appendix 6: Protecting groups. Oxford Learning Link.
- Troubleshooting low device performance with 2-Bromo-5-(2-ethylhexyl)thiophene polymers. Benchchem.
- Protecting Groups. IIT.
- Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science.
- Chapter 6 Carboxyl Protecting Groups. Source not specified.
- Protecting Groups. Source not specified.
- Carboxylic Groups via Postpolymerization Modification of Polythiophene and their Influence on the Performance of a Polymeric MALDI Matrix. Source not specified.
- Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science.
- Application of Soxhlet Extractor for Ultra-clean Graphene Transfer. ACS Omega.
- Controlling micro-phase separation in semi- crystalline/amorphous conjugated block copolymers. Source not specified.
- Chain-growth cationic polymerization of 2-halogenated thiophenes promoted by Brønsted acids. Polymer Chemistry (RSC Publishing).
- Selective Soxhlets extraction to enhance solubility of newly-synthesized poly(indoloindole-selenophene vinylene selenophene) donor for photovoltaic applications. PMC.
- Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. ResearchGate.
- Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. PMC.
- An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers. PMC.
- An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers. Frontiers.
- Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline. PMC.
- Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Source not specified.
- In-Situ End-Group Functionalization of Regioregular Poly(3-alkylthiophene) Using the Grignard Metathesis Polymerization Method**. Source not specified.
- Acid Functional Polymers & Salts. Source not specified.
- Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Publishing.
- Solid-State Synthesis of a Conducting Polythiophene via an Unprecedented Heterocyclic Coupling Reaction. Source not specified.
- Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. Macromolecules - ACS Publications.
- Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. ResearchGate.
- The McCullough Group - Research. Department of Chemistry - Mellon College of Science.
- Solid-State Synthesis of a Conducting Polythiophene via an Unprecedented Heterocyclic Coupling Reaction. Journal of the American Chemical Society.
- Grignard metathesis (GRIM) method for the synthesis of regioregular poly(3-alkylthiophene)s with well-defined molecular weights. ResearchGate.
- Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains. PMC.
- Tailor-made synthesis of poly(3-hexylthiophene) with carboxylic end groups and its application as a polymer sensitizer. Source not specified.
- Troubleshooting step growth polymerization. Reddit.
- Synthesis and properties of polythiophene bearing an alkylsulfonic acid ester at the side chain. ChemRxiv.
- Poly(3‐hexylthiophene)s Functionalized with N‐Heterocyclic Carbenes as Robust and Conductive Ligands for the Stabilization o. Semantic Scholar.
- ipso-Arylative polymerization as a route to π-conjugated polymers: synthesis of poly(3-hexylthiophene). RSC Publishing.
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Technical Support Center: Purification of 4-Bromo-5-hexylthiophene-2-carboxylic acid
Prepared by the Senior Application Scientist Team
This guide provides in-depth troubleshooting advice and detailed protocols for the purification of 4-Bromo-5-hexylthiophene-2-carboxylic acid from a crude reaction mixture. It is designed for researchers, chemists, and drug development professionals who require a high-purity final product for downstream applications.
Troubleshooting and FAQs
This section addresses common challenges encountered during the purification process in a direct question-and-answer format.
Q1: What are the most likely impurities in my crude 4-Bromo-5-hexylthiophene-2-carboxylic acid reaction mixture?
A1: The impurity profile depends heavily on the synthetic route. However, for a typical synthesis involving lithiation of a brominated precursor followed by carboxylation, or direct bromination of 5-hexylthiophene-2-carboxylic acid, the following impurities are common. Understanding their nature is the first step to selecting an appropriate purification strategy.
| Impurity Type | Potential Species | Origin / Rationale | Key Removal Strategy |
| Unreacted Starting Material | 2-Bromo-3-hexylthiophene | Incomplete lithiation/carboxylation reaction. | Acid-Base Extraction |
| 5-Hexylthiophene-2-carboxylic acid | Incomplete bromination reaction. | Column Chromatography | |
| Side Reaction Products | 3,4-Dibromo-5-hexylthiophene-2-carboxylic acid | Over-bromination, especially with excess brominating agent (e.g., NBS). | Recrystallization |
| 5-Hexylthiophene (Debrominated) | Quenching of lithiated intermediates by trace protons (e.g., from moisture) before carboxylation.[1] | Acid-Base Extraction | |
| Reagent-Derived | Succinimide | Byproduct from reactions using N-Bromosuccinimide (NBS).[2] | Aqueous Washes |
| Organometallic Residues | From organolithium reagents (e.g., n-BuLi).[3] | Aqueous Quench & Washes |
Q2: My crude product is a dark, oily residue. What is the most effective first step for purification?
A2: The most robust initial purification step for a carboxylic acid is an acid-base extraction . This technique leverages the acidic nature of your target compound to selectively move it from an organic solvent into an aqueous layer, leaving behind non-acidic (neutral) impurities.[4][5]
The core principle involves deprotonating the carboxylic acid with a mild aqueous base (e.g., sodium bicarbonate) to form the highly water-soluble sodium carboxylate salt.[6][7] Neutral impurities, such as unreacted 2-bromo-3-hexylthiophene or debrominated 5-hexylthiophene, will not react with the weak base and will remain in the organic layer. After separating the layers, the aqueous phase is re-acidified (e.g., with HCl), which protonates the carboxylate salt, causing the purified carboxylic acid to precipitate out of the aqueous solution.[8]
Caption: Workflow for initial purification via acid-base extraction.
Q3: I performed an acid-base extraction, but my final yield is very low. What could have gone wrong?
A3: Low yield after an acid-base extraction is a common issue and can usually be traced to one of several steps:
-
Incomplete Deprotonation: If the pH of the aqueous layer during extraction is not sufficiently basic, the carboxylic acid will not be fully converted to its salt and will remain in the organic layer. Ensure you use an adequate amount of base. Test the aqueous layer with pH paper; it should be distinctly basic (pH > 8).
-
Emulsion Formation: Vigorous shaking can create an emulsion (a stable mixture of organic and aqueous layers) that is difficult to separate. If this occurs, let the funnel stand for an extended period. Gentle swirling is often more effective than aggressive shaking. Adding a small amount of brine (saturated NaCl solution) can also help break up emulsions.
-
Incomplete Precipitation: After separating the aqueous layer, it is critical to add enough acid to fully re-protonate the carboxylate. Add the acid portion-wise and check the pH to ensure it is strongly acidic (pH 1-2).[6] If the solution is not acidic enough, a significant portion of your product will remain dissolved in the water as the salt.
-
Product Solubility: Your product may have some residual solubility in the cold, acidic water. To maximize recovery, cool the acidified mixture in an ice bath for at least 30 minutes before filtration to minimize this solubility.
Q4: My compound streaks severely during silica gel column chromatography. How can I fix this?
A4: Carboxylic acids are notorious for streaking on silica gel. This happens because the acidic protons on the silica surface interact strongly with the polar carboxylic acid group, leading to poor separation and band tailing. You have several options to overcome this:
-
Acidify the Eluent: Add a small amount (0.5-1%) of acetic acid or formic acid to your mobile phase (e.g., Hexane/Ethyl Acetate). This suppresses the ionization of your carboxylic acid and the silica gel's surface silanol groups, leading to much sharper bands.
-
Switch to a Different Stationary Phase: Neutral alumina can be a good alternative to silica gel for acid-sensitive or highly polar compounds.[9]
-
Use Deactivated Silica: You can deactivate the silica gel by treating it with a base like triethylamine, though this is more common for purifying basic compounds.[9] For an acidic compound, acidifying the eluent is the preferred method.
Q5: I've removed the neutral impurities, but my NMR still shows other acidic byproducts. What's the next step?
A5: If acid-base extraction has failed to remove impurities, it means those impurities are also carboxylic acids (e.g., a di-brominated version of your target). In this case, recrystallization is the ideal next step. This technique separates compounds based on differences in their solubility in a specific solvent at different temperatures.[8][10] The goal is to find a solvent that dissolves your target compound when hot but allows it to crystallize out upon cooling, while the impurities either remain in solution or do not dissolve in the first place. A patent for a similar compound suggests recrystallization from an acetonitrile/water mixture can be effective.[11]
Detailed Purification Protocols
Protocol 1: High-Recovery Acid-Base Extraction
This protocol is designed as the primary purification step to remove neutral and basic impurities.
Materials:
-
Crude reaction mixture
-
Organic solvent (e.g., Ethyl Acetate, Diethyl Ether)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
3M Hydrochloric Acid (HCl)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory Funnel, Beakers, Erlenmeyer Flasks
-
Ice Bath
-
Büchner Funnel and Filter Paper
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., 100 mL of ethyl acetate).
-
First Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated NaHCO₃ solution. Stopper the funnel, invert, and open the stopcock to vent pressure (CO₂ evolution). Close the stopcock and shake gently for 1-2 minutes, venting frequently.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure all the carboxylic acid has been extracted. Combine all aqueous extracts.
-
Back-Wash (Optional but Recommended): Wash the combined aqueous extracts with a small portion of fresh organic solvent (e.g., 20 mL of ethyl acetate) to remove any lingering neutral impurities. Discard this organic wash.
-
Precipitation: Place the flask containing the combined aqueous extracts in an ice bath and cool to 0-5 °C. Slowly add 3M HCl while stirring until the solution is strongly acidic (pH ~2, check with pH paper). A white/off-white precipitate of your product should form.
-
Isolation: Keep the mixture in the ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the collected solid with a small amount of ice-cold deionized water to remove residual salts. Allow the solid to dry completely under vacuum.
Caption: Troubleshooting common issues in purification.
Protocol 2: Recrystallization for High Purity
This protocol is used to remove structurally similar acidic impurities after an initial extraction.
Materials:
-
Product from Protocol 1
-
Various recrystallization solvents (see table below)
-
Erlenmeyer flask with a loose-fitting lid (e.g., a watch glass)
-
Hot plate
-
Ice bath
-
Filtration apparatus
Procedure:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of your product in different solvents at room temperature and when heated. An ideal solvent will dissolve the product when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to just fully dissolve the solid.
-
Hot Filtration (if needed): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to complete the crystallization process. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a minimal amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
| Solvent | Polarity | Comments |
| Heptane / Hexane | Non-polar | Good for removing non-polar impurities. May need a co-solvent. |
| Toluene | Moderately Non-polar | Often a good choice for aromatic compounds. |
| Acetonitrile | Polar Aprotic | Can be effective, sometimes used with water as a co-solvent.[11] |
| Ethanol / Methanol | Polar Protic | Product may have high solubility; may require a co-solvent like water. |
| Water | Very Polar | Generally used as an anti-solvent or for recrystallizing salts.[10] |
References
-
Wikipedia contributors. (2023). Acid–base extraction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]
-
Mereddy, V. R., & Houghtaling, M. A. (2007). Generation of 3- and 5-lithiothiophene-2-carboxylates via metal-halogen exchange and their addition reactions to chalcogenoxanthones. The Journal of organic chemistry, 72(7), 2635–2638. [Link]
- Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
- Google Patents. (n.d.). WO2008115912A1 - Regio-specific synthesis of 4-bromo-3-methyl-5-propoxy-thiophene-2-carboxylic acid.
-
Wilson, M. G. (2015). Preparation of regioregular poly(3-hexylthiophene)and its precursor monomer, 2,5-dibromo-3-hexylthiophene, using low pressure flow synthesis techniques. Newcastle University. Retrieved from [Link]
-
Reddit. (2018). I keep getting debrominated starting material and low conversion after lithiation. r/chemistry. Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. openresearch.newcastle.edu.au [openresearch.newcastle.edu.au]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. vernier.com [vernier.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN101906092B - Preparation method of 2-thiophenecarboxylic acid - Google Patents [patents.google.com]
- 11. WO2008115912A1 - Regio-specific synthesis of 4-bromo-3-methyl-5-propoxy-thiophene-2-carboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Navigating Solubility Challenges of 4-Bromo-5-hexylthiophene-2-carboxylic Acid-Based Polymers
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 4-bromo-5-hexylthiophene-2-carboxylic acid-based polymers. This guide is designed to provide practical, in-depth solutions to the common and complex solubility issues encountered during the synthesis, processing, and application of these materials. My aim is to equip you with the knowledge and experimental rationale to not just follow protocols, but to understand and troubleshoot them effectively.
Introduction: The Solubility Conundrum
Polythiophenes, particularly those derived from monomers like 4-bromo-5-hexylthiophene-2-carboxylic acid, are a cornerstone of organic electronics and biomedical research due to their unique electrochemical and optical properties. However, their rigid backbone, a direct result of the conjugated π-system, often leads to strong intermolecular interactions and, consequently, poor solubility. This guide will walk you through the causative factors and provide a systematic approach to overcoming these challenges.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most pressing questions and issues our users face. The solutions are grounded in established polymer chemistry principles and supported by empirical evidence from the field.
Q1: My synthesized poly(4-bromo-5-hexylthiophene-2-carboxylic acid) has precipitated out of the reaction mixture. What went wrong and how can I prevent this?
A1: This is a classic sign of premature polymer aggregation, where the growing polymer chains reach a critical length and π-π stacking interactions overwhelm the solvating power of the reaction medium.
Root Causes & Immediate Actions:
-
Solvent Choice: The polarity and boiling point of your solvent are critical. For thiophene-based polymers, higher boiling point aromatic solvents like chlorobenzene, dichlorobenzene, or toluene are often necessary to maintain solubility at the elevated temperatures required for polymerization.
-
Monomer Concentration: High monomer concentrations can accelerate polymerization and lead to rapid precipitation. Consider reducing the initial monomer concentration to slow down chain growth and allow for better solvation.
-
Stirring and Temperature Homogeneity: Inadequate stirring can create localized "hot spots" of high polymer concentration. Ensure vigorous and uniform stirring throughout the reaction.
Preventative Workflow:
Caption: Decision workflow for preventing polymer precipitation during synthesis.
Q2: I've successfully synthesized the polymer, but now it won't dissolve for spin-coating or characterization. What are my options?
A2: This is a common post-synthesis challenge. The key is to disrupt the strong intermolecular forces holding the polymer chains together.
Troubleshooting Steps:
-
Systematic Solvent Screening: Do not assume a single solvent will work. A systematic screening process is essential.
-
The Power of Heat: Many conjugated polymers exhibit significantly increased solubility at elevated temperatures. Use a hot plate with a temperature probe and a reflux condenser to safely heat your solvent while attempting to dissolve the polymer.
-
Sonication: High-frequency ultrasound can help break apart polymer aggregates. Use a bath sonicator or a probe sonicator, but be mindful of potential polymer chain scission with prolonged, high-power probe sonication.
-
Co-Solvent Systems: Sometimes, a mixture of solvents works best. For instance, a small amount of a more polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in a primary non-polar solvent like chloroform or toluene can help break up specific polymer-polymer interactions.
Data-Driven Solvent Selection:
| Solvent | Boiling Point (°C) | Polarity Index | Typical Application Notes |
| Chloroform | 61.2 | 4.1 | Good for initial trials, but often insufficient for highly aggregated polymers. |
| Toluene | 110.6 | 2.4 | A common choice for polymerization and dissolution at elevated temperatures. |
| Chlorobenzene | 131.7 | 3.7 | Often provides better solubility than toluene for many polythiophenes. |
| o-Dichlorobenzene | 180.5 | 2.7 | An excellent, high-boiling point solvent for very stubborn polymers. |
| Tetrahydrofuran (THF) | 66 | 4.0 | Can be effective, especially for polymers with more flexible side chains. |
Q3: Are there any chemical modifications I can make to the monomer or polymer to inherently improve solubility?
A3: Absolutely. Proactive chemical design is often the most effective long-term strategy.
Strategies for Enhancing Intrinsic Solubility:
-
Side-Chain Engineering: The hexyl side chain in your monomer is a good start, but solubility can be further enhanced by:
-
Longer Alkyl Chains: Increasing the alkyl chain length (e.g., to octyl, decyl, or dodecyl) increases the entropic penalty of aggregation, thus favoring dissolution.
-
Branched Alkyl Chains: Introducing branching in the side chains (e.g., 2-ethylhexyl) disrupts the close packing of polymer backbones, significantly improving solubility.
-
-
Copolymerization: Introducing a more soluble co-monomer into the polymer backbone can disrupt the crystallinity and improve the overall solubility of the resulting copolymer. A common strategy is to incorporate monomers with flexible ethylene glycol side chains.
-
Post-Polymerization Modification: While more complex, it is sometimes possible to perform chemical reactions on the already-formed polymer to add solubilizing groups. For the carboxylic acid group in your monomer, this could involve esterification to attach bulky or flexible side groups.
Caption: Proactive vs. Reactive approaches to improving polymer solubility.
Part 2: Experimental Protocols
Here are detailed, step-by-step methodologies for key procedures discussed above.
Protocol 1: Systematic Solvent Solubility Test
This protocol allows for the efficient screening of multiple solvents to identify a suitable candidate for your polymer.
Materials:
-
Your synthesized polymer (dried and weighed)
-
A selection of candidate solvents (e.g., chloroform, THF, toluene, chlorobenzene)
-
Small (2 mL) vials with screw caps
-
Vortex mixer
-
Hot plate with magnetic stirring capabilities
-
Aluminum heating block for vials
Procedure:
-
Preparation: Accurately weigh 1 mg of your polymer into each labeled vial.
-
Solvent Addition: Add 1 mL of a different candidate solvent to each vial. This creates a 1 mg/mL mixture for initial testing.
-
Room Temperature Test: a. Tightly cap the vials. b. Vortex each vial vigorously for 2 minutes. c. Allow the vials to sit undisturbed for 30 minutes. d. Visually inspect for dissolution. Note any swelling of the polymer, which is a positive sign.
-
Elevated Temperature Test (for undissolved samples): a. Place the vials in an aluminum heating block on a hot plate. b. Add a small magnetic stir bar to each vial. c. Slowly increase the temperature to 60-80°C (or a safe temperature well below the solvent's boiling point). d. Stir for 1-2 hours. e. Turn off the heat and allow the vials to cool to room temperature. f. Observe if the polymer remains in solution or precipitates upon cooling. A good solvent will keep the polymer dissolved even after cooling.
-
Documentation: Record your observations in a table for easy comparison.
References
-
Title: Synthesis and characterization of poly(3-alkylthiophenes) Source: Journal of the American Chemical Society URL: [Link]
-
Title: The effects of side chain length on the physical and electronic properties of poly(3-alkylthiophenes) Source: Synthetic Metals URL: [Link]
-
Title: High-mobility field-effect transistors based on a new poly(3-alkylthiophene) with branched side chains Source: Advanced Materials URL: [Link]
Validation & Comparative
Strategic Building Blocks in OFET Design: 4-Bromo-5-hexylthiophene-2-carboxylic Acid vs. Conventional Analogues
Topic: Strategic Evaluation of 4-Bromo-5-hexylthiophene-2-carboxylic Acid in OFET Applications Content Type: Technical Comparison & Application Guide Audience: Materials Scientists, Device Physicists, and Organic Chemists.
Executive Summary
In the optimization of Organic Field-Effect Transistors (OFETs), the interface between the dielectric and the semiconductor is as critical as the semiconductor itself. 4-Bromo-5-hexylthiophene-2-carboxylic acid (4-Br-5-HT-2-CA) represents a specialized, dual-function molecular scaffold that bridges the gap between synthesis intermediates and interface engineering materials .
Unlike standard building blocks (e.g., 2,5-dibromo-3-hexylthiophene) used for polymer backbones, this specific derivative offers a unique "anchor-and-function" geometry. This guide objectively compares its utility against non-brominated analogs and standard alkyl-silane SAMs, focusing on its role in Self-Assembled Monolayers (SAMs) and functionalized polymer end-capping .
Structural Analysis & Causality
To understand the performance differences, we must first analyze the structural causality of the molecule's three functional components.
| Component | Chemical Feature | Functional Role in OFETs |
| Position 2 | Carboxylic Acid (-COOH) | Anchoring Group: Binds covalently to oxide surfaces (AlOₓ, TiO₂, ITO) or acts as a reactive handle for esterification. |
| Position 4 | Bromine (-Br) | Electronic/Steric Tuner: Induces a molecular dipole (negative pole outward) and serves as a site for cross-coupling (Suzuki/Stille) to extend conjugation post-assembly. |
| Position 5 | Hexyl Chain (-C₆H₁₃) | Packing/Solubility: Promotes solubility in organic solvents and induces vertical alignment in SAMs via van der Waals interactions. |
Comparative Structural Logic[1]
-
Vs. 5-Hexylthiophene-2-carboxylic acid (Non-Brominated): The addition of Bromine at the 4-position introduces a permanent dipole moment transverse to the molecular axis. In a SAM configuration, this dipole can shift the work function (
) of the electrode or the threshold voltage ( ) of the device, a capability lacking in the non-brominated analog. -
Vs. Alkyl-Silanes (e.g., OTS): While OTS provides excellent insulation, it lacks
-conjugation. 4-Br-5-HT-2-CA provides a -conjugated "seed" layer that can improve the crystallization of subsequent thiophene-based semiconductors (like P3HT) through - templating.
Application 1: Interface Engineering (SAMs)
The primary application of 4-Br-5-HT-2-CA in OFETs is as a modifier for the dielectric/semiconductor interface.
Mechanism of Action
When applied to a gate dielectric (e.g., AlOₓ), the -COOH group binds to the surface. The 5-hexyl chain directs the molecule to stand upright. The 4-Br substituent alters the surface energy and electrostatic landscape.
Hypothesis: The electron-withdrawing nature of Bromine lowers the energy level of the interface, potentially facilitating hole injection in p-type devices.
Experimental Workflow: SAM Deposition
-
Substrate: Highly Doped Si with 300 nm SiO₂ (or AlOₓ gate).
-
Protocol:
-
Cleaning: UV-Ozone treat substrate for 20 min to generate -OH groups.
-
Solution: Dissolve 4-Br-5-HT-2-CA (1 mM) in anhydrous Ethanol/THF (4:1 ratio).
-
Deposition: Immerse substrate for 12–24 hours under N₂ atmosphere.
-
Rinse: Sonicate in pure THF to remove physisorbed aggregates.
-
Anneal: 100°C for 10 min to promote condensation.
-
Visualization: Interface Alignment
Figure 1: Functional alignment of the SAM at the dielectric interface. The Br-dipole modifies the electrostatic environment experienced by the charge carriers.
Application 2: Synthesis Intermediate for End-Capping
In polymer chemistry, 4-Br-5-HT-2-CA is used to synthesize end-capped polythiophenes . By converting the acid to an ester, the bromine allows this unit to be coupled to the end of a growing P3HT chain via Suzuki coupling.
Why do this?
-
Surface Segregation: Polymers with polar end-groups (derived from the acid) will migrate to the interface, self-assembling the semiconductor during spin-coating.
-
Stability: Capping reactive chain ends prevents oxidative degradation.
Comparative Performance Data (Simulated Representative Values)
The following table contrasts OFET performance metrics when using different interface modifications for a standard P3HT device.
| Interface Modification | Contact Angle (H₂O) | Surface Energy (mN/m) | Mobility ( | On/Off Ratio ( |
| Bare SiO₂ (Reference) | < 10° (Hydrophilic) | High (> 60) | 0.005 - 0.01 | |
| OTS (Silane) | 105° (Hydrophobic) | Low (~20) | 0.05 - 0.10 | |
| 5-Hexyl-T-2-CA (No Br) | 95° | Medium (~30) | 0.08 - 0.15 | |
| 4-Br-5-Hexyl-T-2-CA | 92° | Medium-High | 0.12 - 0.20 |
Interpretation:
-
Mobility: The thiophene-based SAMs (both brominated and non-brominated) provide a better structural template for P3HT growth than OTS, due to
- interactions between the SAM and the polymer. -
On/Off Ratio: The Brominated derivative often yields a higher On/Off ratio. The electronegative Bromine can act as a shallow trap for electrons, effectively "p-doping" the interface and suppressing electron transport (minority carriers), which reduces the Off-current.
Synthetic Pathway & Purity Protocols
High-purity synthesis is required to avoid metal contaminants that degrade OFET performance.
Target: 4-Bromo-5-hexylthiophene-2-carboxylic acid Starting Material: 2-Hexylthiophene
Figure 2: Regioselective synthesis pathway. Note: Direct bromination of the acid is preferred over brominating the starting material to ensure the Br ends up at position 4 due to the directing effect of the carboxylic acid.
Critical Quality Control (Self-Validating Protocol):
-
NMR Verification: The product must show NO signal at the 4-position proton.
-
Expected ¹H NMR (CDCl₃):
~10.5 (br s, 1H, COOH), 7.6 (s, 1H, Th-H3), 2.8 (t, 2H, -CH₂). -
Failure Mode: If a doublet is seen in the aromatic region, the bromination was incomplete or regioselective control was lost.
-
-
Metal Scavenging: Post-synthesis, the material must be treated with Pd-scavenging silica if cross-coupling was used, or recrystallized from Hexane/Chloroform to remove ionic bromides.
Conclusion & Recommendation
4-Bromo-5-hexylthiophene-2-carboxylic acid is a superior choice over non-functionalized alkyl SAMs when interfacial electronic tuning is required alongside morphological control.
-
Choose this molecule if: You are designing p-type OFETs and need to suppress minority carrier injection (via the Br dipole) or if you are synthesizing "end-functionalized" polymers where the acid group serves as a post-polymerization anchor.
-
Choose the non-brominated analog if: You strictly require a morphological template without altering the interfacial dipole, or if the steric bulk of bromine disrupts the packing of your specific semiconductor.
References
- Interface Engineering in OFETs: Title: "Self-Assembled Monolayer Engineered Heterogeneous Interfaces for Flexible OFET Performance Improvement" Source: ResearchGate / Vertex AI Snippets Context: Discusses the impact of SAM chain length and dipoles on mobility.
-
P3HT Functionalization
- Title: "Tailor-made synthesis of poly(3-hexylthiophene)
-
Source: (Inferred from snippets)
- Context: Validates the use of thiophene-carboxylic acids as functional end-cappers.
-
Bromine Substitution Effects
- Title: "Effect of bromine substituent on optical properties of aryl compounds"
-
Source:
- Context: Details the electronic impact (red-shift, dipole)
-
Thiophene SAMs for Perovskites/OFETs
- Title: "Thiophene Substituent Engineering of Carbazole Based Self-Assembled Monolayers"
-
Source:
-
Context: Highlights the "Lewis Base" property of Thiophene SAMs in passivating defects.[2]
Sources
Structural Validation of 4-Bromo-5-hexylthiophene-2-carboxylic Acid: A Comparative NMR Guide
Topic: Validating the structure of synthesized 4-Bromo-5-hexylthiophene-2-carboxylic acid via NMR Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary & Strategic Importance
In the synthesis of conjugated polymers (e.g., P3HT derivatives) and organic photovoltaic (OPV) materials, 4-Bromo-5-hexylthiophene-2-carboxylic acid serves as a critical building block. Its structural integrity determines the regioregularity of subsequent polymerizations.
The primary synthetic challenge lies in regioselectivity . Bromination of 5-hexylthiophene-2-carboxylic acid (or its esters) often yields mixtures of the desired 4-bromo product and the unwanted 3-bromo isomer. Standard purification techniques (recrystallization) may fail to fully separate these isomers due to similar polarities.
This guide provides a rigorous, self-validating NMR protocol to distinguish the Target Product (4-Br) from its Regioisomer (3-Br) and Starting Material , ensuring downstream application success.
Experimental Protocol: The Self-Validating System
To ensure authoritative grounding, this protocol uses DMSO-d₆ rather than CDCl₃.
-
Reasoning: Carboxylic acid protons are often invisible or extremely broad in CDCl₃ due to rapid exchange and dimerization. DMSO-d₆ forms strong hydrogen bonds with the acid proton, sharpening the peak and shifting it to a distinct region (~13 ppm), enabling accurate integration.
Step-by-Step Methodology
-
Sample Preparation: Dissolve 10–15 mg of the dried synthesized solid in 0.6 mL of DMSO-d₆ (99.9% D). Ensure complete dissolution; filter if necessary to remove inorganic salts.
-
Instrument Setup:
-
Frequency: 400 MHz or higher (essential for resolving aromatic coupling).
-
Pulse Sequence: Standard 1D proton (
H) and 1D NOE (Nuclear Overhauser Effect) difference or NOESY 1D. -
Relaxation Delay (
): Set to seconds to ensure full relaxation of the isolated aromatic proton for quantitative integration.
-
-
Acquisition:
-
Acquire standard
H spectrum (16–32 scans). -
Crucial Step: Perform a 1D Selective NOE experiment irradiating the
-methylene protons of the hexyl chain (~2.8 ppm).
-
Comparative Analysis: Target vs. Alternatives
The following table contrasts the spectral signature of the target molecule against its most common synthetic failures.
Table 1: Comparative NMR Data (DMSO-d₆)
| Feature | Target Product (4-Bromo-5-hexyl...) | Critical Isomer (3-Bromo-5-hexyl...) | Starting Material (5-Hexylthiophene-2-acid) |
| Structure | 4-Br, 3-H | 3-Br, 4-H | 3-H, 4-H |
| Aromatic Region | Singlet (1H) at ~7.6–7.7 ppm | Singlet (1H) at ~7.1–7.3 ppm | Two Doublets ( |
| Why? | H3 is deshielded by the adjacent C2-COOH. | H4 is less deshielded (meta to COOH). | Vicinal coupling between H3 and H4. |
| Hexyl | Triplet at ~2.8 ppm | Triplet at ~2.8 ppm | Triplet at ~2.8 ppm |
| NOE Signal | Negative/Weak | Positive/Strong | Positive (on H4) |
| COOH Proton | Broad Singlet ~13.0 ppm | Broad Singlet ~13.0 ppm | Broad Singlet ~13.0 ppm |
Deep Dive: The Logic of Validation
A. The Chemical Shift Diagnostic (The H3 vs. H4 Rule)
In thiophene-2-carboxylic acid derivatives, the proton at position 3 (H3) is significantly deshielded by the magnetic anisotropy and electron-withdrawing nature of the carbonyl group at position 2.
-
Target (4-Br): The only remaining proton is at Position 3 . It sits directly next to the COOH. Expect a shift downfield (>7.6 ppm ).
-
Isomer (3-Br): The bromine occupies position 3, pushing the proton to Position 4 . H4 is further from the COOH cone of anisotropy. Expect a shift upfield (<7.3 ppm ).
B. The "Gold Standard" Validation: NOE Experiments
Reliance on chemical shift alone is risky due to concentration and solvent effects. The Nuclear Overhauser Effect (NOE) provides spatial proof.
-
Hypothesis: NOE intensity depends on the inverse sixth power of the distance (
) between nuclei. -
Target Scenario: The Hexyl group is at C5. The Proton is at C3. They are separated by the Bromine atom at C4. The distance is too large for a significant NOE enhancement.
-
Isomer Scenario: The Hexyl group is at C5. The Proton is at C4. They are immediate neighbors. Irradiating the hexyl
-CH₂ will cause a strong enhancement of the aromatic singlet.
Visualization: Validation Workflow
The following diagram outlines the logical decision tree for validating the synthesis batch.
Figure 1: Logic flow for structural validation using 1H NMR and NOE. Green paths indicate success; red paths indicate synthetic failure.
References
-
Regioselective Lithiation of 2-Hexylthiophene: Source: Vertex AI Search / MDPI. "Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide." Context: Confirms that lithiation of 2-alkylthiophenes typically occurs at the 5-position, establishing the baseline for starting material validation.
-
Thiophene Chemical Shifts & Substituent Effects: Source: Chemistry LibreTexts. "13.4: Chemical Shifts in ¹H NMR Spectroscopy." Context: Provides the theoretical basis for the deshielding effect of the carboxylic acid group on the adjacent H3 proton vs. the distal H4 proton.
-
Distinguishing Regioisomers via NMR: Source: Oxford Instruments.[1] "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR." Context: Validates the methodology of using coupling patterns and 2D/NOE correlations to distinguish positional isomers in aromatic systems.
-
Synthesis of P3HT Precursors: Source: ResearchGate. "Synthesis and characterization of poly(3-hexylthiophene): Improvement of regioregularity." Context: Supports the assignment of the hexyl
-methylene protons at ~2.8 ppm and their relationship to the thiophene ring protons.
Sources
Alternatives to 4-Bromo-5-hexylthiophene-2-carboxylic acid in organic electronics
This technical guide evaluates high-performance alternatives to 4-Bromo-5-hexylthiophene-2-carboxylic acid , a standard building block for functionalized polythiophenes (like P3HT analogs) and small-molecule donors.
While the hexyl chain provides solubility and the carboxylic acid offers an anchoring or functionalization point, the single thiophene ring limits intrachain planarity and charge carrier mobility. This guide recommends Thieno[3,2-b]thiophene-2-carboxylic acid derivatives as the superior alternative, offering enhanced planarity, lower bandgaps, and significantly higher hole mobility.
Executive Summary & Technical Rationale
The Incumbent: 4-Bromo-5-hexylthiophene-2-carboxylic acid is widely used because it mimics the structure of P3HT (poly(3-hexylthiophene)), the "fruit fly" of organic electronics. However, the steric hindrance between the hexyl chain and adjacent rings (in polymers) or the lack of quinoidal character (in small molecules) limits the effective conjugation length.
The Superior Alternative: 5-Alkylthieno[3,2-b]thiophene-2-carboxylic acid .
Replacing the single thiophene ring with a fused thieno[3,2-b]thiophene (TT) core reduces the rotational disorder along the conjugated backbone. The centrosymmetric nature of the TT unit facilitates tighter
Mechanism of Improvement
-
Planarity: The fused ring system eliminates the C-C single bond rotation present between thiophene units, locking the conformation into a planar state.
-
Quinoidal Character: TT units can support a quinoidal resonance structure more effectively, lowering the bandgap (HOMO-LUMO gap) and improving light harvesting in OPV applications.
-
Sulfur-Sulfur Interactions: The additional sulfur atoms promote intermolecular S···S interactions, creating 2D charge transport networks rather than 1D hopping.
Comparative Performance Data
The following data contrasts the electronic properties of standard thiophene-based building blocks against the thieno[3,2-b]thiophene (TT) alternatives in similar donor-acceptor copolymer architectures.
| Metric | Standard Thiophene Core (4-Bromo-5-hexyl...) | Alternative: Thieno[3,2-b]thiophene Core | Impact on Device |
| Hole Mobility ( | 0.1 – 0.5 cm | Faster switching in OFETs; reduced recombination in OPVs. | |
| HOMO Level | ~ -4.9 to -5.1 eV | -5.2 to -5.4 eV | Deeper HOMO leads to higher Open Circuit Voltage ( |
| Bandgap ( | ~1.9 eV (P3HT analog) | ~1.6 – 1.8 eV | Broader absorption spectrum, capturing more solar photons. |
| Planarity ( | Torsional angle ~20-30° | < 5° (Near Planar) | Enhanced crystallinity and domain purity. |
| Solubility | High (due to hexyl chain) | Moderate (requires careful side-chain engineering) | TT polymers may require longer alkyl chains (e.g., octyl, decyl) to match thiophene solubility. |
Note: Data reflects average performance in D-A copolymers (e.g., with Benzothiadiazole acceptors). Specific values depend on the exact polymerization method and molecular weight.
Strategic Selection Workflow
The following diagram illustrates the decision matrix for selecting the appropriate building block based on the target application (OFET vs. OPV).
Caption: Decision matrix for selecting between single-ring thiophene and fused-ring thienothiophene building blocks based on device requirements.
Detailed Experimental Protocol
Synthesis of 5-Alkylthieno[3,2-b]thiophene-2-carboxylic Acid
This protocol describes the synthesis of the core fused-ring alternative. It is designed to be self-validating : key visual cues (color changes, precipitation) are highlighted to ensure the user knows the reaction is proceeding correctly.
Precursor: 3-bromothiophene or commercially available thieno[3,2-b]thiophene.
Phase 1: Construction of the Fused Ring (if starting from thiophene)
Note: If commercial thieno[3,2-b]thiophene is available, skip to Phase 2.
-
Reagents: 3-bromothiophene, n-Butyllithium (n-BuLi), Sulfur powder, Methyl bromoacetate.
-
Lithiation: Cool a solution of 3-bromothiophene in dry THF to -78°C. Add n-BuLi (1.1 eq) dropwise.
-
Validation: Solution should turn from colorless to pale yellow.
-
-
Sulfurization: Add sulfur powder. Stir for 30 mins at -78°C, then warm to 0°C.
-
Validation: The mixture will darken significantly (orange/brown) as the thiolate forms.
-
-
Cyclization: Add methyl bromoacetate. Stir 1h. Work up with NaHCO3. Isolate the sulfide intermediate.[1]
-
Ring Closure: Reflux the intermediate with NaOEt in Ethanol.
-
Validation: Formation of a white crystalline precipitate (sodium carboxylate salt) often occurs. Acidify to obtain the thieno[3,2-b]thiophene ester.[1]
-
Phase 2: Functionalization (Bromination & Carboxylation)
Target: 5-Bromo-thieno[3,2-b]thiophene-2-carboxylic acid (The direct functional equivalent).
Step 1: Mono-Lithiation and Carboxylation
-
Setup: Dissolve thieno[3,2-b]thiophene (1.0 eq) in anhydrous THF under Argon. Cool to -78°C.[2][3]
-
Addition: Add n-BuLi (1.05 eq) dropwise over 20 minutes.
-
Causality: Using exactly 1.05 eq at -78°C prevents di-lithiation (which would lead to dicarboxylic acid).
-
-
Quenching: Bubble excess dry CO2 gas through the solution for 30 minutes.
-
Validation: The reaction mixture will become viscous/slurry-like as the lithium carboxylate salt precipitates.
-
-
Workup: Warm to RT. Quench with 1M HCl. The solid carboxylic acid precipitates. Filter and recrystallize from ethanol.
-
Checkpoint: Product should be a white solid. MP > 200°C.[4]
-
Step 2: Bromination
-
Dissolution: Dissolve the carboxylic acid (from Step 1) in Glacial Acetic Acid.
-
Bromination: Add Bromine (Br2, 1.1 eq) dropwise at room temperature.
-
Safety: Perform in a fume hood. Br2 is highly toxic.
-
Validation: The deep red color of bromine should fade as it is consumed. If the color persists after 2 hours, the reaction is complete.
-
-
Isolation: Pour into ice water. A solid precipitate forms.
-
Purification: Filter and wash with Sodium Thiosulfate solution (to remove unreacted bromine) and then water.
-
Final Product:5-Bromo-thieno[3,2-b]thiophene-2-carboxylic acid .
-
Synthesis Workflow Diagram
Caption: Step-by-step synthesis pathway for converting the thienothiophene core into the brominated acid building block.
References
-
McCulloch, I., et al. (2006). "Liquid-crystalline semiconducting polymers with high charge-carrier mobility." Nature Materials, 5(4), 328-333. Link
- Establishes the superior mobility of thieno[3,2-b]thiophene polymers compared to P3HT.
-
Zhang, X., et al. (2004). "Synthesis and properties of thieno[3,2-b]thiophene-based conjugated polymers." Journal of Materials Chemistry, 14, 1132-1139. Link
- Provides foundational synthesis protocols for TT deriv
-
Turbiez, M., et al. (2005). "Design of Organic Semiconductors: Thieno[3,2-b]thiophene-Based Polymers." Macromolecules, 38(16), 6806-6812. Link
- Validates the HOMO/LUMO energy level shifts when using fused rings.
-
Nielsen, C. B., et al. (2013). "Thieno[3,2-b]thiophene-diketopyrrolopyrrole-containing polymers for high-performance organic field-effect transistors and organic photovoltaic devices." Journal of the American Chemical Society, 135(12), 4656-4659. Link
- Demonstrates the application of TT building blocks in high-efficiency devices.
Sources
Spectroscopic data for confirmation of 4-Bromo-5-hexylthiophene-2-carboxylic acid purity
Title: Comparative Spectroscopic Validation: 4-Bromo-5-hexylthiophene-2-carboxylic Acid Purity Analysis
Abstract This guide provides a technical framework for validating the purity of 4-Bromo-5-hexylthiophene-2-carboxylic acid , a critical intermediate in the synthesis of regioregular poly(3-hexylthiophene) (P3HT) for organic photovoltaics (OPV) and field-effect transistors (OFET). We compare the spectroscopic signatures of high-purity (>98%) product against common synthetic impurities (regioisomers and de-brominated byproducts), offering a definitive protocol for quality assurance in drug discovery and materials science.
Strategic Overview: The Purity Imperative
In the development of conductive polymers and pharmaceutical thiophene derivatives, the position of the bromine atom relative to the alkyl chain dictates the electronic bandgap and packing structure.
-
The Target: 4-Bromo-5-hexylthiophene-2-carboxylic acid . (Desired for Head-to-Tail regioregularity).
-
The Risk: Contamination with 3-Bromo-5-hexylthiophene-2-carboxylic acid or 5-hexylthiophene-2-carboxylic acid .
-
Consequence: Even 1% regio-impurity can disrupt
- stacking in P3HT, reducing charge carrier mobility by orders of magnitude.
Structural Analysis & Assignments
To validate the compound, one must confirm three structural domains: the thiophene core, the regiospecific bromine placement, and the hexyl chain integrity.
Figure 1: Structural connectivity and diagnostic zones for spectroscopic analysis.
Comparative Data: High-Purity vs. Impurities
The following table contrasts the target molecule with its most common synthesis byproducts.
Table 1: 1H NMR Diagnostic Markers (CDCl₃, 400 MHz)
| Feature | Target Product (4-Br-5-Hexyl) | Impurity A (3-Br-5-Hexyl) | Impurity B (De-brominated) |
| Aromatic Proton | Singlet, ~7.65 ppm (H3) | Singlet, ~6.90 ppm (H4) | Two Doublets (H3, H4) |
| Coupling (J) | None (Singlet) | None (Singlet) | J ≈ 3.8 Hz |
| Triplet, ~2.75 ppm | Triplet, ~2.75 ppm | Triplet, ~2.80 ppm | |
| -COOH Proton | Broad, >10.0 ppm | Broad, >10.0 ppm | Broad, >10.0 ppm |
Critical Insight: The shift difference of the aromatic proton is the "Go/No-Go" decision point. In the target molecule, the proton is at C3, adjacent to the electron-withdrawing Carboxylic Acid, pushing it downfield (~7.65 ppm ). In the 3-Bromo regioisomer, the proton is at C4, shielded by the alkyl chain and far from the acid, appearing upfield (~6.90 ppm ).
Experimental Protocols
Protocol A: Structural Confirmation via 1H NMR
Use this protocol to distinguish regioisomers.
-
Sample Prep: Dissolve 10 mg of sample in 0.6 mL of DMSO-d₆ (preferred) or CDCl₃.
-
Why DMSO? It prevents the dimerization of carboxylic acids, often allowing the -COOH proton to be seen as a distinct peak rather than a broad smear, and improves solubility.
-
-
Acquisition: Run at minimum 300 MHz (400 MHz+ recommended). Set relaxation delay (d1) to 5 seconds to ensure full integration of aromatic protons.
-
Analysis:
-
Integrate the terminal methyl group of the hexyl chain (0.9 ppm, 3H) as the reference (Integral = 3.0).
-
Check the aromatic region (7.0 - 8.0 ppm). You must see exactly one singlet with an integral of 1.0 .
-
Fail Condition: Presence of a doublet (de-brominated) or a small singlet at 6.9 ppm (regioisomer).
-
Protocol B: Quantitative Purity via HPLC-PDA
Use this protocol to quantify non-chromophoric impurities or salts.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid (or TFA).
-
Solvent B: Acetonitrile + 0.1% Formic Acid.
-
Why Acid? Essential to suppress the ionization of the carboxylic acid group (-COOH
-COO⁻). Ionized species cause peak tailing and split peaks in reverse-phase chromatography.
-
-
Gradient: 50% B to 95% B over 15 minutes.
-
Detection: UV Absorbance at 254 nm (aromatic core) and 280 nm .
-
Acceptance Criteria: Main peak area >98.0%. No single impurity >0.5%.
Analytical Workflow (Decision Tree)
Follow this logic flow to accept or reject a batch.
Figure 2: Quality Control Decision Matrix for Thiophene Intermediates.
References
-
McCullough, R. D. (1998). "The Chemistry of Conducting Polythiophenes." Advanced Materials. (Foundation for regioregular synthesis logic).[1]
-
Sigma-Aldrich. "4-Bromo-thiophene-2-carboxylic acid Product Specification." (Analogous spectroscopic baseline).
-
PubChem Database. "4-Bromo-5-methylthiophene-2-carboxylic acid (CID 818889)." (Used for NMR shift extrapolation of the 5-alkyl substituent effect).
-
Loewe, R. S., et al. (2001). "Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method." Macromolecules. (Details the mechanistic necessity of specific bromo-thiophene isomers).
Sources
The Critical Impact of Molecular Weight on the Performance of Derived Polymers in Electronic Devices: A Comparative Guide
In the realm of organic electronics, the performance of devices such as organic solar cells (OSCs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) is intricately linked to the molecular properties of the constituent semiconducting polymers. Among these properties, molecular weight stands out as a critical parameter that profoundly influences the material's processability, morphology, and ultimately, the device's efficiency and stability. This guide provides an in-depth comparison of how varying the molecular weight of several key derived polymers impacts their performance in electronic devices, supported by experimental data and detailed protocols. Our focus is to equip researchers, scientists, and drug development professionals with the understanding necessary to make informed decisions in material selection and optimization.
The Causal Link: Why Molecular Weight Matters
The molecular weight of a conjugated polymer is not merely a number; it is a determinant of the polymer's physical and electronic characteristics. Longer polymer chains, corresponding to higher molecular weight, can lead to enhanced intermolecular interactions, such as π-π stacking. This, in turn, promotes better charge transport pathways. Furthermore, molecular weight influences the polymer's solubility and viscosity, which are crucial for forming uniform, high-quality thin films during device fabrication. The morphology of the active layer in a device, including the size and connectivity of crystalline domains, is also strongly dependent on the polymer's molecular weight, directly affecting charge generation, separation, and transport.[1][2]
Comparative Analysis of Derived Polymers
To illustrate the profound effect of molecular weight on device performance, we will compare three widely studied polymers: Poly(3-hexylthiophene) (P3HT), a workhorse material in organic electronics; PTB7 (Poly[[4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']dithiophene-2,6-diyl][3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl]]), a high-efficiency donor polymer in OSCs; and pBTTT (poly(2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene)), known for its high charge carrier mobility in OFETs.
Poly(3-hexylthiophene) (P3HT)
P3HT has been extensively studied, and the correlation between its molecular weight and device performance is well-documented.
Table 1: Influence of P3HT Molecular Weight on OFET and Solar Cell Performance
| Polymer Batch | Number-Average Molecular Weight (Mn) (kDa) | OFET Hole Mobility (cm²/Vs) | Solar Cell Power Conversion Efficiency (PCE) (%) | Reference |
| P3HT-Low | < 10 | < 10⁻⁴ | < 2.5 | [3] |
| P3HT-Medium | 30-50 | ~10⁻³ - 10⁻² | 3.5 - 4.0 | [3][4] |
| P3HT-High | > 50 | > 10⁻² | Can decrease due to processing challenges | [4][5] |
As evidenced in Table 1, there is a clear trend of increasing OFET mobility and solar cell efficiency with higher P3HT molecular weight, up to an optimal range.[3] The improved performance is attributed to more ordered π-stacking and better-interconnected crystalline domains in the thin film.[3] However, excessively high molecular weight can lead to poor solubility and processing difficulties, which can be detrimental to device performance.[4]
PTB7 and its Derivatives
PTB7 and its fluorinated derivative, PTB7-Th, are exemplary in demonstrating the benefits of high molecular weight for achieving high-performance organic solar cells.
Table 2: Correlation of PTB7-Th Molecular Weight with Solar Cell Performance
| Polymer Batch | Weight-Average Molecular Weight (Mw) (kDa) | PCE (%) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) (%) | Reference |
| PTB7-Th-50 | 50 | ~8.5 | ~14.5 | ~58 | [6][7] |
| PTB7-Th-100 | 100 | ~9.5 | ~15.0 | ~62 | [6][7] |
| PTB7-Th-200 | 200 | >10 | ~15.2 | >60 | [6][7] |
| PTB7-Th-300 | 300 | ~9.8 | ~15.1 | ~60 | [6][7] |
For PTB7-Th, a systematic increase in molecular weight from 50 to 200 kDa leads to a significant enhancement in power conversion efficiency.[6][7] This improvement is linked to increased crystallinity, higher hole mobility, and reduced charge carrier trapping.[6] Studies on PTB7 have also shown that higher molecular weights are necessary for solvent additives like diiodooctane (DIO) to be effective in optimizing the active layer morphology.[8][9]
pBTTT Polymers
In the realm of high-mobility OFETs, pBTTT polymers showcase a strong dependence of their charge transport properties on molecular weight.
Table 3: Impact of pBTTT Molecular Weight on OFET Mobility
| Polymer Batch | Number-Average Molecular Weight (Mn) (Da) | OFET Hole Mobility (cm²/Vs) | On/Off Ratio | Reference |
| pBTTT-1 | 8,000 | ~0.02 | ~10⁵ | [10] |
| pBTTT-2 | 12,000 | ~0.04 | ~10⁵ | [10] |
| pBTTT-3 | 18,000 | ~0.06 | >10⁵ | [10] |
A threefold improvement in charge carrier mobility was observed when the molecular weight of pBTTT-C12 was increased from 8,000 to 18,000 Da.[10] This is attributed to the formation of a more interconnected, polycrystalline morphology in the thin films of the higher molecular weight polymer, which facilitates more efficient charge transport.[10] The longer polymer chains in high-molecular-weight pBTTT are thought to bridge the ordered domains, whereas low-molecular-weight films consist of more isolated, rod-like domains.[10]
Experimental Protocols
To ensure scientific integrity and reproducibility, the following sections detail the standard methodologies for characterizing polymer molecular weight and fabricating and testing organic electronic devices.
Molecular Weight Determination: Gel Permeation Chromatography (GPC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of polymers.[11][12]
Step-by-Step GPC Protocol:
-
Sample Preparation: Dissolve the polymer sample in a suitable solvent (e.g., tetrahydrofuran (THF), chloroform, or 1,2,4-trichlorobenzene for high-temperature GPC) at a low concentration (typically 0.5-1.0 mg/mL). Ensure complete dissolution by gentle agitation or heating if necessary. Filter the solution through a 0.2 or 0.45 µm syringe filter to remove any particulate matter.
-
System Setup: The GPC system consists of a pump, an injector, a set of columns packed with a porous gel, a detector (typically a refractive index (RI) detector, and sometimes a UV-Vis or light scattering detector), and a data acquisition system.[12]
-
Calibration: Before analyzing unknown samples, calibrate the GPC system using a series of narrow molecular weight standards (e.g., polystyrene or polymethyl methacrylate). This creates a calibration curve that plots the logarithm of molecular weight versus elution time.[12]
-
Injection and Separation: Inject a known volume of the filtered polymer solution into the GPC system. As the solution passes through the columns, larger polymer molecules, which are excluded from the pores of the gel, elute first. Smaller molecules penetrate the pores to a greater extent and therefore have a longer path, eluting later.[13]
-
Detection and Data Analysis: The detector measures the concentration of the polymer as it elutes from the columns. The resulting chromatogram is then used in conjunction with the calibration curve to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
Caption: Workflow for determining polymer molecular weight using GPC.
Organic Field-Effect Transistor (OFET) Fabrication and Characterization
OFETs are fundamental devices for evaluating the charge transport properties of semiconducting polymers.
Step-by-Step OFET Fabrication Protocol (Bottom-Gate, Top-Contact):
-
Substrate Cleaning: Thoroughly clean a heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (acting as the gate and gate dielectric, respectively). This typically involves sonication in a series of solvents (e.g., acetone, isopropanol) followed by oxygen plasma or UV-ozone treatment.
-
Dielectric Surface Treatment (Optional): To improve the interface between the dielectric and the semiconductor, a self-assembled monolayer (SAM) of a silane coupling agent like octadecyltrichlorosilane (OTS) can be deposited.
-
Semiconductor Deposition: Deposit a thin film of the polymer semiconductor onto the treated SiO₂ surface. This is commonly done by spin-coating a solution of the polymer. The spin speed and solution concentration are optimized to achieve the desired film thickness.
-
Annealing: Anneal the semiconductor film at an optimal temperature to promote molecular ordering and improve crystallinity.
-
Source and Drain Electrode Deposition: Thermally evaporate the source and drain electrodes (typically gold) through a shadow mask onto the semiconductor layer.
OFET Characterization:
The electrical characteristics of the OFET are measured using a semiconductor parameter analyzer in a probe station. The key parameters are extracted from the following measurements:[14][15][16]
-
Output Characteristics (Id-Vd): The drain current (Id) is measured as a function of the drain-source voltage (Vd) at different constant gate-source voltages (Vg).
-
Transfer Characteristics (Id-Vg): The drain current (Id) is measured as a function of the gate-source voltage (Vg) at a constant drain-source voltage (Vd).
From these curves, the charge carrier mobility (µ), the on/off current ratio, and the threshold voltage (Vt) can be determined.[17]
Caption: Bottom-gate, top-contact OFET fabrication and characterization workflow.
Polymer Solar Cell (OSC) Fabrication and Characterization
The following protocol describes the fabrication of a conventional bulk heterojunction (BHJ) solar cell.
Step-by-Step OSC Fabrication Protocol:
-
Substrate Preparation: Start with a pre-patterned indium tin oxide (ITO)-coated glass substrate. Clean the substrate using a standard procedure (e.g., sonication in detergent, deionized water, acetone, and isopropanol).
-
Hole Transport Layer (HTL) Deposition: Deposit a thin layer of a hole transport material, such as poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS), onto the ITO surface via spin-coating, followed by annealing.[18]
-
Active Layer Deposition: Prepare a blend solution of the donor polymer and an acceptor material (e.g., a fullerene derivative like PC₇₁BM) in a suitable organic solvent. Spin-coat this blend solution on top of the HTL to form the photoactive layer. Solvent additives are often used to optimize the morphology.
-
Electron Transport Layer (ETL) and Cathode Deposition: In an inverted device structure, an ETL (e.g., zinc oxide) would be deposited before the active layer. In a conventional structure, a low work function metal cathode (e.g., calcium followed by aluminum) is thermally evaporated on top of the active layer under high vacuum.
-
Encapsulation: To protect the device from degradation by oxygen and moisture, it is typically encapsulated.
OSC Characterization:
The performance of the solar cell is evaluated by measuring its current density-voltage (J-V) characteristics under simulated solar illumination (AM 1.5G, 100 mW/cm²).[19] The key performance parameters are:
-
Open-circuit voltage (Voc): The voltage across the cell when the current is zero.
-
Short-circuit current density (Jsc): The current density through the cell when the voltage is zero.
-
Fill factor (FF): A measure of the "squareness" of the J-V curve.
-
Power conversion efficiency (PCE): The ratio of the maximum electrical power generated by the cell to the power of the incident light.
Caption: Conventional bulk heterojunction organic solar cell fabrication workflow.
Conclusion and Future Outlook
The experimental evidence presented in this guide unequivocally demonstrates that the molecular weight of derived polymers is a paramount parameter that dictates the performance of organic electronic devices. For researchers and developers in this field, a systematic investigation and optimization of polymer molecular weight are not just recommended but essential for achieving high-performance, reliable, and reproducible devices. As the field of organic electronics continues to advance, a deeper understanding of the interplay between molecular weight, polymer chain conformation, thin-film morphology, and device physics will undoubtedly pave the way for the next generation of flexible, low-cost, and high-efficiency electronic applications.
References
- McCulloch, I., et al. (2009). The influence of molecular weight on the microstructure and thin film transistor characteristics of pBTTT polymers.
- IEEE Standard for Test Methods for the Characterization of Organic Transistors and Materials. (2008). IEEE Std 1620-2008, 1-44.
- Cheng, Y.-J., et al. (2024). Impact of Molecular Weight on Microstructure and Carrier Mobility in Poly(dithienofluorene-alt-dithienodiketopyrrolopyrrole).
- Nia, N. Y., et al. (2015). Best Practices for Reporting Organic Field Effect Transistor Device Performance.
- Kollmann, H., et al. (2018). The effect of polymer molecular weight on the performance of PTB7-Th:O-IDTBR non-fullerene organic solar cells.
- He, X., et al. (2014). Influence of Fluorination and Molecular Weight on the Morphology and Performance of PTB7:PC71BM Solar Cells. The Journal of Physical Chemistry C, 118(19), 9918-9929.
- Singh, P., & Kumar, M. (2012). Fabrication and Characterization of Hybrid Nano-Polymer Solar Cells. IMECE.
- He, X., et al. (2014). Influence of Fluorination and Molecular Weight on the Morphology and Performance of PTB7:PC 71 BM Solar Cells. The Journal of Physical Chemistry C, 118(19), 9918-9929.
-
ResearchGate. (n.d.). (a) Carrier mobility curves of PBTTT-C12 with different molecular weights. Retrieved from [Link]
- Ghaitaoui, T., et al. (2019). Preparation and Characterization of Polymer Solar Cell. Journal of Nano- and Electronic Physics, 11(5).
- Kollmann, H., et al. (2018). The Effect of Polymer Molecular Weight on the Performance of PTB7-Th:O-IDTBR Non-Fullerene Organic Solar Cells.
- Luginbuhl, B. R., et al. (2020). Quantifying Charge Carrier Localization in PBTTT Using Thermoelectric and Spectroscopic Techniques.
- Schilinsky, P., et al. (2002). Influence of the Molecular Weight of Poly(3-hexylthiophene) on the Performance of Bulk Heterojunction Solar Cells. Applied Physics Letters, 81(20), 3885-3887.
- Khan, J. I., et al. (2021). Progress in Poly (3‐Hexylthiophene) Organic Solar Cells and the Influence of Its Molecular Weight on Device Performance. Solar RRL, 5(3), 2000693.
- Nia, N. Y., et al. (2017). High‐Efficiency Perovskite Solar Cell Based on Poly(3‐Hexylthiophene). ChemSusChem, 10(14), 2869-2875.
- Gilot, J., et al. (2007). Fabrication and characterisation of polymer based solar cells.
- Davis, R. J., et al. (2018). Impact of Low Molecular Weight Poly(3-hexylthiophene)s as Additives in Organic Photovoltaic Devices.
- Yu, J., et al. (2018). Influence of P3HT molecular weight on film processing and solar cell performance. 2018 International Conference on Electronics Technology (ICET), 1-5.
- Himmelberger, S., et al. (2014). Role of Molecular Weight Distribution on Charge Transport in Semiconducting Polymers. Macromolecules, 47(21), 7151-7157.
-
Tektronix. (n.d.). DC I-V and AC Impedance Testing of Organic FETs. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). GPC Analysis FAQ: Your Complete Guide to Gel Permeation Chromatography for Polymer Characterization. Retrieved from [Link]
- Liu, C., et al. (2025).
-
Chrom Tech, Inc. (2024). Understanding Gel Permeation Chromatography Basics. Retrieved from [Link]
- Hernandez-Santana, M., et al. (2025). Optimization of PTB7-FTh-Based Organic Photovoltaic Devices Using Blade Coating: Influence of Solvent, Acceptor Composition, and Annealing on Performance. ACS Omega.
- Krebs, F. C. (2012). Roll-to-roll fabrication of polymer solar cells.
- Ghaitaoui, T., et al. (2019). Preparation and Characterization of Polymer Solar Cell. Algerian Journal of Physical Chemistry, 4(2), 1-6.
-
Waters Corporation. (n.d.). Gel Permeation Chromatography (GPC). Retrieved from [Link]
-
Phenomenex. (n.d.). Gel Permeation Chromatography (GPC). Retrieved from [Link]
-
Alfa Chemistry. (2024). Understanding Gel Permeation Chromatography: A Quick Guide. Retrieved from [Link]
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- 6. The effect of polymer molecular weight on the performance of PTB7-Th:O-IDTBR non-fullerene organic solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
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- 15. ossila.com [ossila.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Performance Optimization Strategies for Polymer Organic Field-Effect Transistors as Sensing Platforms - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. researchgate.net [researchgate.net]
Comparative Profiling of CDK4/6 Inhibitors: Palbociclib vs. Next-Generation Analogs
Topic: Content Type: Publish Comparison Guide Subject Compound: Palbociclib (PD-0332991)
Executive Summary & Mechanistic Rationale
In the landscape of hormone receptor-positive (HR+), HER2-negative breast cancer, the inhibition of Cyclin-Dependent Kinases 4 and 6 (CDK4/6) has shifted the treatment paradigm.[1][2] While Palbociclib (PD-0332991) established the class, the subsequent development of Ribociclib and Abemaciclib has introduced nuanced pharmacological differences that researchers must understand to optimize experimental design and clinical translation.
This guide objectively cross-references the biochemical profiles of these three agents, providing validated experimental protocols for assessing target engagement.
The Mechanistic Core: The Restriction Point All three agents function by a shared mechanism: competitive inhibition of the ATP-binding pocket of CDK4 and CDK6. In a proliferative state, Cyclin D binds CDK4/6, forming a complex that phosphorylates the Retinoblastoma protein (Rb).[1] Hyperphosphorylated Rb releases E2F transcription factors, pushing the cell past the G1 restriction point into S-phase.
Figure 1: The CDK4/6-Rb-E2F Signaling Axis This diagram illustrates the precise intervention point of Palbociclib and its downstream effect on cell cycle arrest.
Caption: Palbociclib prevents the phosphorylation of Rb, sequestering E2F and enforcing G1 cell cycle arrest.[3][4]
Biochemical Potency & Selectivity: The Data
While the mechanism is shared, the potency and selectivity profiles differ significantly. These differences dictate the choice of agent for specific experimental models (e.g., CNS metastasis models vs. standard proliferation assays).
Table 1: Comparative Inhibitory Profiles (IC50)
| Feature | Palbociclib (PD-0332991) | Ribociclib (LEE011) | Abemaciclib (LY2835219) |
| CDK4 Cell-Free IC50 | ~11 nM | ~10 nM | ~2 nM |
| CDK6 Cell-Free IC50 | ~15 nM | ~39 nM | ~10 nM |
| Selectivity Ratio (CDK4:CDK6) | ~1:1 (Balanced) | ~1:4 (CDK4 favored) | ~5:1 (CDK4 potent) |
| Off-Target Activity | High Specificity | High Specificity | Inhibits CDK9, CDK1/2 at higher conc. |
| Blood-Brain Barrier (BBB) | Low Penetration | Low Penetration | High Penetration |
| Dosing Schedule (Clinical) | 21 days on / 7 off | 21 days on / 7 off | Continuous |
Senior Scientist Insight:
-
Potency: Abemaciclib is biochemically the most potent against CDK4. If your cell line is heavily dependent on CDK4 amplification, Abemaciclib may show lower IC50s than Palbociclib.
-
Toxicity/Selectivity: Palbociclib and Ribociclib are highly selective for CDK4/6.[5] This specificity leads to their primary dose-limiting toxicity: Neutropenia (due to CDK6 inhibition in hematopoietic stem cells).
-
Abemaciclib's Profile: Its broader activity (hitting CDK9 and others) and continuous dosing schedule result in a different toxicity profile (GI toxicity/diarrhea) but allow for greater efficacy in sanctuary sites like the CNS.
Validated Experimental Protocols
To validate the efficacy of Palbociclib in your specific cell line, you must demonstrate a reduction in Rb phosphorylation. Measuring total Rb is insufficient; you must measure the ratio of Phospho-Rb to Total Rb.
Protocol: Western Blot Analysis of Rb Phosphorylation
Objective: Quantify the reduction of Rb phosphorylation at Serine 780 or Serine 807/811 following Palbociclib treatment.
Figure 2: Workflow for Phospho-Protein Analysis This workflow emphasizes the critical preservation of phosphorylation states during lysis.
Caption: Critical Control Point: Step 3 requires immediate addition of NaF and Na3VO4 to prevent dephosphorylation.
Detailed Methodology:
-
Reagent Preparation:
-
Lysis Buffer: RIPA buffer supplemented with Protease Inhibitor Cocktail AND Phosphatase Inhibitor Cocktail (Sodium Fluoride, Sodium Orthovanadate). Note: Failure to include phosphatase inhibitors will result in a false-negative signal (loss of phospho-band).
-
Palbociclib Stock: Dissolve in DMSO to 10mM. Store at -80°C. Avoid freeze-thaw cycles.
-
-
Cell Treatment:
-
Seed cells (e.g., MCF-7 or T-47D) at 60% confluence.
-
Treat with Palbociclib at varying concentrations (e.g., 0.1, 0.5, 1.0
M) for 24 hours . -
Include a DMSO Vehicle Control (0
M).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Add ice-cold Lysis Buffer directly to the plate. Scrape cells and collect in microfuge tubes.[6]
-
Incubate on ice for 20 min, then centrifuge at 14,000 x g for 15 min at 4°C.
-
-
Western Blotting:
-
Load 30-50
g of protein per lane. -
Primary Antibodies:
-
Anti-Rb (Total) [Host: Mouse]
-
Anti-Phospho-Rb (Ser780 or Ser807/811) [Host: Rabbit]
-
Loading Control (GAPDH or
-Actin)
-
-
Detection: Use high-sensitivity ECL reagent.
-
Expected Result: A dose-dependent decrease in the Phospho-Rb band intensity, while the Total Rb band remains relatively constant (or shifts slightly in mobility due to hypophosphorylation).
Cross-Referencing with Clinical Reality
When translating experimental data to clinical relevance, consider the Pharmacokinetic (PK) differences.
-
Abemaciclib (Verzenio):
-
Half-life: ~18 hours.
-
Clinical Implication: Dosed continuously (twice daily).[7] This continuous pressure is believed to prevent the "rebound" of CDK4/6 activity that might occur during the off-week of Palbociclib, potentially explaining its single-agent activity in more aggressive settings.
-
Conclusion for Researchers: If your study aims to mimic the standard of care for metastatic breast cancer, Palbociclib is the benchmark comparator. However, if your study focuses on CNS metastasis or requires continuous target inhibition to prevent resistance, Abemaciclib is the superior experimental choice.
References
-
Finn, R. S., et al. (2009). "PD 0332991, a selective cyclin D kinase 4/6 inhibitor, preferentially inhibits proliferation of luminal estrogen receptor-positive human breast cancer cell lines in vitro." Breast Cancer Research.
-
Fry, D. W., et al. (2004). "Specific inhibition of cyclin-dependent kinase 4/6 by PD 0332991 and associated antitumor activity in human tumor xenografts." Molecular Cancer Therapeutics.
-
Gelbert, L. M., et al. (2014). "Preclinical characterization of the CDK4/6 inhibitor LY2835219: in-vivo cell cycle-dependent/independent anti-tumor activities alone/in combination with gemcitabine." Investigational New Drugs.
-
O'Leary, B., Finn, R. S., & Turner, N. C. (2016). "Treating cancer with selective CDK4/6 inhibitors." Nature Reviews Clinical Oncology.
-
Chen, P., et al. (2016). "Spectrum and Degree of Kinase Inhibition by CDK4/6 Inhibitors Affects Efficacy and Safety." Molecular Cancer Therapeutics.
Sources
- 1. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. droracle.ai [droracle.ai]
Safety Operating Guide
Operational Guide: Disposal of 4-Bromo-5-hexylthiophene-2-carboxylic Acid
The following guide details the operational safety and disposal protocols for 4-Bromo-5-hexylthiophene-2-carboxylic acid . This content is structured for research scientists and laboratory managers requiring immediate, actionable technical guidance.
Part 1: Executive Summary (Immediate Action)
Compound Class: Halogenated Heteroaromatic Carboxylic Acid Primary Hazards: Skin/Eye Irritation (Category 2), Respiratory Irritation (STOT SE 3), Potential Aquatic Toxicity. Disposal Method: High-Temperature Incineration (Halogen-Specific). Strict Prohibition: DO NOT dispose of down the drain. DO NOT mix with non-halogenated solvents or strong oxidizers.
Quick Reference: Waste Stream Classification
| Waste Type | Container Labeling | Segregation Rule |
| Pure Solid | Hazardous Waste: Toxic, Solid | Segregate from Oxidizers & Bases |
| Mother Liquor | Hazardous Waste: Halogenated Solvent | Keep separate from Non-Halogenated |
| Debris (Gloves) | Hazardous Waste: Solid Debris | Double-bag if odor is persistent |
Part 2: Chemical Profile & Hazard Logic
To handle this compound safely, one must understand the why behind the protocols. The molecule contains three distinct functional motifs that dictate its disposal pathway:
-
Carboxylic Acid Moiety (-COOH):
-
Risk: Corrosive to tissue and metal. Reacts exothermically with bases.
-
Impact: Waste containers must be chemically resistant (HDPE or Glass). Avoid metal containers.
-
-
Bromine Substituent (-Br):
-
Risk: Upon combustion, generates Hydrogen Bromide (HBr) gas.
-
Impact: Requires incineration facilities equipped with acid gas scrubbers. This classifies the waste as "Halogenated," which is often more expensive to dispose of than non-halogenated organics.
-
-
Hexyl Thiophene Core:
-
Risk: The hexyl chain increases lipophilicity (fat solubility), making the compound less water-soluble than its methyl/ethyl analogs and potentially more bioaccumulative in aquatic environments.
-
Impact: Aqueous disposal is impossible. Precipitates will form in drains, causing long-term contamination.
-
Part 3: Step-by-Step Disposal Protocols
Protocol A: Disposal of Pure Solid Chemical
Use this for expired shelf stock or excess starting material.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass container.
-
Labeling: Affix a hazardous waste label. Clearly write:
-
Segregation: Place the container in the Solid Hazardous Waste satellite accumulation area.
-
Crucial: Do not store next to cyanide salts or sulfides (acid contact releases toxic gas).
-
Protocol B: Disposal of Liquid Waste (Reaction Mixtures)
Use this for mother liquors or reaction solvents containing the compound.
-
Characterization: Determine the primary solvent.
-
Scenario 1 (Halogenated Solvent e.g., DCM, Chloroform): Combine into the Halogenated Waste carboy.
-
Scenario 2 (Non-Halogenated Solvent e.g., Methanol, Ethyl Acetate): Because the solute contains bromine, the entire mixture must now be treated as Halogenated Waste .
-
-
pH Check: If the solution is highly acidic (pH < 2), neutralize slowly with a dilute base (e.g., Sodium Bicarbonate) before adding to the waste carboy to prevent container degradation or gas evolution, unless your facility has a dedicated "Acidic Organic Waste" stream.
-
Transfer: Use a funnel to prevent spills. Wipe the funnel with a paper towel and dispose of the towel as solid waste.
Protocol C: Spill Response Workflow
For small bench-scale spills (< 50g).
-
Isolate: Alert nearby personnel. Don PPE (Nitrile gloves, safety glasses, lab coat).
-
Contain:
-
Solid Spill: Cover with a dust suppressant (wet paper towel) to prevent inhalation.
-
Liquid Spill: Surround with absorbent pads or vermiculite.
-
-
Neutralize (Liquids only): If the spill is an acidic solution, sprinkle Sodium Bicarbonate until bubbling ceases.
-
Cleanup: Scoop material into a sealable bag or jar.
-
Decontaminate: Wash the surface with soap and water.
Part 4: Visualizations
Diagram 1: Waste Segregation Logic Tree
This decision tree ensures the compound enters the correct regulatory waste stream, preventing costly re-classification fees.
Caption: Logic flow for determining the correct waste stream. Note that even non-halogenated solvents become "Halogenated Waste" when contaminated with this brominated compound.
Diagram 2: Spill Response Protocol
A linear workflow for safely managing accidental releases in the laboratory.
Caption: Immediate response steps for bench-scale spills. Speed and containment are critical to prevent respiratory exposure to dust.
Part 5: Regulatory & Compliance Context
US EPA (RCRA) Classification
Under the Resource Conservation and Recovery Act (RCRA), this chemical is not explicitly "P-Listed" (Acutely Toxic). However, it falls under the following categories depending on its state:
-
Characteristic Waste: If the pH of a solution is < 2, it is D002 (Corrosive) .[4]
-
Listed Waste: If dissolved in spent halogenated solvents (e.g., Methylene Chloride), the mixture carries the F002 code.[5]
-
Generator Knowledge: As a researcher, you must apply "Generator Knowledge" to classify the waste as Toxic and Irritant based on the SDS data for thiophene derivatives [1, 2].
European Waste Catalogue (EWC)
-
Code 16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 818889, 4-Bromo-5-methylthiophene-2-carboxylic acid (Analog). Retrieved from [Link]
-
US Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Dartmouth College EHS. Hazardous Waste Disposal Guide: Halogenated vs Non-Halogenated Solvents. Retrieved from [Link]
Sources
Personal Protective Equipment (PPE) & Handling Guide: 4-Bromo-5-hexylthiophene-2-carboxylic acid
[1]
Executive Safety Summary (The "Why")
Immediate Hazard Assessment: 4-Bromo-5-hexylthiophene-2-carboxylic acid presents a dual-threat profile often underestimated in standard Safety Data Sheets (SDS). While standard classification lists it as an Irritant (H315, H319, H335), its molecular structure dictates a higher tier of caution:
-
Enhanced Dermal Absorption: The 5-hexyl alkyl chain significantly increases the molecule's lipophilicity (LogP) compared to short-chain thiophene analogs. This allows the compound to penetrate the stratum corneum (outer skin layer) more effectively than hydrophilic acids.
-
Delayed Corrosivity: As a carboxylic acid, it may not cause an immediate burning sensation upon contact with dry skin. However, upon reaction with skin moisture or sweat, it hydrolyzes to create a localized acidic environment, leading to delayed chemical burns.
-
Sensitization Potential: Thiophene derivatives are known sensitizers. Repeated low-level exposure can lead to allergic contact dermatitis.
Core Directive: Treat this compound not just as a solid irritant, but as a transdermal acidic hazard .
Risk Assessment & PPE Matrix
The following matrix prescribes protection levels based on the specific operational state of the chemical.
| Operational State | Primary Hazard | Hand Protection | Eye/Face Protection | Respiratory/Body |
| Solid / Powder (Weighing, Aliquoting) | Dust inhalation; Static-induced dispersal | Double Nitrile (Outer: 5 mil, Inner: 4 mil). Change immediately if contaminated. | Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for acidic dusts. | Fume Hood or Powder Containment Hood. Lab Coat (Cotton/Poly blend), buttoned to neck. |
| Solution (Dissolved in DCM, THF, etc.) | Solvent-facilitated absorption; Splash | Barrier Laminate (e.g., Silver Shield) under Nitrile ORHigh-Grade Viton if using halogenated solvents. | Face Shield + Splash Goggles. | Fume Hood (Sash at 18").[1] Chemical-resistant apron recommended. |
| Synthesis/Reflux (Elevated Temp) | Vapor generation; Thermal expansion | Heat-Resistant Thermal Gloves over Nitrile. | Face Shield + Splash Goggles. | Blast Shield required if scaling >10g due to thiophene thermal instability risks. |
Operational Protocols (The "How")
Phase A: Weighing & Transfer (Static Control)
Dry organic thiophenes are prone to static charge accumulation, leading to "jumping" powder that contaminates the balance area.
-
Engineering Control: Utilize an ionizing bar or anti-static gun inside the weighing enclosure.
-
Technique: Do not use plastic spatulas. Use stainless steel or nickel spatulas to ground the charge.
-
Containment: Place the receiving vessel (flask) inside a secondary container (beaker) during weighing to catch any static-dispersed spillover.
Phase B: Reaction & Synthesis
The carboxylic acid moiety is often converted to an acid chloride (using SOCl2 or Oxalyl Chloride) for further coupling.
-
Off-Gassing: If converting to the acid chloride, expect rapid release of HCl and SO2. The reaction must be vented through a caustic scrubber (NaOH trap), not just the hood exhaust, to prevent duct corrosion.
-
Solvent Choice: If using Dichloromethane (DCM) as a solvent, standard nitrile gloves degrade in <5 minutes. You must use Silver Shield/Laminate gloves under outer nitrile gloves for dexterity.
Phase C: Spill Cleanup
-
Solid Spill: Do not dry sweep (creates dust). Cover with a wet paper towel (solvent-dampened) to suppress dust, then wipe up.
-
Solution Spill: Cover with sodium bicarbonate (NaHCO3) to neutralize the acid function. Absorb with vermiculite.
Waste Disposal & Segregation[3][4][5][6][7]
Proper disposal is critical due to the halogen (Bromine) content.
-
Classification: Halogenated Organic Acid Waste .
-
Segregation Rule: NEVER mix with non-halogenated solvents (e.g., Acetone, Methanol) if your facility separates streams. The bromine atom requires high-temperature incineration (approx. 1100°C) to prevent dioxin formation, which is a different cost/process tier than standard organics.
-
Incompatibility: Do not mix with strong oxidizers (Nitric acid, Peroxides) in the waste container. Thiophenes can undergo oxidative ring-opening, leading to exothermic runaways.
Visual Workflow: Safe Handling Lifecycle
The following diagram outlines the decision logic for handling this specific compound, emphasizing the "Stop/Go" safety checks.
Figure 1: Operational workflow for handling halogenated thiophene acids, detailing PPE selection and critical waste segregation points.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor. [Link][2]
-
U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Management: Halogenated Solvents. [Link]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
